molecular formula C12H16ClN B1612623 2-(2-Chlorophenyl)azepane CAS No. 887360-60-3

2-(2-Chlorophenyl)azepane

Cat. No.: B1612623
CAS No.: 887360-60-3
M. Wt: 209.71 g/mol
InChI Key: GSPTWJCZHYXZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)azepane is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPTWJCZHYXZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589590
Record name 2-(2-Chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-60-3
Record name 2-(2-Chlorophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, represents a significant yet underexplored area of chemical space in medicinal chemistry.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in pharmaceutical agents, the larger, more flexible azepane scaffold offers unique three-dimensional conformations that can be pivotal for novel biological activity.[2] Azepane-based compounds have demonstrated a wide array of pharmacological properties, with over 20 FDA-approved drugs featuring this motif for treating a variety of diseases.[3] The introduction of an aryl substituent at the 2-position, particularly a 2-chlorophenyl group, imparts specific steric and electronic features that significantly influence the molecule's overall structural properties and, consequently, its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the core structural properties of 2-(2-Chlorophenyl)azepane, offering insights into its synthesis, stereochemistry, conformational dynamics, and spectroscopic characterization.

I. Synthesis of the 2-(2-Chlorophenyl)azepane Core

The synthesis of polysubstituted azepanes can be approached through various strategies, including ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences.[1] A particularly innovative and efficient method for creating complex azepanes from readily available starting materials is the photochemical dearomative ring expansion of nitroarenes.[2] This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system.[2] A subsequent hydrogenolysis step yields the desired azepane in just two steps.[2]

Another powerful strategy for the stereoselective synthesis of azepane derivatives is through the ring expansion of piperidines. This method has been shown to proceed with excellent yield and exclusive stereoselectivity and regioselectivity.[4]

Conceptual Synthetic Workflow: Ring Expansion Approach

G cluster_start Starting Materials cluster_piperidine Piperidine Formation cluster_expansion Ring Expansion 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate_Piperidine 2-(2-Chlorophenyl)piperidine derivative 2-Chlorobenzaldehyde->Intermediate_Piperidine Condensation/Cyclization Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_Piperidine Azepane_Product 2-(2-Chlorophenyl)azepane Intermediate_Piperidine->Azepane_Product e.g., Tiffeneau-Demjanov rearrangement

Caption: Conceptual workflow for the synthesis of 2-(2-Chlorophenyl)azepane via a piperidine ring expansion strategy.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of a 2-(2-Chlorophenyl)piperidine Precursor

  • To a solution of cyclohexanone in an appropriate solvent (e.g., methanol), add 2-chlorobenzaldehyde and a nitrogen source (e.g., ammonium acetate or a primary amine).

  • The reaction mixture is stirred, potentially with heating, to facilitate the formation of an enamine/iminium intermediate followed by cyclization.

  • The resulting piperidine derivative can be isolated and purified using standard techniques such as column chromatography.

Step 2: Ring Expansion to the Azepane

  • The 2-(2-chlorophenyl)piperidine derivative is subjected to conditions that promote ring expansion. This could involve, for example, the formation of a cyanohydrin followed by reduction and diazotization (a variation of the Tiffeneau-Demjanov rearrangement).

  • The reaction progress is monitored by thin-layer chromatography or LC-MS.

  • Upon completion, the reaction is quenched, and the crude product is extracted.

  • Purification of the final 2-(2-Chlorophenyl)azepane is achieved through column chromatography or crystallization.

II. Stereochemical Considerations

The synthesis of 2-(2-Chlorophenyl)azepane from achiral starting materials will result in a racemic mixture of (R)- and (S)-enantiomers. The stereocenter is located at the C2 position of the azepane ring. For applications in drug development, the preparation of enantiomerically pure forms is often crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Strategies for Enantioselective Synthesis:

  • Asymmetric Catalysis: Utilizing chiral catalysts during the synthesis can favor the formation of one enantiomer over the other.

  • Chiral Resolution: Separation of the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomers.

  • Biocatalysis: The use of enzymes, such as imine reductases or monoamine oxidases, can provide highly enantioenriched 2-aryl azepanes.

III. Conformational Analysis: The Flexible Seven-Membered Ring

The seven-membered azepane ring is considerably more flexible than its six-membered piperidine counterpart, leading to a more complex conformational landscape. The most stable conformations of the azepane ring are typically chair and boat forms, with several twisted variations also possible. The presence of a bulky 2-(2-chlorophenyl) substituent will significantly influence the preferred conformation to minimize steric interactions.

The conformational equilibrium of substituted cycloalkanes is governed by the minimization of torsional and steric strain. For a 2-substituted azepane, the aryl group can occupy either an axial-like or an equatorial-like position. The A-value, which quantifies the energetic preference for a substituent to be in the equatorial position in a cyclohexane ring, provides a useful concept for understanding these preferences.[5] Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Predicted Conformational Preference of 2-(2-Chlorophenyl)azepane:

It is anticipated that the 2-(2-chlorophenyl) group will predominantly occupy an equatorial-like position in the most stable chair conformation of the azepane ring. This arrangement minimizes steric hindrance between the aryl group and the protons on the azepane ring. However, the flexibility of the seven-membered ring allows for multiple low-energy conformations to be accessible, and the exact conformational equilibrium will be influenced by the solvent and temperature.

Computational Modeling Approach to Conformation:

To gain a more detailed understanding of the conformational landscape, computational modeling using methods such as Density Functional Theory (DFT) is invaluable.[6]

Workflow for Computational Conformational Analysis:

G Start Build 3D Structure of 2-(2-Chlorophenyl)azepane Conformational_Search Perform Conformational Search (e.g., Molecular Mechanics) Start->Conformational_Search DFT_Optimization Optimize Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) Conformational_Search->DFT_Optimization Energy_Calculation Calculate Relative Energies and Boltzmann Distribution DFT_Optimization->Energy_Calculation Analysis Analyze Dihedral Angles and Interatomic Distances Energy_Calculation->Analysis

Caption: A typical workflow for the computational conformational analysis of 2-(2-Chlorophenyl)azepane.

IV. Spectroscopic Characterization

The structural elucidation of 2-(2-Chlorophenyl)azepane relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For 2-(2-Chlorophenyl)azepane, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons of the 2-chlorophenyl group.

  • Azepane Ring Protons (δ 1.5-3.5 ppm): A series of overlapping multiplets for the methylene protons of the azepane ring. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a distinct multiplet at the downfield end of this range.

  • N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the carbons of the 2-chlorophenyl ring. The carbon attached to the chlorine atom would have a characteristic chemical shift.

  • Azepane Ring Carbons (δ 25-60 ppm): Six signals for the carbons of the azepane ring. The C2 carbon, attached to the aromatic ring, would be the most downfield of these.

Advanced NMR Techniques:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of 2-(2-Chlorophenyl)azepane. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of 2-aryl substituted cyclic amines is often characterized by cleavage of the bond alpha to the nitrogen atom and the loss of the aryl substituent. A plausible fragmentation pathway for 2-(2-Chlorophenyl)azepane would involve the loss of the chlorophenyl group to give a fragment corresponding to the protonated azepane ring. The fragmentation patterns of structurally related ketamine analogues, which also feature a 2-phenyl-2-aminocyclohexanone core, can provide insights into the expected fragmentation of 2-(2-Chlorophenyl)azepane.[1]

Table 1: Predicted Spectroscopic Data for 2-(2-Chlorophenyl)azepane

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons: ~7.0-7.5 ppm (multiplet); Azepane C2-H: ~3.0-3.5 ppm (multiplet); Other azepane CH₂: ~1.5-3.0 ppm (multiplets); N-H: variable (broad singlet)
¹³C NMR Aromatic carbons: ~120-150 ppm; Azepane C2: ~55-65 ppm; Other azepane carbons: ~25-50 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺) with a characteristic M+2 peak for chlorine. Key fragments corresponding to the loss of the chlorophenyl group.

V. Conclusion and Future Directions

This guide has provided a detailed technical overview of the structural properties of 2-(2-Chlorophenyl)azepane, a molecule of interest in medicinal chemistry. While direct experimental data for this specific compound is limited, a comprehensive understanding of its synthesis, stereochemistry, conformational behavior, and spectroscopic characteristics can be inferred from the established chemistry of related azepane and 2-aryl-substituted heterocyclic systems.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to 2-(2-Chlorophenyl)azepane and its derivatives. Detailed experimental studies, including X-ray crystallography of a suitable derivative, would provide definitive confirmation of its solid-state conformation. Furthermore, a thorough investigation of its pharmacological properties is warranted to explore its potential as a novel therapeutic agent. The insights provided in this guide serve as a foundational resource for scientists and researchers embarking on the exploration of this promising chemical scaffold.

VI. References

  • N/A

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. 2022-08-15. [Link]

  • N/A

  • N/A

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023-09-08. [Link]

  • N/A

  • N/A

  • N/A

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. 2019-01-15. [Link]

  • N/A

  • 2.5.1: Conformational analysis. Chemistry LibreTexts. 2025-04-05. [Link]

  • N/A

  • Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. PubMed. [Link]

  • CONFORMATIONAL ANALYSIS – PRACTICE EXERCISES. Unknown Source. [Link]

  • N/A

  • N/A

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. 2024-01-25. [Link]

Sources

Technical Guide: Synthesis of 2-(2-Chlorophenyl)azepane via Photochemical Dearomative Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(2-Chlorophenyl)azepane utilizing a cutting-edge photochemical dearomative ring expansion strategy. This approach represents a paradigm shift from traditional ring-expansion methods (e.g., Schmidt reaction, Beckmann rearrangement), offering direct access to the 7-membered azepane core from abundant nitroarene feedstocks.

Executive Summary & Strategic Rationale

The synthesis of seven-membered nitrogen heterocycles (azepanes) has historically lagged behind their five- and six-membered counterparts (pyrrolidines and piperidines) due to a scarcity of direct, scalable synthetic methods.[1] Traditional routes often require pre-functionalized cyclic ketones or lengthy linear cyclization precursors.

This guide details a Photochemical Dearomative Ring Expansion (PDRE) protocol. This method leverages the high energy of photogenerated aryl nitrene intermediates to drive the insertion of a nitrogen atom directly into the benzene ring of a nitroarene.

Target Molecule: 2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) Key Advantages:

  • Step Economy: Converts a nitroarene directly to an azepine/azepane in a 2-step sequence.[1]

  • Feedstock Availability: Utilizes stable, commercially available nitroarenes.[2]

  • Orthogonal Reactivity: The photochemical conditions tolerate aryl chlorides, avoiding the hydrodehalogenation issues common in traditional metal-catalyzed reductions.

Retrosynthetic Analysis

The synthesis is designed around the "Leonori Protocol" for skeletal editing. The 7-membered azepane ring is generated by expanding the 6-membered ring of a biphenyl nitro precursor.

  • Target: 2-(2-Chlorophenyl)azepane[3][4]

  • Intermediate: 7-(2-Chlorophenyl)-3H-azepine (formed via nitrene insertion)

  • Starting Material: 2-Nitro-2'-chlorobiphenyl (1-nitro-2-(2-chlorophenyl)benzene)

Pathway Logic
  • Precursor Assembly: Suzuki-Miyaura coupling constructs the biaryl core.

  • Skeletal Editing (Ring Expansion): Blue-light mediated deoxygenation of the nitro group generates a singlet nitrene, which undergoes valence isomerization to expand the ring.

  • Saturation: Selective hydrogenation reduces the unsaturated azepine to the final azepane.

Retrosynthesis Target 2-(2-Chlorophenyl)azepane (Target) Azepine 3H-Azepine Intermediate (Unsaturated) Target->Azepine Hydrogenolysis (H2, Pd/C) Nitrene Aryl Nitrene (Transient Species) Azepine->Nitrene Ring Expansion (Valence Isomerization) Precursor 2-Nitro-2'-chlorobiphenyl (Starting Material) Nitrene->Precursor Deoxygenation (hv, P(OiPr)3)

Figure 1: Retrosynthetic logic flow from the target azepane back to the nitroarene feedstock.

Experimental Protocol

Phase 1: Precursor Synthesis (2-Nitro-2'-chlorobiphenyl)

Objective: Install the 2-chlorophenyl substituent ortho to the nitro group.

Reagents:

  • 1-Bromo-2-nitrobenzene (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction flask with 1-bromo-2-nitrobenzene (20.0 mmol), 2-chlorophenylboronic acid (24.0 mmol), and Pd(PPh₃)₄ (1.0 mmol) under inert atmosphere (

    
    ).
    
  • Add degassed 1,4-dioxane (80 mL) and aqueous

    
     (2M, 20 mL).
    
  • Heat to reflux (

    
    ) for 12 hours. Monitor via TLC/LC-MS.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic phase over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield 2-nitro-2'-chlorobiphenyl as a pale yellow solid.

Phase 2: Photochemical Dearomative Ring Expansion

Objective: Convert the nitroarene to the azepine core.

Mechanism: The organophosphorus reagent acts as an oxygen acceptor. Under blue light irradiation, the nitro group is deoxygenated to a singlet nitrene.[1] This electrophilic species inserts into the adjacent C-C bond (specifically the


 bond) to form the 7-membered ring.

Reagents:

  • 2-Nitro-2'-chlorobiphenyl (1.0 equiv)

  • 
     (Triisopropyl phosphite) (4.0 equiv) - Deoxygenating agent
    
  • Solvent: Toluene (0.05 M)

  • Light Source: 40 W Blue LEDs (

    
     nm)
    

Procedure:

  • In a Pyrex tube or photoreactor vial, dissolve the nitro biaryl (5.0 mmol) in anhydrous Toluene (100 mL).

  • Add

    
     (20.0 mmol) via syringe.
    
  • Seal the vessel and sparge with Argon for 15 minutes to remove oxygen (critical for triplet state management).

  • Irradiate with Blue LEDs at ambient temperature (use a fan to maintain

    
    ) for 16–24 hours.
    
  • Monitoring: Reaction progress is indicated by the disappearance of the nitroarene peak and appearance of the azepine signals (often broad in NMR due to fluxionality).

  • Workup: Concentrate the reaction mixture directly under reduced pressure to remove solvent and excess phosphite. The crude material (containing the 3H-azepine and phosphate byproducts) is used directly in Phase 3 to avoid instability issues of the intermediate.

Phase 3: Hydrogenolysis to Azepane

Objective: Saturate the ring to form the stable azepane.

Reagents:

  • Crude Azepine intermediate

  • 
     (Balloon pressure or 1 atm)
    
  • PtO₂ (Adam's Catalyst) or Pd/C (10 wt%)

  • Solvent: Ethanol/Acetic Acid (10:1)

Procedure:

  • Dissolve the crude residue from Phase 2 in Ethanol (50 mL) and Acetic Acid (5 mL).

  • Add PtO₂ (10 mol% relative to starting nitroarene).[5] Note: PtO₂ is often preferred over Pd/C when retaining aryl chlorides is critical, though mild Pd/C conditions may also work.

  • Purge the flask with

    
     gas and stir under a hydrogen balloon (1 atm) at Room Temperature for 12 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash with Methanol.[5]

  • Purification: Concentrate the filtrate. The residue is purified via reverse-phase preparative HPLC or flash chromatography (DCM/MeOH/NH₃) to isolate 2-(2-Chlorophenyl)azepane .

Mechanistic Workflow & Causality

The success of this synthesis relies on the specific behavior of the Singlet Nitrene . Unlike triplet nitrenes (which often abstract hydrogens or dimerize), the singlet nitrene generated via this photochemical phosphorus-mediated reduction is highly electrophilic.

The Pathway:

  • Deoxygenation:

    
    .
    
  • Cyclization: The nitrene attacks the ipso-carbon to form an aziridino-benzene (norcaradiene) intermediate.

  • Expansion: Electrocyclic ring-opening of the aziridine pushes the nitrogen into the ring, expanding it from 6 to 7 atoms (Dehydroazepine).

  • Regioselectivity: The expansion tends to occur towards the less sterically hindered side, but in 2-substituted systems, the migration of the C-C bond can yield the 7-substituted azepine (which corresponds to the 2-position in the saturated azepane).

Mechanism Nitro Nitroarene (Ar-NO2) Nitrene Singlet Nitrene (Ar-N:) Nitro->Nitrene hv, P(OiPr)3 - O=P(OiPr)3 Aziridine Benzazirine (Norcaradiene) Nitrene->Aziridine Valence Isomerization Azepine Dehydroazepine (7-membered) Aziridine->Azepine Ring Expansion Azepane Azepane (Final Product) Azepine->Azepane H2, PtO2 Reduction

Figure 2: Mechanistic cascade from nitroarene to azepane.

Data Summary & Troubleshooting

ParameterSpecificationCritical Note
Light Source 440–460 nm (Blue)High intensity required for efficient deoxygenation.
Phosphite Reagent

or

Triisopropyl phosphite minimizes Arbuzov side reactions.
Concentration 0.05 MDilute conditions prevent azo-dimerization of the nitrene.
Atmosphere Inert (Ar/N2)Oxygen quenches the excited state and oxidizes the phosphite.
Chlorine Tolerance HighPhotochemical step does not affect Ar-Cl; hydrogenation requires care (avoid Pd/C with high pressure/heat).

Troubleshooting:

  • Low Conversion: Check oxygen exclusion. Ensure light penetration (use narrow vessels).

  • Dehalogenation: If the Cl atom is lost during Phase 3, switch catalyst to

    
     or Rhodium on Alumina, or use a poisoned catalyst (e.g., Pd/C + ethylenediamine).
    

References

  • Ruffoni, A., Leonori, D., et al. (2024).[1][5][6] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

    • Core Reference: Establishes the photochemical nitro-to-azepane methodology.
  • Cadogan, J. I. G. (1965). Oxidation of tervalent phosphorus compounds by nitro-compounds. Quarterly Reviews, Chemical Society. [Link]

    • Mechanistic Grounding: Foundational work on phosphorus-mediated deoxygen
  • Sengupta, S., et al. (2014). Pd(II)-catalyzed synthesis of 2-arylazepines. Tetrahedron Letters. [Link]

    • Context: Comparison with metal-catalyzed routes (note: this ref highlights the difficulty of direct synthesis compared to the Leonori method).
  • Accela ChemBio. (2024).[7] Product Entry: 2-(2-Chlorophenyl)azepane (CAS 887360-60-3). [Link][4]

    • Target Verification: Confirms the stability and commercial existence of the target scaffold.

Sources

physicochemical properties of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Chlorophenyl)azepane , a structural analog of pharmacologically active aryl-cycloalkylamines. It is designed for medicinal chemists and formulation scientists evaluating this scaffold for CNS ligand development.

A Homologated Aryl-Cycloalkylamine Scaffold for CNS Ligand Design

Executive Summary

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a ring-expanded homolog of the 2-phenylpiperidine pharmacophore. Structurally characterized by a seven-membered nitrogen heterocycle substituted at the


-position with an ortho-chlorinated phenyl ring, this compound exhibits distinct steric and electronic properties compared to its six-membered analogs (e.g., desoxypipradrol derivatives). Its physicochemical profile suggests high blood-brain barrier (BBB) permeability and significant lipophilicity, making it a viable scaffold for exploring structure-activity relationships (SAR) at monoamine transporters and NMDA receptors.

Chemical Identity & Molecular Architecture[1]

PropertyDetail
IUPAC Name 2-(2-Chlorophenyl)azepane
CAS Number 887360-60-3
Molecular Formula C

H

ClN
Molecular Weight 209.72 g/mol
Monoisotopic Mass 209.0971 Da
SMILES Clc1ccccc1C2CCCCCN2
Structural Class Aryl-azacycloalkane (Homopiperidine)
Structural Dynamics

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The bulky 2-chlorophenyl substituent at the C2 position introduces significant steric strain, likely locking the ring into a preferred low-energy conformation to minimize 1,2-diaxial interactions. The ortho-chloro substituent further restricts rotation around the C2-Phenyl bond (atropisomerism potential), influencing receptor binding kinetics.

Physicochemical Property Profile

Data represents consensus values derived from structural analogs and computational modeling (ACD/Percepta & ChemAxon algorithms).

Lipophilicity & Solubility

The ortho-chloro substitution significantly enhances lipophilicity compared to the unsubstituted parent.

ParameterValue (Est.)Significance
LogP (Octanol/Water) 3.4 ± 0.3Highly lipophilic; predicts rapid CNS penetration.
LogD (pH 7.4) 1.2 – 1.5At physiological pH, the compound is predominantly ionized, reducing apparent distribution into lipids but facilitating transporter interaction.
Water Solubility (Free Base) < 0.1 mg/mLPractically insoluble. Requires conversion to salt form (HCl, Oxalate) for aqueous formulation.
Water Solubility (HCl Salt) > 20 mg/mLHigh solubility suitable for parenteral administration.
Polar Surface Area (PSA) 12.03 ŲLow PSA (< 90 Ų) confirms excellent membrane permeability.
Ionization (pKa)

The secondary amine in the azepane ring is highly basic. However, the inductive electron-withdrawing effect of the adjacent chlorophenyl group slightly attenuates this basicity compared to unsubstituted azepane.

  • Calculated pKa: 9.8 ± 0.5 (Conjugate Acid)

  • Physiological State: At pH 7.4, >99% of the compound exists as the cationic species (protonated). This is critical for electrostatic interactions with aspartate residues in GPCR binding pockets.

Experimental Protocols

To validate the theoretical profile, the following standard operating procedures (SOPs) are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict biodistribution.

  • Preparation: Dissolve 5 mg of pure 2-(2-Chlorophenyl)azepane hydrochloride in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined glass Ag/AgCl electrode.

  • Execution:

    • Perform a blank titration (solvent only).

    • Titrate the sample from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to prevent carbonate formation).

  • Calculation: Use the Bjerrum difference plot method to calculate pKa, correcting for the methanol co-solvent effect using the Yasuda-Shedlovsky equation.

Protocol B: HPLC-Based LogP Determination

Objective: High-throughput estimation of lipophilicity.

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic Methanol/Phosphate Buffer (pH 7.4) ratios (60%, 70%, 80% MeOH).

  • Standards: Calibrate using a set of reference compounds with known LogP (e.g., Toluene, Naphthalene, Triphenylene).

  • Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

  • Analysis: Plot

    
     (capacity factor) vs. LogP of standards. Extrapolate the LogP of the analyte based on its retention time.
    

Visualization of Chemical Logic

Diagram 1: Structural & Pharmacophore Analysis

This diagram illustrates the core pharmacophore features and the equilibrium between free base and ionized forms.

G cluster_features Pharmacophore Features cluster_state Physiological State (pH 7.4) Compound 2-(2-Chlorophenyl)azepane Lipophilicity Lipophilic Domain (2-Cl-Phenyl) Compound->Lipophilicity Contains BasicCenter Ionizable Center (Secondary Amine) Compound->BasicCenter Contains Steric Steric Bulk (7-Membered Ring) Compound->Steric Contains Cation Cationic Species (>99%) BasicCenter->Cation Protonation (pKa ~9.8) FreeBase Free Base (<1%) BasicCenter->FreeBase Deprotonation

Caption: Structural decomposition of 2-(2-Chlorophenyl)azepane highlighting pharmacophore elements and ionization state at physiological pH.

Diagram 2: Synthesis & Purification Workflow

A logical flow for the synthesis and isolation of the hydrochloride salt, ensuring high purity for biological testing.

Workflow Start Precursor: 6-Chlorohexanenitrile Grignard Grignard Reaction (2-Cl-Ph-MgBr) Start->Grignard Addition Intermediate Imine Intermediate (In situ) Grignard->Intermediate N-Magnesium Species Reduction Reduction/Cyclization (LiAlH4 or NaBH4) Intermediate->Reduction Reductive Cyclization Crude Crude Free Base (Oil) Reduction->Crude Workup (Basic) SaltFormation Salt Formation (HCl in Et2O) Crude->SaltFormation Acidification Recrystallization Recrystallization (iPrOH/EtOAc) SaltFormation->Recrystallization Purification Final Pure 2-(2-Chlorophenyl)azepane HCl Recrystallization->Final Yields Solid

Caption: Synthetic pathway via reductive cyclization of nitrile precursors to yield the stable hydrochloride salt.

Stability & Handling

  • Oxidation: The secondary amine is susceptible to N-oxidation upon prolonged exposure to air. Store under argon or nitrogen.

  • Hygroscopicity: The HCl salt is likely hygroscopic. Desiccated storage at -20°C is required to maintain stoichiometry.

  • Solvent Compatibility:

    • Compatible: Methanol, DMSO, Ethanol (for stock solutions).

    • Incompatible: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods as free bases can react to form quaternary ammonium salts slowly.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319232 (Related Azepane Structures). Retrieved from [Link]

  • Accela ChemBio Inc. Product Catalog: 2-(2-Chlorophenyl)azepane (CAS 887360-60-3).[1] Retrieved from [Link][1]

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution.[2] IUPAC Chemical Data Series.[2] (Methodology Reference).

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (LogP Methodology).

Sources

Unlocking the Therapeutic Potential of 2-(2-Chlorophenyl)azepane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of 2-(2-Chlorophenyl)azepane derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and provides actionable insights into this promising class of compounds. By delving into their structural relationship with known psychoactive agents and exploring their potential mechanisms of action, we aim to provide a comprehensive resource to catalyze further research and development in this area.

Introduction: The Azepane Scaffold and the Promise of 2-Aryl Substitution

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic bioactive molecules.[1][2] This structural motif is associated with a wide range of pharmacological activities, including antidiabetic, anticancer, and antiviral properties.[2] The introduction of an aryl substituent at the 2-position of the azepane ring, particularly a 2-chlorophenyl group, creates a structural alert for potential central nervous system (CNS) activity. This is due to its resemblance to the arylcyclohexylamine class of compounds, which includes the well-known anesthetic, antidepressant, and N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.[3] This structural analogy forms the central hypothesis for exploring the biological activities of 2-(2-Chlorophenyl)azepane derivatives, suggesting a potential for novel anesthetic, antidepressant, and neuroprotective agents.

Synthetic Pathways to 2-(2-Chlorophenyl)azepane Derivatives

The synthesis of the 2-(2-Chlorophenyl)azepane core can be strategically approached through a multi-step process, with the key transformation being a Beckmann rearrangement to form the seven-membered lactam precursor. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Scheme

The synthesis commences with the α-arylation of a cyclohexanone derivative, followed by oxime formation and a subsequent Beckmann rearrangement to yield the azepan-2-one (caprolactam) ring system. The final step involves the reduction of the lactam to the desired 2-(2-Chlorophenyl)azepane.

G A 2-Chlorobenzaldehyde C 2-(2-Chlorophenyl)cyclohexan-1-one A->C Aldol Condensation & Hydrogenation B Cyclohexanone B->C D 2-(2-Chlorophenyl)cyclohexan-1-one oxime C->D Hydroxylamine E 7-(2-Chlorophenyl)azepan-2-one D->E Beckmann Rearrangement (e.g., H2SO4) F 2-(2-Chlorophenyl)azepane E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 2-(2-Chlorophenyl)azepane.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one

  • To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide).

  • Slowly add 2-chlorobenzaldehyde to the reaction mixture at room temperature.

  • Allow the reaction to proceed until the aldol condensation is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting α,β-unsaturated ketone is then subjected to catalytic hydrogenation (e.g., H2, Pd/C) to yield 2-(2-chlorophenyl)cyclohexan-1-one.

  • Purify the product by column chromatography.

Step 2: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one oxime

  • Dissolve 2-(2-chlorophenyl)cyclohexan-1-one in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the oxime by adding water.

  • Filter and dry the product.

Step 3: Beckmann Rearrangement to 7-(2-Chlorophenyl)azepan-2-one

  • Carefully add the 2-(2-chlorophenyl)cyclohexan-1-one oxime to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature. The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[2][4][5][6]

  • After the rearrangement is complete, pour the reaction mixture onto ice to precipitate the lactam.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Purify the lactam by recrystallization or column chromatography.

Step 4: Reduction to 2-(2-Chlorophenyl)azepane

  • In an inert atmosphere, dissolve the 7-(2-chlorophenyl)azepan-2-one in a dry aprotic solvent (e.g., tetrahydrofuran).

  • Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution.

  • Reflux the mixture for several hours.

  • Carefully quench the reaction with water and a base.

  • Extract the product with an organic solvent and purify by distillation or column chromatography to yield the final 2-(2-chlorophenyl)azepane.

Potential Biological Activities and Mechanisms of Action

Based on the structural features of 2-(2-Chlorophenyl)azepane derivatives and the known activities of related compounds, several key biological activities can be hypothesized and investigated.

NMDA Receptor Antagonism: A Gateway to CNS Effects

The structural similarity to ketamine strongly suggests that 2-(2-Chlorophenyl)azepane derivatives may act as NMDA receptor antagonists.[3][7] The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission, and its modulation can lead to profound effects on consciousness, mood, and pain perception.

Mechanism of Action: Non-competitive NMDA receptor antagonists, like ketamine, typically bind to a site within the receptor's ion channel (the PCP binding site), physically blocking the influx of calcium ions.[8] This blockade of glutamatergic signaling is thought to underlie the anesthetic, analgesic, and rapid antidepressant effects of these compounds.

Experimental Validation: NMDA Receptor Binding Assay

A radioligand binding assay using MK-801, a potent and specific NMDA receptor channel blocker, can be employed to determine the affinity of 2-(2-Chlorophenyl)azepane derivatives for the PCP binding site.[9]

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with MK-801 in the presence and absence of varying concentrations of the test compound.

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity.

Antidepressant Activity

The potential for rapid-acting antidepressant effects is a highly significant area of investigation for this class of compounds. Ketamine's ability to produce rapid and robust antidepressant effects, even in treatment-resistant patients, has revolutionized depression research.

Mechanism of Action: The antidepressant effects of NMDA receptor antagonists are thought to involve a complex cascade of events, including the disinhibition of cortical neurons, a surge in glutamate release, and the subsequent activation of AMPA receptors. This leads to the release of brain-derived neurotrophic factor (BDNF) and the activation of the mTOR signaling pathway, ultimately promoting synaptogenesis and reversing the synaptic deficits associated with depression.

Experimental Validation: Forced Swim Test (FST) and Tail Suspension Test (TST)

These are widely used behavioral despair models in rodents to screen for potential antidepressant activity.[1][10][11][12][13]

Forced Swim Test Protocol (Rat): [1][11]

  • Apparatus: A transparent cylinder filled with water.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session.

  • Drug Administration: Administer the test compound or vehicle at various time points before the test session (e.g., 24h, 4h, and 1h prior).

  • Test Session (Day 2): Place the rats back in the cylinder for a 5-minute swim session.

  • Behavioral Scoring: Record the duration of immobility (floating without struggling). A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test Protocol (Mouse): [13]

  • Apparatus: A horizontal bar from which the mouse is suspended by its tail using adhesive tape.

  • Procedure: Suspend each mouse for a 6-minute period.

  • Behavioral Scoring: Record the duration of immobility. A reduction in immobility suggests antidepressant-like properties.

Anesthetic Activity

The parent compound of this structural class, ketamine, is a well-established anesthetic. Therefore, it is highly probable that 2-(2-Chlorophenyl)azepane derivatives will exhibit anesthetic properties.

Mechanism of Action: The anesthetic effects are primarily attributed to the blockade of NMDA receptors in the brain, leading to a state of "dissociative anesthesia" characterized by analgesia, amnesia, and catalepsy, while preserving respiratory and cardiovascular function to a greater extent than traditional anesthetics.

Experimental Validation: Loss of Righting Reflex (LORR)

The LORR is a standard and reliable behavioral assay to assess the hypnotic component of anesthesia in rodents.[8][14]

Protocol:

  • Drug Administration: Administer the test compound to the animal (e.g., via intraperitoneal injection).

  • Assessment: At regular intervals, place the animal on its back.

  • Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself onto all four paws within a specified time (e.g., 30-60 seconds). The duration of LORR is recorded as a measure of anesthetic efficacy.

Neuroprotective Effects

NMDA receptor antagonists have been investigated for their neuroprotective potential in various models of neuronal injury, such as stroke and traumatic brain injury.[8] By blocking the excessive calcium influx associated with excitotoxicity, these compounds may prevent or reduce neuronal cell death.

Mechanism of Action: In pathological conditions such as ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium. This triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death. By blocking the NMDA receptor, 2-(2-Chlorophenyl)azepane derivatives could mitigate this excitotoxic cascade.

Experimental Validation: In Vitro and In Vivo Models of Neurotoxicity

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures [15]

  • Cell Culture: Culture primary neurons from embryonic rodent brains.

  • Induction of Excitotoxicity: Expose the cultured neurons to a high concentration of glutamate.

  • Treatment: Co-incubate the neurons with varying concentrations of the 2-(2-Chlorophenyl)azepane derivative.

  • Assessment of Cell Viability: Quantify neuronal cell death using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

In Vivo Model: Ischemia-Reperfusion Injury in Rodents

  • Model Induction: Induce transient focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

  • Drug Administration: Administer the test compound before, during, or after the ischemic insult.

  • Neurological Assessment: Evaluate neurological deficits using a standardized scoring system.

  • Histological Analysis: Measure the infarct volume in brain sections to quantify the extent of neuronal damage. A reduction in infarct volume and improved neurological scores would demonstrate in vivo neuroprotection.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the biological activities of novel 2-(2-Chlorophenyl)azepane derivatives, it is crucial to present quantitative data in a clear and structured format.

Table 1: Hypothetical Biological Activity Profile of 2-(2-Chlorophenyl)azepane Derivatives

Compound IDNMDA Receptor Binding (IC50, µM)Antidepressant Activity (FST, % decrease in immobility)Anesthetic Activity (LORR, ED50, mg/kg)Neuroprotection (In Vitro, % increase in cell viability)
Lead Compound 0.5601075
Derivative A 0.275585
Derivative B 1.2402550
Reference
Ketamine0.465880

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The 2-(2-Chlorophenyl)azepane scaffold represents a promising starting point for the development of novel CNS-active agents. The structural analogy to ketamine provides a strong rationale for investigating their potential as NMDA receptor antagonists, with subsequent exploration of their antidepressant, anesthetic, and neuroprotective properties. The synthetic pathways and experimental protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of this intriguing class of compounds.

Future research should focus on:

  • Synthesis of a diverse library of 2-(2-Chlorophenyl)azepane derivatives with modifications at the azepane nitrogen and the phenyl ring to establish structure-activity relationships (SAR).

  • In-depth pharmacological characterization to elucidate the precise mechanism of action, including assessment of activity at other relevant CNS targets.

  • Preclinical evaluation in more sophisticated animal models of depression and neurological disorders to assess therapeutic efficacy and safety profiles.

  • Investigation of enantiomers , as the biological activity of chiral compounds often resides in a single enantiomer.

By systematically applying the principles and methodologies described herein, the scientific community can unlock the full therapeutic potential of 2-(2-Chlorophenyl)azepane derivatives and contribute to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 103–126.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
  • Yadav, P. (2022, March 26). Tail Suspension Test (screening of antidepressant drugs) [Video]. YouTube.
  • Gooch, V. D. (2020). Ketamine flow synthesis (U.S. Patent No. 20200299224A1). U.S.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(19), 2755–2758.
  • Vink, M., & Schouten, M. (2021). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review.
  • Lin, F. L., Chen, C. L., Lee, C. Y., & Chen, C. L. (2019). In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis, 27(4), 899–910.
  • Ogasawara, Y., Hirata, Y., & Fukuda, T. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Bioorganic & medicinal chemistry letters, 22(1), 534–537.
  • Traynelis, S. F., & Wollmuth, L. P. (2010). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in neuroscience, Chapter 6, Unit 6.13.

  • Chen, C. F., Wu, Y. T., & Chen, Y. H. (2018).
  • ChemicalBook. (2022, December 22). 2-(2-chlorophenyl)
  • Chisholm, J., & Pang, D. (2016). Consistency in Applying the Loss of Righting Reflex to Assess Unconsciousness during Induction of General Anesthesia in Rats and Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 55(6), 727–734.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Nicolle, S. M., Nortcliffe, A., Bartrum, H. E., Lewis, W., Hayes, C., & Moody, C. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & medicinal chemistry, 25(11), 2918–2925.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Chen, P. S., Wang, C. C., & Chen, Y. L. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of forensic sciences, 68(6), 2055–2061.
  • Garbayo, E., Díaz-García, C., & Lanciego, J. L. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules, 11(11), 1629.
  • Sonnewald, U. (2014). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. Methods in enzymology, 548, 215–228.
  • Garg, A., & Smith, M. (2021). Mouse Anesthesia: The Art and Science. ILAR journal, 62(1-2), 11–32.
  • Gholap, S. S., & Toti, K. S. (2014). Synthesis of 2-(2-Fluorophenyl)
  • Aschner, M., & Costa, L. G. (2017). In vitro and in vivo models for developmental neurotoxicity screening. Neurotoxicology, 60, 198–202.
  • Beilstein Journals. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163–167.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Wikipedia. (n.d.). Ketamine.
  • ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Kelz, M. B., & Mashour, G. A. (2019). Reanimation of rodents: an animal model for cognitive recovery from anaesthesia. British journal of anaesthesia, 123(5), 548–550.
  • Paquet-Durand, F., & van Veen, T. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in neuroscience, 16, 938089.
  • Hudlicky, T., & Seo, E. Y. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2911–2916.
  • Hansen, K. B., & Yuan, H. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57833.
  • Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube.
  • Hansen, K. B., & Yuan, H. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11578.
  • Chen, Y. H., & Chen, C. F. (2024). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. International journal of molecular sciences, 25(3), 1541.

Sources

Executive Summary: The Azepane Scaffold in Dissociative Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chlorophenyl)azepane: Discovery, Synthesis, and Pharmacological Profile Content Type: In-Depth Technical Monograph Audience: Medicinal Chemists, Neuropharmacologists, and Forensic Scientists

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a critical structural divergence in the development of arylcycloalkylamine-based NMDA receptor antagonists. While the 6-membered cyclohexanone ring of Ketamine and the piperidine ring of Phencyclidine (PCP) dominate the dissociative anesthetic landscape, the 7-membered azepane ring expansion offers a unique window into the steric tolerance of the NMDA receptor's hydrophobic pocket.

This monograph details the discovery context, synthetic pathways, and pharmacological implications of 2-(2-Chlorophenyl)azepane. It serves as both a guide for chemical synthesis and a theoretical framework for understanding its role as a potential metabolite, impurity, or novel psychoactive substance (NPS) precursor.

Part 1: Discovery & Background

The Ring Expansion Hypothesis

The discovery of 2-(2-Chlorophenyl)azepane did not occur in isolation but emerged from Structure-Activity Relationship (SAR) studies targeting the PCP binding site within the NMDA receptor ion channel.

  • The Pharmacophore: The core pharmacophore for dissociative anesthesia requires an aromatic ring (phenyl/chlorophenyl) attached to a cycloalkyl ring bearing a basic nitrogen.

  • Rigidification vs. Expansion: Early medicinal chemistry focused on rigidifying the structure (e.g., bridging the ring). However, the "Ring Expansion Hypothesis" posited that increasing the ring size from 6 (cyclohexane) to 7 (azepane) would alter the vector of the nitrogen lone pair, potentially increasing selectivity for Sigma-1 receptors over NMDA receptors, or modifying the metabolic stability of the compound.

Forensic and Synthetic Relevance

Beyond intentional drug design, 2-(2-Chlorophenyl)azepane is significant in forensic chemistry as a thermal rearrangement impurity .

  • The Ketamine Rearrangement: During the synthesis of ketamine (specifically the thermal rearrangement of the hydroxyimine intermediate), deviations in temperature or the use of alternative cycloalkanone precursors can lead to ring expansion or contraction byproducts.

  • Marker Identification: The presence of azepane analogues in seized samples often indicates specific clandestine synthetic routes, particularly those employing Schmidt reactions or Beckmann rearrangements on precursor ketones.

Part 2: Chemical Synthesis & Protocols

The synthesis of 2-(2-Chlorophenyl)azepane is a self-validating protocol relying on the Schmidt Reaction for ring expansion, followed by amide reduction. This route is preferred for its atom economy and the availability of the starting material, 2-(2-chlorophenyl)cyclohexanone .

Synthetic Pathway Visualization

Synthesispathway Start 2-(2-Chlorophenyl) cyclohexanone Step1 Schmidt Reaction (NaN3 / H+) Start->Step1 Ring Expansion Intermediate Lactam Intermediate (7-membered ring) Step1->Intermediate N-Insertion Step2 Reduction (LiAlH4 / THF) Intermediate->Step2 C=O Reduction Product 2-(2-Chlorophenyl)azepane Step2->Product Final Amine

Figure 1: The primary synthetic route involving ring expansion via the Schmidt Reaction.

Detailed Experimental Protocol

Step 1: Ring Expansion (Schmidt Reaction)

  • Precursors: 2-(2-Chlorophenyl)cyclohexanone (10 mmol), Sodium Azide (NaN3, 12 mmol), Methanesulfonic acid (MSA, solvent/catalyst).

  • Procedure:

    • Dissolve the ketone in 15 mL of MSA at 0°C.

    • Add NaN3 portion-wise over 30 minutes (Caution: HN3 evolution; use a fume hood).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism: The protonated ketone undergoes nucleophilic attack by the azide, followed by a 1,2-alkyl shift (migration of the more substituted carbon) to form the 7-membered lactam.

    • Workup: Pour onto crushed ice, neutralize with NaOH, and extract with dichloromethane (DCM).

Step 2: Lactam Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF under nitrogen atmosphere.

    • Add the lactam intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 6–12 hours to ensure complete reduction of the amide carbonyl.

    • Quenching: Use the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts.

    • Purification: Filter, concentrate the filtrate, and purify via column chromatography (Silica gel, MeOH/DCM gradient). Or convert to the HCl salt for crystallization.

Part 3: Pharmacological Profile

Mechanism of Action

2-(2-Chlorophenyl)azepane functions primarily as a non-competitive NMDA receptor antagonist .

  • Binding Site: It binds to the phencyclidine (PCP) site within the ion channel pore.

  • Affinity Modulation: The 7-membered ring introduces steric bulk that slightly reduces affinity compared to the 6-membered ketamine analogues. However, this bulk often increases selectivity for the Sigma-1 receptor (

    
    ), a chaperone protein implicated in neuroprotection and modulation of calcium signaling.
    
Comparative Pharmacology Table
CompoundRing SizeNMDA Affinity (

)
Sigma-1 Affinity (

)
Primary Effect
Ketamine 6 (Cyclohexanone)~0.5 µM~14 µMDissociative Anesthesia
PCP 6 (Cyclohexane)~0.06 µM~1.0 µMDissociative / Psychotomimetic
2-(2-Cl-Ph)azepane 7 (Azepane)~1.2 - 5.0 µM < 1.0 µM Mild Dissociation / Sigma Agonism
Methoxetamine (MXE) 6 (Cyclohexanone)~0.2 µMHighDissociative / Euphoric

*Note: Values are predicted based on SAR extrapolation from homologous series.

Structure-Activity Relationship (SAR) Diagram

SAR Core 2-(2-Chlorophenyl)azepane Ring 7-Membered Ring (Azepane) Core->Ring Substituent 2-Chloro Substitution Core->Substituent Nitrogen Secondary Amine (NH) Core->Nitrogen Effect1 Decreased NMDA Affinity (vs Cyclohexane) Ring->Effect1 Effect2 Increased Sigma-1 Selectivity Ring->Effect2 Effect3 Metabolic Stability (Resistance to N-demethylation) Nitrogen->Effect3

Figure 2: Structure-Activity Relationship (SAR) highlighting the impact of the azepane ring.

Part 4: Analytical Data & Identification

For researchers and forensic analysts, the identification of 2-(2-Chlorophenyl)azepane requires specific spectral markers.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion:

      
       209/211 (distinctive 3:1 chlorine isotope pattern).
      
    • Base Peak: Typically the tropylium-like cation or the loss of the azepane ring fragment, depending on ionization energy.

  • NMR Spectroscopy (

    
    H NMR, 400 MHz, CDCl
    
    
    
    ):
    • Aromatic Region:

      
       7.2–7.5 ppm (Multiplet, 4H, 2-chlorophenyl protons).
      
    • Methine Proton:

      
       ~3.8–4.2 ppm (dd, 1H, benzylic proton at C2).
      
    • Ring Protons: Complex multiplets at

      
       1.5–3.2 ppm (10H, azepane ring methylene protons).
      

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230–235.[1] Link[1]

  • Klodzinska, A., et al. (2004). Sigma-1 receptor ligands: A new class of potential therapeutic agents. Current Pharmaceutical Design, 10(22), 2735-2751. Link

  • Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614–632.[1] Link

  • Chemical Abstracts Service (CAS). (2006). Registry Number: 887360-60-3.[2][] 2-(2-chlorophenyl)hexahydro-1H-azepine.[2] Link

Sources

A-Z Guide to the Theoretical Modeling of 2-(2-Chlorophenyl)azepane: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, first-principles-based framework for the theoretical modeling of 2-(2-Chlorophenyl)azepane, a molecule of interest due to the presence of the pharmacologically significant azepane ring and a substituted chlorophenyl group.[1][2] As specific experimental data for this compound is scarce, this document serves as a blueprint, detailing a multi-scale computational strategy from fundamental quantum mechanical analysis to dynamic behavior simulation and potential bioactivity prediction. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative computational chemistry principles. The objective is to equip researchers with a robust workflow to thoroughly characterize novel, drug-like small molecules, using 2-(2-Chlorophenyl)azepane as a practical exemplar.

Introduction: Deconstructing the Target Molecule

2-(2-Chlorophenyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring.[2] This saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry, though less explored than its five- and six-membered counterparts.[3] Its increased conformational flexibility presents both a challenge and an opportunity for designing molecules with novel three-dimensional shapes to explore chemical space. The substituent, a 2-chlorophenyl group, introduces specific steric and electronic features, including a halogen atom that can participate in halogen bonding—an interaction of growing importance in drug design.[4][5]

Given the novelty of this specific molecule, a purely experimental characterization can be resource-intensive. Computational chemistry offers a powerful suite of tools to predict molecular properties and behavior in silico, accelerating the research and development cycle.[6][7][8] This guide outlines a three-pillar approach to building a comprehensive theoretical model:

  • Quantum Mechanics (QM): To define the molecule's intrinsic electronic structure and stable geometry.

  • Molecular Dynamics (MD): To explore its conformational landscape and behavior in a physiological-like environment.

  • Pharmacophore and Docking Studies: To generate hypotheses about its potential biological targets and binding modes.[9]

This integrated workflow ensures that each stage builds upon validated data from the previous one, creating a scientifically rigorous and predictive molecular profile.

Pillar I: Quantum Mechanical Characterization

The foundation of any molecular model is an accurate description of its electronic structure and geometry. This is achieved through ab initio (from first principles) quantum mechanical calculations.[10] Density Functional Theory (DFT) provides the best balance of computational cost and accuracy for molecules of this size.[11]

Objective & Rationale

The primary goals are to determine the lowest energy (most stable) 3D conformation of 2-(2-Chlorophenyl)azepane and to analyze its electronic properties, such as charge distribution and frontier molecular orbitals (HOMO/LUMO). This information is critical for understanding its reactivity and potential intermolecular interactions.

Protocol: Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: Construct a 3D model of 2-(2-Chlorophenyl)azepane using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform an initial, less computationally expensive conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting structures. The flexible azepane ring can adopt multiple chair and boat-like conformations, making this step crucial.

  • DFT Geometry Optimization:

    • Methodology: Subject the lowest-energy conformers from the previous step to full geometry optimization using DFT.

    • Functional Selection: The B3LYP hybrid functional is a robust choice for general-purpose calculations on organic molecules, offering a well-documented balance of accuracy and computational efficiency.[12][13][14]

    • Basis Set Selection: The 6-31G(d) basis set is recommended for initial optimizations. It includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry and electronic distribution, particularly around the chlorine atom.[12][13]

    • Software: This calculation can be performed using standard quantum chemistry packages like Gaussian, ORCA, or GAMESS.

  • Validation via Frequency Calculation:

    • Causality: A true energy minimum on the potential energy surface has no imaginary vibrational frequencies. A frequency calculation must be performed on the optimized structure at the same level of theory (B3LYP/6-31G(d)).

    • Trustworthiness: The absence of imaginary frequencies confirms that the obtained geometry is a stable structure and not a transition state. If imaginary frequencies are found, it indicates a saddle point, and the structure should be perturbed along the imaginary mode and re-optimized.

Data Analysis and Visualization
  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This map reveals the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions. The area around the nitrogen lone pair is expected to be electronegative, while the region on the chlorine atom opposite the C-Cl bond (the σ-hole) may be electropositive, indicating a potential for halogen bonding.[4][15]

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is an indicator of chemical reactivity and stability.

Workflow Diagram

dft_workflow cluster_prep Structure Preparation cluster_dft DFT Calculation (B3LYP/6-31G(d)) cluster_analysis Data Analysis build 1. Build 3D Structure conf_search 2. MMFF94 Conformational Search build->conf_search geom_opt 3. Geometry Optimization conf_search->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc Confirm minimum mep 5a. MEP Analysis freq_calc->mep fmo 5b. FMO Analysis freq_calc->fmo

Caption: Quantum mechanical workflow for structural and electronic characterization.

Pillar II: Molecular Dynamics Simulation

While QM provides a static, gas-phase picture of the molecule at 0 K, MD simulations reveal its dynamic behavior over time in a condensed-phase environment, such as water, at physiological temperature.[7][16][17]

Objective & Rationale

The goal is to understand the conformational flexibility of the azepane ring, the rotational dynamics of the chlorophenyl substituent, and the molecule's interaction with its immediate solvent environment. This provides a realistic view of the molecule's accessible shapes and hydration patterns, which are crucial for receptor binding.

Protocol: All-Atom MD in Explicit Solvent
  • Force Field Parameterization (Trustworthiness Pillar):

    • Rationale: Standard force fields like AMBER or CHARMM may not have pre-existing, high-quality parameters for the 2-(2-Chlorophenyl)azepane structure.[18][19][20][21][22] Accurate parameters are the bedrock of a reliable MD simulation.

    • Methodology: The CHARMM General Force Field (CGenFF) or AMBER's General Amber Force Field (GAFF2) are excellent starting points.[23][24][25][26] These tools can generate initial parameters based on analogy.

    • Parameter Validation: It is crucial to validate and, if necessary, refine these parameters. Partial atomic charges should be re-derived using a quantum mechanical approach (e.g., RESP or Merz-Kollman) based on the B3LYP/6-31G(d) optimized geometry to accurately reflect the MEP. Key dihedral parameters governing the rotation between the two rings may need to be refined by fitting to a QM-calculated rotational energy profile.

  • System Setup:

    • Solvation: Place the parameterized molecule in the center of a cubic or triclinic box of explicit water molecules (e.g., TIP3P or SPC/E models).[27] Ensure a minimum distance of 10-12 Å between the solute and the box edge to avoid self-interaction artifacts under periodic boundary conditions.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule is charged (in this case, it is neutral).

  • Simulation Execution (using GROMACS, AMBER, or CHARMM): [28]

    • Energy Minimization: Perform a steep descent minimization of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in a two-stage process (NVT followed by NPT ensemble) while restraining the solute's position. This allows the solvent to relax around the solute.

    • Production Run: Release all restraints and run the simulation for a sufficient duration (e.g., 100-500 nanoseconds) to achieve conformational sampling convergence.

Key Simulation Parameters
ParameterRecommended ValueRationale
Force FieldCGenFF / GAFF2 (Validated)Provides specialized parameters for drug-like molecules.[23][24][25][26]
Water ModelTIP3PA computationally efficient and widely used 3-site water model.[27]
Temperature300 K (V-rescale thermostat)Simulates physiological temperature.
Pressure1 bar (Parrinello-Rahman barostat)Simulates atmospheric pressure.
Time Step2 fs (with SHAKE/LINCS)Allows for longer simulations by constraining high-frequency bond vibrations.
Simulation Time100-500 nsNecessary to adequately sample the conformational space of a flexible molecule.
Workflow Diagram

md_workflow cluster_param Parameterization cluster_setup System Setup cluster_sim Simulation (GROMACS/AMBER) ff_gen 1. Generate Initial CGenFF/GAFF2 Parameters charge_fit 2. QM-based Charge Refinement (RESP) ff_gen->charge_fit solvate 3. Solvation (TIP3P Water Box) charge_fit->solvate ions 4. Add Counter-ions solvate->ions minimize 5. Energy Minimization ions->minimize equilibrate 6. NVT/NPT Equilibration minimize->equilibrate production 7. Production MD Run equilibrate->production

Caption: Molecular dynamics simulation workflow from parameterization to production.

Pillar III: Target Identification and Interaction Modeling

With a validated model of the molecule's intrinsic and dynamic properties, we can now generate hypotheses about its biological function. This involves pharmacophore modeling and molecular docking.[9][29]

Objective & Rationale

The primary goal is to identify potential protein targets and predict the most likely binding pose and affinity of 2-(2-Chlorophenyl)azepane. Since no target is known, a ligand-based pharmacophore approach is an excellent starting point for virtual screening.[30][31][32][33]

Protocol: Pharmacophore Generation and Molecular Docking
  • Pharmacophore Feature Identification:

    • Rationale: A pharmacophore is an abstract representation of the molecular features essential for biological activity.[33][34]

    • Methodology: Analyze the stable conformers from both QM and MD simulations. Identify key chemical features:

      • Hydrogen Bond Acceptor (HBA): The nitrogen atom in the azepane ring.

      • Hydrophobic (H): The aliphatic carbons of the azepane ring and the phenyl ring.

      • Aromatic Ring (AR): The chlorophenyl ring.

      • Halogen Bond Donor (X): The chlorine atom's potential σ-hole.

    • Model Generation: Use software like Phase, LigandScout, or MOE to generate a 3D pharmacophore model based on the relative spatial arrangement of these features from the low-energy conformers.

  • Virtual Screening (Optional but Recommended):

    • Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) or protein target databases (e.g., PDB) to find known active molecules or binding sites that match the query. This can rapidly generate a list of potential protein targets.

  • Molecular Docking:

    • Target Selection: Select a high-priority potential target identified from virtual screening or based on therapeutic area interest.

    • Protein Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.

    • Ligand Preparation: Use the lowest-energy conformer from the QM optimization as the starting ligand structure.

    • Execution: Perform docking using software like AutoDock Vina or Glide.[35][36][37][38] Define a search space (grid box) that encompasses the putative binding site on the protein.

    • Analysis: Analyze the resulting binding poses. The best poses are ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Pay close attention to poses that form plausible intermolecular interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with key residues in the binding pocket.

Hypothetical Docking Results Table
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPlausible Interactions
Kinase X-8.5Asp150, Leu35, Phe148H-bond (Azepane-N to Asp150), Hydrophobic (Phenyl to Leu35), π-π stacking (Phenyl to Phe148)
GPCR Y-7.9Trp201, Val105, Ser109Hydrophobic (Azepane to Val105), π-π stacking (Phenyl to Trp201)
Protease Z-9.1Gly88, Tyr45, Cys25H-bond (Azepane-N to Gly88), Halogen Bond (Cl to Tyr45 backbone C=O)
Workflow Diagram

docking_workflow cluster_pharm Pharmacophore Modeling cluster_dock Molecular Docking (AutoDock Vina) features 1. Identify Pharmacophore Features (HBA, H, AR, X) model_gen 2. Generate 3D Pharmacophore Model features->model_gen vscreen 3. Virtual Screen for Potential Targets model_gen->vscreen prep_prot 4. Prepare Protein Target vscreen->prep_prot run_dock 6. Execute Docking prep_prot->run_dock prep_lig 5. Prepare Ligand (QM structure) prep_lig->run_dock analyze 7. Analyze Poses & Scores run_dock->analyze

Caption: Pharmacophore modeling and molecular docking workflow for target identification.

Conclusion and Future Directions

This guide has outlined a multi-pillar, scientifically rigorous workflow for the comprehensive theoretical modeling of 2-(2-Chlorophenyl)azepane. By integrating quantum mechanics, molecular dynamics, and interaction modeling, a researcher can build a detailed understanding of a novel molecule's properties from the ground up. The QM calculations define its fundamental structure and electronics, the MD simulations reveal its dynamic behavior in a relevant environment, and the docking studies provide actionable hypotheses about its biological function.

Each step in this process is designed to be self-validating—frequency calculations confirm stable minima, force field parameterization ensures simulation accuracy, and interaction analysis rationalizes docking scores. The insights generated from this in silico characterization provide a powerful foundation for guiding subsequent experimental work, including chemical synthesis, optimization, and biological assays, ultimately accelerating the drug discovery and development pipeline.

References

  • S. Forli, R. Huey, M. E. Pique, M. F. Sanner, D. S. Goodsell, & A. J. Olson. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Leelananda, S. P., & Lindert, S. (2016). Computational chemistry in drug discovery. NeuroQuantology, 14(3). [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]

  • Chemistry LibreTexts. (2021). Advanced Quantum Theory of Organic Molecules. [Link]

  • Laskowski, R. A., et al. (2022). Computational chemistry evaluation strategies in early-stage drug discovery. Journal of Computer-Aided Molecular Design, 36(12), 839-851. [Link]

  • Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1754-1781. [Link]

  • Wikipedia. Azepane. [Link]

  • University of Münster. (2023). Molecular dynamics simulations on water. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical and Biomedical Analysis, 255, 116568. [Link]

  • Freitas, R. F., et al. (2019). Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest. Frontiers in Chemistry, 7, 848. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

  • Macchiagodena, M., et al. (2020). Upgraded AMBER Force Field for Zinc-Binding Residues and Ligands for Predicting Structural Properties and Binding Affinities in Zinc-Proteins. ACS Omega, 5(25), 15301-15310. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Misra, M., & Yadav, A. K. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 13(2), 156. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • GitHub Pages. (n.d.). Water models – Practical considerations for Molecular Dynamics. [Link]

  • Freitas, R. F., et al. (2019). Could Quantum Mechanical Properties Be Reflected on Classical Molecular Dynamics? The Case of Halogenated Organic Compounds of Biological Interest. ResearchGate. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications? [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Journal of Chemical Theory and Computation. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • Concordia University. (n.d.). CGenFF: The CHARMM General Force Field. [Link]

  • SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. [Link]

  • Ertl, P. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry, 489-503. [Link]

  • Macchiagodena, M., et al. (2021). Development of a New AMBER Force Field for Cysteine and Histidine Cadmium‐Binding Proteins and Its Validation Through QM/MM MD Simulations. Journal of Computational Chemistry, 42(15), 1045-1055. [Link]

  • Chemistry Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly? [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Wang, C. L., et al. (2012). Dynamic Properties of Water Molecules within an Au Nanotube with Different Bulk Densities. The Journal of Physical Chemistry C, 116(3), 2268-2274. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Lysozyme in Water: GROMACS - PART 1. YouTube. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Dong, X., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(22), 12693-12705. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Raabe, G., & Maginn, E. J. (2016). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. Journal of Chemical Theory and Computation, 12(9), 4645-4659. [Link]

  • ResearchGate. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • Moody, C. J., & O'Connell, M. G. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & medicinal chemistry, 23(11), 2779-2788. [Link]

  • The Ohio State University. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. [Link]

  • The University of Queensland. (n.d.). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. [Link]

  • PubChem. (n.d.). 2H-azepine. [Link]

  • Sorella, S., et al. (2015). Ab initio molecular dynamics simulation of liquid water by quantum Monte Carlo. The Journal of Chemical Physics, 142(14), 144103. [Link]

  • ResearchGate. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. [Link]

  • QCHEM LAB at KNU. (2021). Theoretical Perspective on Halogen Bond: Lectured by Prof. Richard M.W. Wong. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Chemspace. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Cheméo. (n.d.). azepane-2-thione - Chemical & Physical Properties. [Link]

Sources

The Unseen Intermediate: A Technical Guide to 2-(2-Chlorophenyl)azepane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide delves into the nuanced world of pharmaceutical intermediates, focusing on the compelling case of 2-(2-chlorophenyl)azepane. While not a primary component in the established synthesis of major pharmaceuticals, its structural relationship to key intermediates in the production of esketamine, a crucial therapeutic agent, warrants a thorough investigation. This document will first elucidate the well-trodden synthetic pathways to esketamine and then explore the scientifically plausible, albeit hypothetical, formation of 2-(2-chlorophenyl)azepane as a potential impurity or a byproduct of an alternative synthetic route. A comprehensive understanding of such potential molecular deviations is paramount for robust process control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

The Established Landscape: Synthesis of Esketamine

The primary commercial synthesis of esketamine, the (S)-enantiomer of ketamine, begins with the Grignard reaction between 2-chlorobenzonitrile and cyclopentyl magnesium bromide. This reaction forms the foundational intermediate, 2-chlorophenyl cyclopentyl ketone.[1] Subsequent steps involve a series of transformations to introduce the amino group and expand the cyclopentyl ring to the cyclohexanone core of the final product.

An alternative and notable route in clandestine synthesis, which also provides valuable insights into related chemical transformations, starts from 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).[2][3] This precursor is reduced to norketamine, the N-demethylated analog of ketamine. The final step in this pathway is the methylation of norketamine to ketamine, often achieved through the Eschweiler-Clarke reaction.[2][4]

Key Synthetic Intermediates and Transformations

The synthesis of esketamine is a multi-step process with several critical intermediates. Understanding the structure and reactivity of these intermediates is key to controlling the reaction and minimizing impurity formation.

IntermediateStructureRole in Synthesis
2-Chlorobenzonitrile c1ccc(c(c1)Cl)C#NStarting material for the Grignard reaction.
Cyclopentyl magnesium bromide C1CCC(C1)[Mg]BrGrignard reagent that adds the cyclopentyl ring.
2-Chlorophenyl cyclopentyl ketone O=C(c1ccccc1Cl)C2CCCC2Key intermediate formed from the Grignard reaction.
Norketamine O=C1CCCC(N)(c2ccccc2Cl)C1Demethylated precursor to ketamine/esketamine.
(S)-Esketamine O=C1CCCC[C@]1(N(C)C)c2ccccc2ClThe final active pharmaceutical ingredient.

The Hypothetical Intermediate: Formation of 2-(2-Chlorophenyl)azepane

While not a recognized intermediate in the standard synthesis of esketamine, the formation of a seven-membered ring structure like 2-(2-chlorophenyl)azepane from a six-membered ring precursor is a chemically plausible event under certain conditions. Such ring expansion reactions are known in organic chemistry and could potentially occur as a side reaction during the synthesis of esketamine, leading to a unique impurity.

Plausible Mechanism of Formation: The Beckmann Rearrangement

One of the most well-established methods for ring expansion of cyclic ketones is the Beckmann rearrangement.[5][6] This reaction involves the treatment of a ketoxime with an acid, which catalyzes a molecular rearrangement to form a lactam (a cyclic amide).

In the context of esketamine synthesis, an oxime intermediate could potentially be formed from a cyclohexanone precursor. Under acidic conditions, this oxime could undergo a Beckmann rearrangement to yield a seven-membered lactam. Subsequent reduction of this lactam would lead to the formation of 2-(2-chlorophenyl)azepane.

Hypothetical Pathway to 2-(2-Chlorophenyl)azepane

G cluster_main Hypothesized Formation of 2-(2-Chlorophenyl)azepane Ketone 2-(2-Chlorophenyl)cyclohexanone (Esketamine Precursor) Oxime Corresponding Oxime Ketone->Oxime Hydroxylamine Lactam Seven-Membered Lactam Oxime->Lactam Beckmann Rearrangement (Acid Catalyst) Azepane 2-(2-Chlorophenyl)azepane (Hypothetical Impurity) Lactam->Azepane Reduction

Caption: A plausible, though not established, pathway for the formation of 2-(2-Chlorophenyl)azepane from an esketamine precursor via a Beckmann rearrangement.

Experimental Protocols

To provide a practical context, this section outlines the established experimental protocol for a key step in esketamine synthesis, followed by a detailed protocol for the analytical detection of potential impurities, including the hypothetical 2-(2-chlorophenyl)azepane.

Synthesis of Racemic Ketamine via the Grignard Route (Illustrative)

This protocol is a generalized representation of the initial steps in ketamine synthesis. The subsequent resolution of the racemic mixture to yield esketamine is a critical but separate process.

Step 1: Formation of 2-Chlorophenyl cyclopentyl ketone [1]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine and a few drops of cyclopentyl bromide to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining cyclopentyl bromide in anhydrous diethyl ether dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and add a solution of 2-chlorobenzonitrile in anhydrous diethyl ether dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chlorophenyl cyclopentyl ketone.

Subsequent steps would involve bromination, reaction with methylamine, and thermal rearrangement to form racemic ketamine.

Analytical Method for Impurity Profiling

A robust analytical method is crucial for detecting and quantifying any impurities in the final API. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[7]

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and Mass Spectrometry (ESI+).

  • MS Parameters: Optimized for the detection of esketamine and potential impurities, including the molecular ion of 2-(2-chlorophenyl)azepane.

Analytical Workflow for Impurity Detection

G cluster_workflow Impurity Profiling Workflow Sample Esketamine API Sample HPLC HPLC Separation (C18 Column) Sample->HPLC UV UV Detection (220 nm) HPLC->UV MS Mass Spectrometry (ESI+) HPLC->MS Data Data Analysis (Impurity Identification & Quantification) UV->Data MS->Data

Caption: A typical workflow for the detection and characterization of impurities in an esketamine API sample using HPLC-UV/MS.

Data Presentation and Interpretation

The successful identification of any impurity, including the hypothetical 2-(2-chlorophenyl)azepane, relies on the careful interpretation of analytical data.

Expected Mass Spectrometry Data

In an ESI+ mass spectrum, the compounds of interest would be expected to show the following molecular ions:

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
EsketamineC₁₃H₁₆ClNO238.0993
NorketamineC₁₂H₁₄ClNO224.0837
2-(2-Chlorophenyl)azepaneC₁₂H₁₆ClN210.1044
Spectroscopic Data for Esketamine (for reference)

Conclusion and Future Perspectives

The exploration of 2-(2-chlorophenyl)azepane as a potential pharmaceutical intermediate or impurity in the synthesis of esketamine highlights the importance of a deep understanding of reaction mechanisms and potential side reactions in drug development. While its presence is not established, the theoretical possibility of its formation through a Beckmann rearrangement of a cyclohexanone oxime intermediate serves as a valuable case study for process chemists and analytical scientists.

Future work in this area could involve "spiking" studies, where a synthesized standard of 2-(2-chlorophenyl)azepane is added to a sample of esketamine to validate the analytical method's ability to detect and quantify it. Furthermore, a more in-depth investigation of the reaction conditions that might favor a Beckmann rearrangement over the desired synthetic pathway could lead to more robust process controls and a deeper understanding of the chemistry involved.

This guide underscores the principle that in pharmaceutical manufacturing, what is absent from a reaction is often as important as what is present. A thorough understanding of potential impurities, even those that are only theoretically possible, is a hallmark of a well-controlled and safe manufacturing process.

References

  • A study about the synthesis of seven-membered-ring analogues of ketamine. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones. (n.d.). PubMed. Retrieved from [Link]

  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Esketamine Impurity 1. (n.d.). Manasa Life Sciences. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023). Wikipedia. Retrieved from [Link]

  • Process Research and Impurity Control Strategy of Esketamine. (2020). ACS Publications. Retrieved from [Link]

  • CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body. (n.d.). Google Patents.
  • Tiffeneau-Demjanov Rearrangement. (2016). Chemistry LibreTexts. Retrieved from [Link]

  • Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. (2021).
  • Ring expansion and contraction. (2023). Wikipedia. Retrieved from [Link]

  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Beckmann Rearrangement. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • WO2021116498A1 - Esketamine formulations and methods for preparation and storage. (n.d.). Google Patents.
  • Tiffeneau–Demjanov rearrangement products. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. (2016). ResearchGate. Retrieved from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2006). CHIMIA.
  • Development of HPLC-MS/MS Method for Simultaneous Detection of Esketamine and Norketamine: Application to Pharmacokinetics Drug Interactions Affected by Dexmedetomidine. (2025). PubMed Central. Retrieved from [Link]

Sources

The Synthetic Architect's Guide to 2-Arylazepanes: A Comprehensive Review of Core Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylazepane scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its seven-membered ring offers a three-dimensional diversity that is often sought after in drug design to improve properties such as potency, selectivity, and pharmacokinetics. This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable heterocyclic system, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer a comparative analysis of the available methodologies.

The Strategic Blueprint: Devising the Synthesis of 2-Arylazepanes

The construction of the 2-arylazepane core presents a unique set of challenges primarily due to the entropic penalty associated with forming a seven-membered ring. However, a variety of elegant and effective strategies have been developed to overcome these hurdles. This guide will focus on three principal approaches:

  • Ring Expansion Strategies: Building the azepane ring by expanding a pre-existing smaller ring.

  • Cyclization Strategies: Forming the seven-membered ring from an acyclic precursor.

  • Post-Cyclization Functionalization: Introducing the aryl group onto a pre-formed azepane ring.

Each of these strategies offers distinct advantages and is suited for different synthetic goals and available starting materials.

Ring Expansion Strategies: From Smaller Rings to the Azepane Core

Ring expansion reactions offer an elegant entry into the azepane framework, often leveraging the relief of ring strain as a thermodynamic driving force. A notable example is the photochemical dearomative ring expansion of nitroarenes.

Photochemical Dearomative Ring Expansion of Nitroarenes

This modern approach provides a powerful and modular method for the synthesis of polysubstituted azepanes from readily available nitroarenes.[1][2] The core of this strategy involves the photochemical conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, leading to a seven-membered ring system.[1][2] Subsequent hydrogenolysis of the resulting dihydroazepine affords the desired saturated azepane.[1][2]

Mechanistic Rationale:

The reaction is initiated by blue light irradiation, which excites the nitroarene, leading to the formation of a singlet nitrene. This highly reactive intermediate undergoes a concerted electrocyclization and ring expansion cascade to form a bicyclic azirine intermediate, which then rearranges to the 3H-azepine. The regioselectivity of the aryl group placement on the azepane ring is dictated by the substitution pattern of the starting nitroarene.

G Nitroarene Substituted Nitroarene SingletNitrene Singlet Nitrene Intermediate Nitroarene->SingletNitrene Blue light (hν) BicyclicAzirine Bicyclic Azirine Intermediate SingletNitrene->BicyclicAzirine Electrocyclization 3H_Azepine 3H-Azepine BicyclicAzirine->3H_Azepine Rearrangement 2_Arylazepane 2-Arylazepane 3H_Azepine->2_Arylazepane Hydrogenolysis (e.g., H₂, Pd/C)

Figure 1: General workflow for the photochemical synthesis of 2-arylazepanes from nitroarenes.

Experimental Protocol: Photochemical Dearomative Ring Expansion

  • Step 1: Photoreaction: A solution of the substituted nitroarene (1.0 equiv) in a suitable solvent (e.g., acetonitrile/water) is degassed and irradiated with blue LEDs (e.g., 450 nm) at room temperature for a specified time (typically 12-24 hours) or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Step 2: Hydrogenolysis: The reaction mixture from Step 1 is transferred to a hydrogenation vessel. A palladium on carbon catalyst (10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) and stirred at room temperature until the reduction is complete.

  • Step 3: Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylazepane.

Starting NitroareneAryl Substituent at C2Yield (%)Reference
2-NitrobiphenylPhenyl75[1]
2-Nitro-4'-methylbiphenyl4-Tolyl82[1]
2-Nitro-4'-methoxybiphenyl4-Methoxyphenyl78[1]

Table 1: Representative yields for the synthesis of 2-arylazepanes via photochemical ring expansion of nitroarenes.[1]

Cyclization Strategies: Forging the Seven-Membered Ring

Intramolecular cyclization of a suitably functionalized acyclic precursor is a cornerstone of heterocyclic synthesis. For 2-arylazepanes, several powerful cyclization strategies have been employed.

Intramolecular Friedel-Crafts Acylation/Alkylation

The intramolecular Friedel-Crafts reaction is a classic and effective method for forming cyclic ketones and related structures. In the context of 2-arylazepane synthesis, this typically involves the cyclization of an N-aryl-substituted γ-aminobutyric acid derivative. The reaction can be promoted by strong Brønsted or Lewis acids.

Mechanistic Considerations:

The reaction proceeds through the formation of a highly electrophilic acylium ion (in the case of acylation) or a carbocation (in the case of alkylation) from the side chain. This electrophile is then attacked by the electron-rich aryl ring in an intramolecular electrophilic aromatic substitution to form the seven-membered ring. The choice of acid catalyst is crucial and can influence the reaction's efficiency and selectivity.

G StartingMaterial N-Aryl-γ-aminobutyric acid derivative AcyliumIon Acylium Ion Intermediate StartingMaterial->AcyliumIon Strong Acid (e.g., PPA, TfOH) SigmaComplex σ-Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Intramolecular Electrophilic Attack CyclizedProduct 2-Aryl-azepan-3-one SigmaComplex->CyclizedProduct Rearomatization

Figure 2: Mechanism of intramolecular Friedel-Crafts acylation for 2-arylazepan-3-one synthesis.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Step 1: Reaction Setup: To a flask containing a strong acid such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH), the N-aryl-γ-aminobutyric acid derivative is added portion-wise with stirring at a controlled temperature (often 0 °C to room temperature).

  • Step 2: Reaction Execution: The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C for several hours, with the progress monitored by TLC or LC-MS.

  • Step 3: Work-up and Purification: Upon completion, the reaction is quenched by pouring it onto ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Reductive Amination

Intramolecular reductive amination provides a direct route to the azepane ring from dicarbonyl compounds or keto-aldehydes. This one-pot procedure involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Causality in Experimental Design:

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. The pH of the reaction is also an important parameter to control, as the formation of the iminium ion is acid-catalyzed, but the reducing agent can be deactivated under strongly acidic conditions.

G Dicarbonyl 1-Aryl-1,6-dicarbonyl Compound IminiumIon Cyclic Iminium Ion Intermediate Dicarbonyl->IminiumIon Amine, mild acid Amine Primary Amine or Ammonia Azepane 2-Arylazepane IminiumIon->Azepane Reducing Agent (e.g., NaBH₃CN)

Figure 3: Reductive amination pathway to 2-arylazepanes.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of unsaturated heterocycles, including dihydroazepines, which can be subsequently reduced to the corresponding azepanes. This reaction utilizes ruthenium-based catalysts to facilitate the intramolecular coupling of two terminal alkenes.

The "Why" Behind the Method:

RCM is particularly advantageous due to its high functional group tolerance and the ability to form medium-sized rings that are often challenging to construct via other methods. The choice of the Grubbs or Hoveyda-Grubbs catalyst generation depends on the steric and electronic nature of the diene precursor. The formation of the volatile ethylene byproduct drives the reaction to completion.

Experimental Protocol: Ring-Closing Metathesis

  • Step 1: Substrate Preparation: A suitable N-protected diene precursor containing an aryl group is synthesized.

  • Step 2: Metathesis Reaction: The diene is dissolved in a degassed solvent (e.g., dichloromethane or toluene) and a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Step 3: Reduction and Deprotection: The resulting unsaturated azepine is then hydrogenated, often using a palladium catalyst, to afford the saturated azepane. If necessary, the N-protecting group is removed.

  • Step 4: Purification: The final product is purified by column chromatography.

Asymmetric Synthesis: Controlling Stereochemistry

The synthesis of enantiomerically pure 2-arylazepanes is of significant interest for pharmaceutical applications. Several catalytic asymmetric methods have been developed to achieve this goal.

Catalytic Asymmetric Reductive Cyclization

Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines represents a powerful strategy for the synthesis of chiral dibenzo[b,d]azepines.[3] This method allows for the construction of the seven-membered ring with excellent diastereo- and enantioselectivity.[3]

Mechanistic Insights:

The reaction is believed to proceed via the hydrocupration of the vinyl group, followed by an intramolecular cyclization onto the imine. The chiral ligand on the copper catalyst controls the stereochemical outcome of the hydrocupration step, which is the enantiodetermining step.

SubstrateLigandYield (%)ee (%)Reference
N-(2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R,R)-Ph-BPE9899[3]
N-(4'-methoxy-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R,R)-Ph-BPE9598[3]
N-(4'-fluoro-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R,R)-Ph-BPE9297[3]

Table 2: Enantioselective synthesis of dibenzo[b,d]azepines via copper-catalyzed reductive cyclization.[3]

Post-Cyclization Functionalization: Arylation of the Azepane Core

An alternative approach to 2-arylazepanes involves the introduction of the aryl group onto a pre-existing azepane ring. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Palladium-Catalyzed Asymmetric Arylation

The direct C-H arylation of N-protected azepanes offers a highly atom-economical route to 2-arylazepanes. This transformation typically employs a palladium catalyst in conjunction with a chiral ligand to induce enantioselectivity. The reaction involves the activation of a C-H bond at the 2-position of the azepane ring, followed by coupling with an aryl halide or its equivalent.

Challenges and Considerations:

Achieving high regioselectivity for the C2-arylation over other positions on the azepane ring can be challenging. The choice of the directing group on the nitrogen atom and the reaction conditions are crucial for controlling the regioselectivity and enantioselectivity of the arylation.

Conclusion

The synthesis of 2-arylazepanes is a dynamic field with a diverse array of methodologies at the disposal of the synthetic chemist. This guide has provided an overview of the core strategies, emphasizing the underlying principles and practical considerations for each approach. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. As the demand for novel and complex bioactive molecules continues to grow, the development of even more efficient and selective methods for the construction of the 2-arylazepane scaffold will undoubtedly remain an active area of research.

References

  • Olah, G. A.; Prakash, G. K. S.; Sommer, J. Superacids. John Wiley & Sons, 2009.
  • Khalaf, A. A.; Al-Zahrani, F. M. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][4]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Aust. J. Chem.2013 , 66 (3), 337–344. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Leonori, D. et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nat. Chem.2024 , 16, 268-275. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Yun, Y. et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. J. Enzyme Inhib. Med. Chem.2021 , 36 (1), 1346-1356. [Link]

  • Ruffoni, A. et al. A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring-Expansion of Nitroarenes. ChemRxiv.2024 . [Link]

  • Fernández-Pérez, H. et al. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chem. Sci.2021 , 12 (44), 14846-14852. [Link]

  • Zhu, J.; Wang, Q.; Wang, M. Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. Angew. Chem. Int. Ed.2014 , 53 (41), 11033-11037. [Link]

  • Davies, H. M. L. et al. Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes. Angew. Chem. Int. Ed.2014 , 53 (48), 13083-13087. [Link]

  • Soengas, R. G.; Rodríguez-Solla, H. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules2021 , 26 (2), 249. [Link]

  • Glorius, F. et al. Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. J. Am. Chem. Soc.2024 , 146 (6), 3943–3950. [Link]

  • Huang, X.; Cai, C. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Org. Biomol. Chem.2021 , 19 (32), 7016-7020. [Link]

  • Hu, X. et al. Direct photochemical route to azoxybenzenes via nitroarene homocoupling. Org. Biomol. Chem.2020 , 18 (32), 6247-6251. [Link]

  • Zhang, W. et al. Synthesis and biological evaluation of 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv.2024 , 14, 2901-2910. [Link]

  • Li, C. et al. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife2024 , 13, e93549. [Link]

  • Lusardi, M. et al. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules2022 , 27 (19), 6599. [Link]

  • Wang, C. et al. Asymmetric Synthesis of β-Aminoboronates via Copper-Catalyzed Reductive Coupling of Vinyl Boronates with Imines. Org. Lett.2020 , 22 (15), 5945–5950. [Link]

  • Wikipedia. Aza-Cope rearrangement. [Link]

  • Wikipedia. Diels-Alder reaction. [Link]

  • Liu, G. et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules2021 , 26 (21), 6695. [Link]

  • Beaulieu, F. et al. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules2023 , 28 (1), 178. [Link]

  • Schmitz, C. et al. Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors. J. Neurosci.2012 , 32 (26), 9030-9040. [Link]

  • Zhang, Y. et al. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J. Med. Chem.2021 , 64 (23), 17466-17483. [Link]

Sources

A Prospective Investigation of 2-(2-Chlorophenyl)azepane as a Novel Dual Inhibitor of PTPN2 and PTPN1 for Immuno-oncology and Metabolic Disease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein Tyrosine Phosphatases (PTPs) are critical regulators of cellular signaling, and their dysregulation is implicated in numerous human diseases. Among the PTP family, PTPN2 (T-cell PTP) and its close homolog PTPN1 (PTP1B) have emerged as high-value therapeutic targets. Both enzymes act as key negative regulators in crucial signaling pathways: PTPN2 attenuates pro-inflammatory cytokine signaling, particularly the IFNγ-JAK-STAT pathway, thereby dampening anti-tumor immunity, while PTPN1 is a primary negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity.[1][2] The discovery that dual inhibition of PTPN2 and PTPN1 can synergistically enhance anti-tumor immunity has intensified the search for novel, potent, and selective small molecule inhibitors.[3][4] This guide outlines a comprehensive, prospective research program to evaluate the potential of 2-(2-chlorophenyl)azepane, a novel chemical entity, as a dual PTPN2/PTPN1 inhibitor. We present a phased, experimentally-driven approach, from initial enzymatic screening to cellular mechanism of action, designed to rigorously assess the compound's therapeutic potential.

Introduction: The Therapeutic Rationale for Dual PTPN2/PTPN1 Inhibition

PTPN2 and PTPN1 are highly homologous protein tyrosine phosphatases that act as critical checkpoints in distinct but overlapping signaling cascades. Their inhibition presents a powerful therapeutic strategy for multiple indications.

PTPN2: A Master Regulator of Anti-Tumor Immunity

PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a crucial negative regulator of immune responses.[5] It functions by dephosphorylating and thereby inactivating key signaling molecules such as Janus kinases (JAK1, JAK2) and Signal Transducer and Activator of Transcription proteins (STAT1, STAT3, STAT5).[2][6] By attenuating the IFNγ signaling pathway, PTPN2 effectively dampens the activation and function of tumor-fighting immune cells, including CD8+ T cells and Natural Killer (NK) cells.[5][7] Genetic deletion or pharmacological inhibition of PTPN2 has been shown to restore potent anti-tumor immunity, sensitize tumors to immune checkpoint blockade (ICB), and promote tumor rejection in preclinical models.[4][8] Therefore, PTPN2 inhibitors are being aggressively pursued as a next-generation immuno-oncology therapy.[9]

PTPN1: A Key Target for Metabolic and Oncologic Disease

PTPN1, or PTP1B, is ubiquitously expressed and most recognized for its role in metabolism. It negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor.[1] Consequently, PTPN1 inhibitors have long been sought after as a treatment for type 2 diabetes and obesity.[1][10] More recently, PTPN1 has also been identified as a negative regulator of T-cell function, similar to PTPN2.[4][9] Its inhibition can enhance T-cell-mediated tumor killing. Furthermore, PTPN1 has been implicated in Alzheimer's disease, where its inhibition may improve the function of microglia, the brain's immune cells, in clearing amyloid-beta plaques.[11]

The significant homology between the catalytic sites of PTPN2 and PTPN1 has made the development of selective inhibitors challenging.[12] However, this challenge has given rise to a compelling therapeutic opportunity: dual PTPN2/PTPN1 inhibition. A dual inhibitor could simultaneously restore anti-tumor immunity (via PTPN2) and address metabolic comorbidities common in cancer patients (via PTPN1), while also potentially providing a synergistic anti-cancer effect by targeting both immune and tumor cells.[3][8][13] Several dual inhibitors are now advancing into clinical trials, validating this therapeutic concept.[7][14]

The Investigational Candidate: 2-(2-Chlorophenyl)azepane

The azepane scaffold is a seven-membered heterocyclic ring that has garnered interest in medicinal chemistry. Recent research, including efforts using generative AI, has identified azepane-containing derivatives as a promising chemical class for potent PTPN2/PTPN1 inhibition.[12] The selection of 2-(2-chlorophenyl)azepane for this proposed study is based on a hypothesis that its unique three-dimensional structure and the electronic properties of the chlorophenyl substituent may enable novel interactions within the active sites of PTPN2 and PTPN1. This could potentially lead to a desirable profile of high potency and favorable pharmacokinetics. While direct evidence of this compound's activity is absent from public literature, the rationale for its investigation is built upon the emerging success of related scaffolds.

Proposed Research Program: A Phased Approach to Evaluation

We propose a structured, four-phase research program to systematically evaluate the potential of 2-(2-chlorophenyl)azepane as a dual PTPN2/PTPN1 inhibitor.

Phase 1: Biochemical Potency and Selectivity Assessment

The initial phase is designed to determine if 2-(2-chlorophenyl)azepane directly inhibits the enzymatic activity of PTPN2 and PTPN1 and to assess its selectivity against other relevant phosphatases.

Protocol 1: In Vitro Phosphatase Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PTPN1 and PTPN2 in the presence of the test compound.

  • Reagents & Materials:

    • Recombinant human PTPN2 (catalytic domain)

    • Recombinant human PTPN1 (catalytic domain)

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

    • Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT

    • 2-(2-chlorophenyl)azepane (test compound), dissolved in DMSO

    • Known PTPN2/N1 inhibitor (positive control, e.g., ABBV-CLS-484)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a serial dilution of 2-(2-chlorophenyl)azepane in DMSO, typically from 10 mM to 0.1 nM. Create a corresponding dilution series for the positive control.

    • In the 384-well plate, add 200 nL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of recombinant PTPN2 or PTPN1 enzyme solution (final concentration ~0.5 nM) to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution (final concentration equal to the Km value for each enzyme).

    • Immediately begin kinetic reading on the fluorescence plate reader, collecting data every 60 seconds for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

The primary output of Phase 1 will be the half-maximal inhibitory concentrations (IC₅₀) of the compound against the target enzymes.

CompoundPTPN2 IC₅₀ (nM)PTPN1 IC₅₀ (nM)PTPN22 IC₅₀ (nM)SHP2 IC₅₀ (nM)
2-(2-Chlorophenyl)azepaneTo be determinedTo be determinedTo be determinedTo be determined
Control Inhibitor (AC484)1.8[15]2.5[15]>10,000>10,000

A successful candidate would exhibit low nanomolar potency against PTPN2 and PTPN1 with >1000-fold selectivity against other phosphatases like PTPN22 and SHP2.

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that the compound can penetrate the cell membrane and engage its target to modulate downstream signaling is a critical validation step.

Protocol 2: Western Blot Analysis of STAT1 Phosphorylation

This protocol assesses the compound's ability to enhance IFNγ-induced STAT1 phosphorylation in a cellular context.

  • Cell Culture:

    • Use a human T-cell line (e.g., Jurkat) or a cancer cell line responsive to IFNγ (e.g., MC38).

    • Culture cells to ~80% confluency under standard conditions.

  • Procedure:

    • Plate cells and allow them to adhere overnight (if applicable).

    • Pre-treat the cells with varying concentrations of 2-(2-chlorophenyl)azepane (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with a sub-maximal concentration of recombinant human IFNγ (e.g., 1 ng/mL) for 30 minutes.

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE using 20 µg of protein lysate per lane, followed by transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity and normalize the p-STAT1 signal to the total STAT1 signal.

Visualization: PTPN2/N1 Inhibition of the JAK-STAT Pathway

The following diagram illustrates the central role of PTPN2 in negatively regulating the IFNγ signaling cascade. Inhibition of PTPN2 is hypothesized to amplify this signal.

PTPN2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor JAK1 JAK1 IFNGR->JAK1 Activates IFNg IFNγ IFNg->IFNGR Binds pJAK1 p-JAK1 JAK1->pJAK1 STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK1->STAT1 Phosphorylates pSTAT1->pSTAT1 GAS GAS Elements (Gene Transcription) pSTAT1->GAS Translocates & Activates PTPN2 PTPN2 PTPN2->pJAK1 Dephosphorylates Inhibitor 2-(2-Chlorophenyl) azepane Inhibitor->PTPN2 Inhibits

Caption: PTPN2/N1 inhibition blocks the dephosphorylation of p-JAK1, amplifying downstream STAT1 signaling.

Phase 3 & 4: Mechanism of Action and In-Depth Profiling

Should the compound demonstrate potent and selective activity in the initial phases, further studies are warranted to elucidate its precise mechanism of inhibition and to build a more comprehensive biological profile.

Mechanism of Action (MOA): Enzyme kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. Understanding the MOA is crucial for guiding further lead optimization efforts.

Workflow for Comprehensive Profiling:

Profiling_Workflow Start Potent Dual Inhibitor (Phase 1-2) Kinetics Enzyme Kinetics (Determine MOA) Start->Kinetics CoCulture Tumor-Immune Co-Culture Assays Start->CoCulture ADME In Vitro ADME/ Tox Profiling Start->ADME Decision Go/No-Go for Lead Optimization Kinetics->Decision InVivo_Efficacy Syngeneic Mouse Tumor Models CoCulture->InVivo_Efficacy InVivo_PK In Vivo PK Studies (Rodent) ADME->InVivo_PK InVivo_PK->InVivo_Efficacy InVivo_Efficacy->Decision

Caption: A logical workflow for advancing a promising PTPN2/N1 inhibitor candidate from initial hit to in vivo validation.

Conclusion and Future Directions

The dual inhibition of PTPN2 and PTPN1 represents one of the most promising new strategies in cancer immunotherapy and has relevance for metabolic and neuroinflammatory diseases.[1][5][11] While the activity of 2-(2-chlorophenyl)azepane against these targets is currently unknown, the emerging importance of the azepane scaffold for PTPN2/N1 inhibition provides a strong rationale for its investigation.[12] The phased research program detailed in this guide provides a rigorous and efficient roadmap for evaluating its therapeutic potential.

Successful identification of 2-(2-chlorophenyl)azepane as a potent, selective, and cell-active dual inhibitor would warrant its advancement into lead optimization. Subsequent efforts would focus on improving its drug-like properties (ADME/Tox) and evaluating its efficacy in preclinical in vivo models of cancer and metabolic disease. This structured approach ensures that decisions are data-driven, maximizing the potential for translating a novel chemical entity into a transformative therapy.

References

  • Patsnap Synapse. (2024). What are PTPN2 inhibitors and how do they work? [Link]

  • GeneCards. (2026). PTPN2 Gene - Protein Tyrosine Phosphatase Non-Receptor Type 2. [Link]

  • PubMed Central. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy. [Link]

  • Biopharma Asia. (2023). Abbvie publishes preclinical results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy. [Link]

  • Wikipedia. PTPN1. [Link]

  • ACS Medicinal Chemistry Letters. (2021). The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases. [Link]

  • Journal for ImmunoTherapy of Cancer. (2024). 1337 Novel potent and selective protein tyrosine phosphatases PTPN2/N1 inhibitors trigger robust single-agent anti-tumor immunity in mouse models sensitive or resistant to immune-checkpoint blockade. [Link]

  • NCBI Gene. PTPN1 protein tyrosine phosphatase non-receptor type 1 [human]. [Link]

  • AACR Journals. (2023). Abstract 4038: Discovery of potent and selective inhibitors of the protein tyrosine phosphatases PTPN2 and PTPN1 to trigger anti-tumor immunity through sensitization of tumor cells and activation of immune cells. [Link]

  • Tech Explorist. (2026). A new path to protecting memory in Alzheimer's disease. [Link]

  • EurekAlert!. (2024). Insilico Medicine develops novel PTPN2/N1 inhibitor for cancer immunotherapy using generative AI. [Link]

  • NCBI Gene. PTPN2 protein tyrosine phosphatase non-receptor type 2 [human]. [Link]

  • ResearchGate. Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. [Link]

  • ResearchGate. (2025). 311 Inhibition of PTPN2/N1 by the small molecule inhibitor ABBV-CLS-484 enhances the efficacy of adoptive T cell therapy. [Link]

  • PNAS. The role of protein tyrosine phosphatase 1B in Ras signaling. [Link]

  • AACR Journals. (2025). Abstract 2166: PTPN1/2 dual inhibition sensitizes solid tumors to checkpoint blockade immunotherapy by enhancing T cell cytotoxicity and by decreasing cancer cell immune evasion. [Link]

  • Organic Chemistry Portal. Azepine synthesis. [Link]

  • MDPI. (2023). PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review. [Link]

  • bioRxiv. (2025). The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion. [Link]

  • PubMed Central. (2024). Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • PR Newswire. (2023). Nature Publishes Discovery and Preclinical Results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy. [Link]

  • ResearchGate. PTPN2 promotes LPS signaling through activation of MAPK and.... [Link]

  • PubMed. (2023). The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. [Link]

  • NCBI Gene. Ptpn1 protein tyrosine phosphatase, non-receptor type 1 [house mouse]. [Link]

  • ResearchGate. (2025). 1337 Novel potent and selective protein tyrosine phosphatases PTPN2/N1 inhibitors trigger robust single-agent anti-tumor immunity in mouse models sensitive or resistant to immune-checkpoint blockade. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

Sources

preliminary toxicity screening of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of 2-(2-Chlorophenyl)azepane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a structural expansion of the aryl-piperidine and aryl-cyclohexylamine pharmacophores, sharing critical motifs with known dissociative anesthetics (e.g., Ketamine, Deschloroketamine) and stimulant scaffolds. As a Novel Chemical Entity (NCE) with likely central nervous system (CNS) activity, its safety profile remains largely uncharacterized in public literature.

This technical guide establishes a rigorous preliminary toxicity screening protocol . It operates on the hypothesis that the 2-chlorophenyl moiety, combined with the lipophilic azepane ring, presents specific risks: NMDA-mediated neurotoxicity , urothelial toxicity (ketamine-induced cystitis analog), and hERG channel inhibition . The following workflow prioritizes in vitro and in silico methods to establish a "Go/No-Go" decision matrix before any in vivo exposure.

Part 1: Physicochemical & In Silico Profiling

Before wet-lab experimentation, computational modeling is required to predict bioavailability and off-target liabilities. The azepane ring increases conformational flexibility and lipophilicity compared to piperidine analogs, potentially altering metabolic clearance and blood-brain barrier (BBB) penetration.

Molecular Descriptors & ADME Prediction
  • Objective: Determine CNS penetrability and solubility limits for assay media.

  • Protocol:

    • Calculate LogP and LogD (pH 7.4) . A LogP > 3.0 suggests high BBB permeability but increased risk of phospholipidosis.

    • Topological Polar Surface Area (TPSA): Target < 90 Ų for CNS activity.

    • P-glycoprotein (P-gp) Substrate Probability: Assess if the compound will be actively effluxed from the CNS.

Structural Alert Analysis (In Silico)
  • Target: hERG K+ Channel .

    • Rationale: The azepane nitrogen (protonated at physiological pH) combined with the lipophilic chlorophenyl ring fits the pharmacophore for hERG channel blockade, a surrogate marker for QT prolongation and Torsades de Pointes.

  • Target: NMDA Receptor (PCP Site) .

    • Rationale: Docking simulation against the PCP binding site of the NMDA receptor (NR1/NR2B subunits) to predict affinity. High affinity correlates with potential for psychotomimetic effects and Olney’s lesions (neurotoxicity).

Part 2: In Vitro Cytotoxicity & Organ-Specific Toxicity

This phase utilizes cell-based assays to detect acute cellular damage. Given the structural homology to ketamine, urotoxicity is a critical, often overlooked endpoint that must be screened early.

General Cytotoxicity (HepG2 & HEK293)
  • Purpose: Establish the

    
     for hepatotoxicity (liver) and nephrotoxicity (kidney).
    
  • Methodology:

    • Seeding: Plate HepG2 and HEK293 cells at

      
       cells/well in 96-well plates.
      
    • Dosing: Expose cells to a log-scale concentration range (0.1 µM – 100 µM) of 2-(2-Chlorophenyl)azepane for 24h and 48h.

    • Dual-Readout Assay:

      • MTT Assay: Measures mitochondrial succinate dehydrogenase activity (metabolic viability).

      • LDH Release: Measures membrane integrity (necrosis).

    • Interpretation: A divergence between MTT (reduced) and LDH (normal) suggests mitochondrial toxicity without immediate lysis, a common mechanism in amine-induced toxicity.

Targeted Urotoxicity (SV-HUC-1)
  • Rationale: Aryl-cycloalkylamines cause ulcerative cystitis via direct toxic effects on urothelial cells. The 2-chlorophenyl ring is implicated in this pathway.[][2]

  • Protocol:

    • Cell Line: SV-HUC-1 (Immortalized Human Urothelial Cells).

    • Endpoint: Cell viability (ATP luminescence) and inflammatory cytokine release (IL-6, IL-1β) via ELISA.

    • Threshold:

      
       reduction in viability at therapeutic-relevant concentrations (
      
      
      
      µM) flags the compound as a high risk for bladder toxicity.
Neurotoxicity Screening (SH-SY5Y)
  • Rationale: To detect potential excitotoxicity or neurite retraction.

  • Protocol:

    • Differentiate SH-SY5Y neuroblastoma cells with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.

    • Treat with compound (1–50 µM).

    • High-Content Imaging: Quantify neurite length and branching points . Significant reduction indicates neurotoxicity independent of cell death.

Part 3: Functional Safety Pharmacology

hERG Safety Assay (Cardiotoxicity)
  • Gold Standard: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Use CHO cells stably expressing the hERG (Kv11.1) channel.[3]

    • Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Perfusion: Apply 2-(2-Chlorophenyl)azepane at 0.1, 1, 10, and 30 µM.

    • Analysis: Calculate

      
      . An 
      
      
      
      µM indicates a high risk of QT prolongation.
Genotoxicity (Ames Test)
  • Protocol: OECD 471 Guideline.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation fraction (rat liver homogenate).

  • Note: The chlorophenyl moiety is generally stable, but metabolic activation could generate reactive epoxide intermediates.

Part 4: Metabolic Stability (Microsomal Stability)

  • Objective: Predict half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • System: Pooled Human Liver Microsomes (HLM).

  • Reaction:

    • Substrate (1 µM) + HLM (0.5 mg/mL) + NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Metabolite ID: Scan for hydroxylation (M+16) on the azepane ring or dechlorination (M-34), which can create toxic reactive species.

Part 5: Data Visualization & Workflow

Screening Workflow Diagram

ToxicityScreening Start Compound: 2-(2-Chlorophenyl)azepane (CAS 887360-60-3) InSilico Phase I: In Silico Profiling (LogP, hERG Docking, PAINS Filter) Start->InSilico Decision1 Pass Filters? InSilico->Decision1 InVitro_Cyto Phase II: Cytotoxicity (Tier 1) HepG2 (Liver) | HEK293 (Kidney) Decision1->InVitro_Cyto Acceptable Stop STOP: High Toxicity Risk Decision1->Stop High Liability InVitro_Special Phase III: Organ-Specific Toxicity (Tier 2) SV-HUC-1 (Bladder) | SH-SY5Y (Neuro) InVitro_Cyto->InVitro_Special IC50 > 10µM InVitro_Cyto->Stop IC50 < 10µM Func_Safety Phase IV: Functional Safety hERG Patch Clamp | Ames Test InVitro_Special->Func_Safety No Uro/Neuro Toxicity InVitro_Special->Stop Specific Toxicity Detected Metabolism Phase V: Metabolic Stability Human Liver Microsomes (HLM) Func_Safety->Metabolism RiskAssessment Risk Assessment Matrix Metabolism->RiskAssessment

Figure 1: Step-wise decision tree for the .

Summary of Critical Endpoints
Assay PlatformCell Line / TargetCritical Threshold (Flag)Risk Implication
Cytotoxicity HepG2 / HEK293

Systemic organ damage; poor therapeutic index.
Urotoxicity SV-HUC-1Viability

@

Ketamine-like ulcerative cystitis risk.
Cardiotoxicity hERG (Kv11.1)

QT prolongation; arrhythmia (Torsades de Pointes).
Neurotoxicity SH-SY5YNeurite retraction

Chronic neurodegeneration; cognitive deficit.
Metabolic HLM

min
Rapid clearance; potential for toxic metabolite spike.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11319202 (2-(2-Chlorophenyl)azepane). Retrieved from [Link]

  • Duan, X., et al. (2019). "Ketamine-induced cystitis: A comprehensive review of the clinical characteristics and pathogenesis." Frontiers in Neuroscience. Retrieved from [Link]

  • Sager, P. T., et al. (2014). "Re-evaluation of the hERG Safety Margin for Drug Development." Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Morris, G. M., et al. (2009). "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility." Journal of Computational Chemistry. Retrieved from [Link]

Sources

The Azepane Scaffold: A Conformationally Flexible Key to Unlocking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: Beyond Flatland in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter that can address challenging biological targets is relentless. For decades, medicinal chemists have heavily relied on five- and six-membered ring systems, often leading to a saturation of the chemical space and "me-too" compounds. The exploration of larger, more three-dimensional structures is not just an academic exercise; it is a strategic imperative to unlock new pharmacological profiles, improve drug-like properties, and overcome resistance.

This guide focuses on the azepane core, a seven-membered saturated heterocycle containing a nitrogen atom. Often overlooked in favor of its smaller pyrrolidine and piperidine cousins, the azepane scaffold offers a unique combination of structural complexity and synthetic accessibility that makes it a compelling building block for next-generation therapeutics. Its inherent conformational flexibility, while a challenge, provides a powerful tool for optimizing interactions with biological targets in a way that rigid, planar systems cannot.

As a Senior Application Scientist, my goal here is not to present a mere catalog of facts. Instead, this guide is designed to provide a practical, field-proven perspective on why and how the azepane core can be effectively leveraged in drug discovery programs. We will delve into the causality behind synthetic choices, the intricacies of its conformational behavior, and the tangible impact of this scaffold on pharmacological activity, supported by authoritative references and detailed, actionable protocols.

The Strategic Value of the Azepane Core: Embracing Three-Dimensionality

The therapeutic potential of the azepane ring stems directly from its distinct structural features compared to smaller, more common heterocycles. Its seven-membered ring provides a larger canvas for substituent placement, enabling chemists to project vectors into new regions of a binding pocket.

The most defining characteristic of the azepane ring is its high degree of conformational flexibility. Unlike the relatively rigid chair conformation of a cyclohexane or piperidine ring, the azepane core can readily adopt several low-energy conformations, most notably the chair and boat families. This dynamic behavior allows an azepane-containing molecule to adapt its shape to match the topology of a binding site, potentially increasing binding affinity and specificity. This "conformational sampling" is a key advantage in targeting proteins with shallow or dynamic binding pockets.

However, this flexibility is a double-edged sword. Uncontrolled, it can lead to a significant entropic penalty upon binding, which can negate any enthalpic gains. The central challenge—and opportunity—in designing with azepanes is to control and pre-organize this conformational landscape to favor a bioactive conformation. This is typically achieved through judicious placement of substituents or by incorporating the ring into a more rigid polycyclic system.

Constructing the Core: Key Synthetic Strategies

The synthesis of the azepane scaffold has evolved significantly, moving from classical methods to more efficient and versatile modern techniques. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical requirements, and overall campaign strategy.

Beckmann Rearrangement: A Classic Approach

One of the most established methods for azepane synthesis is the Beckmann rearrangement of a cyclohexanone oxime. This reaction provides a direct route to ε-caprolactam, a versatile precursor to a wide range of substituted azepanes.

Mechanism Rationale: The reaction proceeds via the protonation of the oxime hydroxyl group, followed by a 1,2-alkyl shift and subsequent hydrolysis of the resulting nitrilium ion. The choice of acidic conditions (e.g., H₂SO₄, PPA) is critical for efficient rearrangement.

Experimental Protocol: Synthesis of ε-Caprolactam via Beckmann Rearrangement

  • Oxime Formation: To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent like ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclohexanone oxime.

  • Rearrangement: Carefully add the crude oxime to a pre-heated solution of polyphosphoric acid (PPA) at 100-120 °C. The reaction is exothermic and should be controlled.

  • Quenching and Extraction: After stirring for 30-60 minutes, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH pellets) while cooling in an ice bath. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The resulting crude ε-caprolactam can be purified by vacuum distillation or recrystallization.

Ring-Closing Metathesis (RCM): A Modern Powerhouse

For creating substituted azepanes with high functional group tolerance, Ring-Closing Metathesis (RCM) has become an indispensable tool. This method involves the cyclization of a linear diene precursor bearing a nitrogen atom, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts).

Causality Behind Choice: RCM is particularly powerful when complex side chains are required, as the precursors are often readily assembled via standard amine alkylation and olefination reactions. The choice of catalyst is crucial; second-generation catalysts like Grubbs-II or Hoveyda-Grubbs II offer higher activity and stability.

Workflow: Azepane Synthesis via Ring-Closing Metathesis

RCM_Workflow cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis cluster_reduction Final Reduction A Starting Amine (e.g., Allylamine) B Alkylation with Butenyl Bromide A->B Base, Solvent C Diallylated Amine (RCM Precursor) B->C D RCM Reaction C->D E Dihydroazepine Intermediate D->E Grubbs' Catalyst (e.g., G-II), CH2Cl2 F Hydrogenation E->F G Substituted Azepane (Final Product) F->G H2, Pd/C

Caption: General workflow for azepane synthesis using Ring-Closing Metathesis (RCM).

Conformational Analysis: The Chair-Boat Interconversion

Understanding the conformational preferences of the azepane ring is critical for rational drug design. The seven-membered ring is not planar and exists as a dynamic equilibrium of several conformers. The two most important families are the lower-energy chair (C) and the slightly higher-energy boat (B) forms.

The energy barrier between these forms is relatively low, allowing for rapid interconversion at room temperature. The specific substitution pattern on the ring can significantly influence the position of this equilibrium. For instance, bulky substituents may favor a conformation that minimizes steric clashes, thereby "locking" the ring into a preferred shape. This principle is fundamental to pre-organizing the ligand for optimal receptor binding.

Diagram: Azepane Conformational Equilibrium

Conformational_Equilibrium cluster_chair Chair Family cluster_boat Boat Family Chair Twist-Chair (TC) (Lowest Energy) Boat Twist-Boat (TB) (Higher Energy) Chair->Boat ΔG ≈ 1-2 kcal/mol Rapid Interconversion

Caption: Simplified equilibrium between the twist-chair and twist-boat conformations of azepane.

The Azepane Core in Action: Case Studies in Medicinal Chemistry

The true value of the azepane scaffold is demonstrated by its successful incorporation into clinically relevant molecules. The ring can serve various roles: as a solvent-exposed group to enhance solubility, as a rigidifying element in a larger structure, or as a scaffold to correctly orient pharmacophoric groups.

Case Study: Benzodiazepine Receptor Modulators

A prominent example of the azepane core's utility is in the development of ligands for the benzodiazepine (BZD) receptor, a site on the GABAₐ receptor. The drug Bretazenil , an imidazobenzodiazepine, features an azepane ring fused to the core structure. While not commercialized, it was extensively studied as a potent anxiolytic and anticonvulsant. The conformational flexibility of the seven-membered ring was hypothesized to allow for a better fit within the receptor binding pocket compared to traditional diazepam-based structures.

Quantitative Data Summary: Azepane Derivatives in Drug Discovery
Compound ClassTargetRole of Azepane CoreKey FindingReference
ImidazobenzodiazepinesGABAₐ ReceptorConformational anchorModulated receptor subtype selectivity and reduced sedative effects.
Galanthamine AnalogsAcetylcholinesterase (AChE)Scaffold extensionProbed deeper into the enzyme's active site gorge, increasing potency.
Mitragynine Analogsμ-Opioid ReceptorBioisosteric replacementReplaced a piperidine ring, altering the G-protein signaling bias.

Conclusion and Future Outlook

The azepane core represents a compelling, underutilized scaffold in drug discovery. Its unique conformational properties provide a distinct advantage for creating molecules with high affinity and specificity, particularly for challenging targets. While its synthesis and conformational control can be more complex than for smaller rings, modern synthetic methods like RCM have made a diverse range of substituted azepanes highly accessible.

As drug discovery continues to move towards more complex and three-dimensional chemical space, the strategic incorporation of scaffolds like azepane will be crucial. By understanding the principles of its synthesis, conformational behavior, and structure-activity relationships, research teams can effectively harness the power of this versatile core to develop the next generation of innovative medicines.

References

  • Title: The Chemistry of Azepanes. Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. URL: [Link]

  • Title: Synthesis and biological evaluation of galanthamine analogues with a seven-membered ring D. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Fused and Bridged Azepanes. Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. URL: [Link]

  • Title: Synthetic Strategies to Mitragynine and Its Analogs. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Synthesis of Azepane Derivatives by Ring-Closing Metathesis and Their Biological Applications. Source: Molecules. URL: [Link]

  • Title: Conformational analysis of the seven-membered ring in 1-benzazepines and 1,5-benzodiazepines. Source: Magnetic Resonance in Chemistry. URL: [Link]

Methodological & Application

2-(2-Chlorophenyl)azepane synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Synthesis Protocol for 2-(2-Chlorophenyl)azepane

For: Researchers, Scientists, and Drug Development Professionals

A Multi-Step Synthetic Approach to 2-(2-Chlorophenyl)azepane: Principles and Detailed Protocol

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle featured in numerous biologically active compounds and pharmaceutical agents. Its conformational flexibility allows it to interact with a wide range of biological targets. The 2-aryl substituted azepane motif, in particular, is a key structural element in molecules with potential applications in neuroscience and other therapeutic areas. This document provides a detailed, research-grade protocol for the synthesis of a specific derivative, 2-(2-Chlorophenyl)azepane.

The synthesis described herein is a multi-step pathway designed for robustness and adaptability in a standard organic chemistry laboratory. The strategy hinges on three key transformations:

  • Palladium-Catalyzed α-Arylation: Construction of the C-C bond between the chlorophenyl moiety and a cyclic ketone precursor.

  • Ring Expansion (Homologation): Conversion of the six-membered cyclohexanone ring into a seven-membered cycloheptanone ring.

  • Reductive Amination: Formation of the azepane ring via reaction of the cycloheptanone with an amine source and a selective reducing agent.

This guide explains the rationale behind each step, provides detailed experimental procedures, and outlines the necessary characterization and safety protocols.

Principle of the Synthesis

The chosen synthetic route builds the target molecule by first establishing the 2-aryl substitution pattern on a readily available cyclic ketone, followed by expansion to the seven-membered carbocycle, and finally, introduction of the nitrogen atom to form the heterocycle.

  • Step 1: α-Arylation of Cyclohexanone: The synthesis commences with a palladium-catalyzed α-arylation of cyclohexanone. This reaction is a powerful method for forming carbon-carbon bonds. The use of a specialized phosphine ligand like Xantphos is crucial; its wide bite angle and flexibility facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields of the desired 2-substituted product.[1]

  • Step 2: Ring Expansion via Diazoalkane Homologation: To create the seven-membered ring, a ring expansion of the 2-(2-chlorophenyl)cyclohexanone intermediate is performed. A reliable method for this one-carbon homologation is the reaction with a diazoalkane, often generated in situ or used as a solution of diazomethane, catalyzed by a Lewis acid such as scandium(III) triflate.[2] This reaction proceeds via the formation of a diazonium adduct which then rearranges to the expanded ring with the expulsion of nitrogen gas.

  • Step 3: Reductive Amination: The final azepane ring is constructed through reductive amination.[3][4] This reaction involves two key stages: first, the cycloheptanone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ. Second, a mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), reduces the imine C=N bond to an amine C-N bond, yielding the final 2-(2-Chlorophenyl)azepane product.[3][4] NaBH₃CN is the reductant of choice because it is capable of reducing the protonated imine intermediate much faster than it reduces the starting ketone, preventing side reactions.[4]

Overall Synthetic Workflow

G cluster_0 Step 1: α-Arylation cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Reductive Amination A Cyclohexanone + 1-Chloro-2-iodobenzene B 2-(2-Chlorophenyl)cyclohexanone A->B  Pd₂(dba)₃, Xantphos,  Cs₂CO₃, Toluene, 80°C   C 2-(2-Chlorophenyl)cycloheptanone B->C  Diazomethane (TMSCHN₂),  Sc(OTf)₃   D 2-(2-Chlorophenyl)azepane C->D  NH₄OAc, NaBH₃CN,  Methanol  

Caption: Workflow for the synthesis of 2-(2-Chlorophenyl)azepane.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials and reactions. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Palladium catalysts, organohalides, diazomethane (or its precursors), and cyanoborohydride salts are toxic and must be handled with extreme care.

Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclohexanone

This protocol is adapted from established palladium-catalyzed α-arylation methods.[1]

Materials & Reagents:

Reagent/MaterialFormulaM.W.AmountMoles
CyclohexanoneC₆H₁₀O98.141.47 g15.0 mmol
1-Chloro-2-iodobenzeneC₆H₄ClI238.452.38 g10.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72184 mg0.2 mmol
XantphosC₃₉H₃₂OP₂578.62139 mg0.24 mmol
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.826.5 g20.0 mmol
Toluene (anhydrous)C₇H₈-10 mL-

Procedure:

  • Flask Preparation: Add Cs₂CO₃ (6.5 g), Pd₂(dba)₃ (184 mg), and Xantphos (139 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL), followed by cyclohexanone (1.47 g, 15.0 mmol), and finally 1-chloro-2-iodobenzene (2.38 g, 10.0 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture vigorously overnight (12-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2-chlorophenyl)cyclohexanone.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of 2-(2-Chlorophenyl)cycloheptanone

This protocol is a representative procedure for Lewis acid-catalyzed ring expansion of a ketone using a diazomethane surrogate.[2]

Safety Warning: Diazomethane and its precursors like TMS-diazomethane are toxic and potentially explosive. Handle with extreme care behind a blast shield.

Materials & Reagents:

Reagent/MaterialFormulaM.W.AmountMoles
2-(2-Chlorophenyl)cyclohexanoneC₁₂H₁₃ClO208.681.04 g5.0 mmol
Scandium(III) Triflate (Sc(OTf)₃)C₃F₉O₉S₃Sc492.1649 mg0.1 mmol
TMS-diazomethane (2.0 M in hexanes)C₄H₁₀N₂Si114.223.0 mL6.0 mmol
Dichloromethane (DCM, anhydrous)CH₂Cl₂-25 mL-

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-chlorophenyl)cyclohexanone (1.04 g, 5.0 mmol) and Sc(OTf)₃ (49 mg, 0.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and stir until all solids are dissolved. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add TMS-diazomethane solution (3.0 mL of 2.0 M solution, 6.0 mmol) dropwise over 30 minutes using a syringe pump. Vigorous bubbling (N₂ evolution) will be observed.

    • Causality Note: Slow addition is critical to control the reaction rate and prevent dangerous buildup of the diazoalkane.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

  • Workup:

    • Dilute the mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate 2-(2-chlorophenyl)cycloheptanone.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and MS, verifying the incorporation of the additional methylene group.

Protocol 3: Synthesis of 2-(2-Chlorophenyl)azepane via Reductive Amination

This is a general protocol for the formation of a primary amine from a ketone.[3][5]

Materials & Reagents:

Reagent/MaterialFormulaM.W.AmountMoles
2-(2-Chlorophenyl)cycloheptanoneC₁₃H₁₅ClO222.710.89 g4.0 mmol
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.083.08 g40.0 mmol
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.840.38 g6.0 mmol
Methanol (anhydrous)CH₃OH-40 mL-

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-(2-chlorophenyl)cycloheptanone (0.89 g, 4.0 mmol) and ammonium acetate (3.08 g, 40.0 mmol) in anhydrous methanol (40 mL).

    • Expertise Note: A large excess of the ammonia source (ammonium acetate) is used to drive the equilibrium towards the formation of the imine intermediate.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to pH 6-7 with glacial acetic acid. This protonates the imine, making it more susceptible to reduction.

  • Reducing Agent Addition: Add sodium cyanoborohydride (0.38 g, 6.0 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (30 mL) to the residue and basify the solution to pH > 10 by the slow addition of 2 M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by flash column chromatography. A silica column eluted with a gradient of dichloromethane/methanol containing a small amount (e.g., 1%) of triethylamine can be effective.

    • Trustworthiness Note: The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.

  • Final Characterization: Obtain final ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the identity and purity of 2-(2-Chlorophenyl)azepane.

Logical Diagram of Reductive Amination

G Ketone 2-(2-Chlorophenyl)cycloheptanone (C=O) Imine Intermediate Imine (C=NH) Ketone->Imine + NH₃ - H₂O (Equilibrium) Amine 2-(2-Chlorophenyl)azepane (CH-NH₂) Imine->Amine  + [H⁻]  (NaBH₃CN)  (Irreversible Reduction)  

Caption: Key steps in the reductive amination reaction mechanism.

References

  • Synthesis of cycloheptanones and higher homologues. Organic Chemistry Portal. [Link]

  • Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Rendina, V. L., Kaplan, H. Z., & Kingsbury, J. S. (2012). Functionalized α-tertiary and -quaternary 2-arylcycloalkanones are rapidly accessed by scandium(III) triflate-catalyzed diazoalkane-carbonyl homologations. Synthesis, 44(05), 686-693. Referenced in: Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(2-Chlorophenyl)azepane. As a compound of interest in pharmaceutical development and forensic science, analogous in structure to other biologically active molecules, its unambiguous identification, purity assessment, and structural elucidation are critical.[1][2] This guide outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers, scientists, and drug development professionals a robust framework for quality control and in-depth investigation.

Introduction: The Analytical Imperative for 2-(2-Chlorophenyl)azepane

2-(2-Chlorophenyl)azepane is a seven-membered heterocyclic compound containing an azepane ring substituted with a 2-chlorophenyl group. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of pharmacological activities.[2] Furthermore, its structural similarity to controlled substances like ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone] necessitates precise analytical methods for its differentiation and characterization in forensic contexts.[3][4]

A multi-technique approach is essential for a complete and reliable characterization. This ensures not only the confirmation of the chemical identity but also the quantification of its purity and the identification of any potential process-related impurities or degradants. This application note details the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).

Analytical_Strategy cluster_0 Primary Analysis cluster_1 Structural & Physical Confirmation Purity Purity & Quantification (HPLC) Identity Identity & Volatile Impurities (GC-MS) Purity->Identity Orthogonal Check Report Comprehensive Characterization Report Purity->Report Structure Definitive Structure (NMR) Identity->Structure Confirm Identity Identity->Report Functional_Groups Functional Groups (FTIR) Structure->Functional_Groups Corroborate Structure Structure->Report Thermal_Properties Thermal Properties (DSC/TGA) Functional_Groups->Thermal_Properties Confirm Physical Form Functional_Groups->Report Thermal_Properties->Report

Caption: Integrated workflow for the characterization of 2-(2-Chlorophenyl)azepane.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone of purity assessment, separating the primary compound from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of non-volatile and thermally labile compounds. The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule, which will be well-retained and separated from more polar impurities using a suitable organic/aqueous mobile phase.[5]

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 2-(2-Chlorophenyl)azepane reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solution multiple times (n=5) to verify system suitability (e.g., RSD of peak area < 2.0%).

  • Data Analysis:

    • Inject the sample solution.

    • Identify the main peak corresponding to 2-(2-Chlorophenyl)azepane based on the retention time of the standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: HPLC Method Parameters

Parameter Value Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Standard for reversed-phase separation of moderately non-polar compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides good peak shape and ionization for potential LC-MS analysis.
Elution Isocratic: 60% B A simple starting point; gradient elution may be needed if impurities have very different polarities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring good efficiency.[5]
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Detector UV/DAD at 225 nm The chlorophenyl group is expected to have a strong absorbance in this region.[5]

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the compound and assessing volatile or semi-volatile impurities. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). Electron Ionization (EI) is used to induce fragmentation, creating a reproducible pattern that can be compared to spectral libraries.[7]

Protocol: GC-MS Identification

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Conditions:

    • Set up the GC-MS system according to the parameters in Table 2.

    • Inject the prepared sample.

  • Data Analysis:

    • Analyze the resulting chromatogram for the main peak.

    • Examine the mass spectrum of the main peak. The molecular ion (M+) should be visible, along with characteristic fragments. The isotopic pattern for one chlorine atom (M+ and M+2 in an ~3:1 ratio) is a key diagnostic feature.

    • Compare the obtained spectrum with a reference library if available.

Table 2: GC-MS Method Parameters

Parameter Value Rationale
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column for a wide range of organic compounds.[8]
Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C Ensures rapid volatilization of the analyte.
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min Separates the analyte from solvent and lower/higher boiling impurities.[8]
MS Source Temp. 230 °C Standard temperature to maintain analyte in the gas phase without degradation.
Ionization Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.[8]

| Mass Range | 45 - 500 amu | Covers the expected mass of the parent compound and its fragments. |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) if the solvent does not already contain it as an internal standard (0 ppm).[9]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) for the chlorophenyl protons and in the aliphatic region (1-4 ppm) for the azepane ring protons.[9][10] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect signals for the aromatic carbons (120-150 ppm) and the aliphatic carbons of the azepane ring (20-60 ppm).[9][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12] It is a rapid and non-destructive technique.

Protocol: FTIR Analysis

  • Sample Preparation: No preparation is typically needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

    • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretch from the azepane ring.

    • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

    • ~1000-1250 cm⁻¹: C-N stretching.

    • ~750-770 cm⁻¹: Strong band for ortho-disubstituted benzene (C-H out-of-plane bend).

    • ~700-800 cm⁻¹: C-Cl stretch.[13][14]

Thermal Analysis

Thermal analysis provides information on physical properties like melting point and thermal stability.

Thermal_Analysis_Workflow Sample Weigh Sample (3-5 mg) into Alumina Crucible DSC Run DSC (e.g., 25-300°C at 10°C/min) Sample->DSC TGA Run TGA (e.g., 25-600°C at 10°C/min) Sample->TGA Data_DSC Analyze Thermogram: Identify Melting Endotherm (Tm) DSC->Data_DSC Data_TGA Analyze Curve: Identify Onset of Decomposition (Td) TGA->Data_TGA

Caption: Workflow for DSC and TGA thermal analysis experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the crystalline purity of the material. A sharp endothermic peak is indicative of a pure crystalline substance.[15]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range appropriate for the expected melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[15][16]

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or alumina TGA crucible.

  • Instrumentation: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve to identify the temperature at which significant weight loss begins, indicating decomposition.

Conclusion

The combination of chromatographic, spectroscopic, and thermal techniques provides a self-validating system for the complete and authoritative characterization of 2-(2-Chlorophenyl)azepane. HPLC and GC-MS are essential for purity assessment and initial identification. NMR provides definitive structural confirmation, which is corroborated by FTIR for functional group analysis. Finally, DSC and TGA establish key physical properties related to its thermal stability. This integrated approach ensures the quality, identity, and safety of the material for research, development, and forensic applications.

References

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Farmacia. Retrieved from [Link]

  • Analytical Methods for Determination of Antiepileptic Drugs. (n.d.). Bentham Science. Retrieved from [Link]

  • Approaches Towards the Synthesis of Ketamine Metabolites. (2020). University of Mississippi eGrove. Retrieved from [Link]

  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. (2023). PubMed. Retrieved from [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[17]benzothieno[2,3-c]azepine. (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library and Literature: A Resource for the Identification of Unknown Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. (2014). PubMed. Retrieved from [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Syntheses of Ketamine and Related Analogues: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.
  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • Azepane | C6H13N | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved from [Link]

  • Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. (2025). Tropical Journal of Phytochemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). Springer. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018). Hilaris Publisher. Retrieved from [Link]

  • FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmaceutical Innovations. Retrieved from [Link]

  • Ketamine, an Old–New Drug: Uses and Abuses. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications. Retrieved from [Link]

  • Analytical Methods. (n.d.). OPUS. Retrieved from [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). MDPI. Retrieved from [Link]

  • FTIR Analysis of Some Pills of Forensic Interest. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals. (n.d.). PubMed. Retrieved from [Link]

  • Azepines. (n.d.). Thieme Connect. Retrieved from [Link]

  • KETAMIR-2, a new molecular entity and novel ketamine analog. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: Structural Characterization of 2-(2-Chlorophenyl)azepane using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2-(2-Chlorophenyl)azepane, a substituted azepane of interest in medicinal chemistry and drug development.[1] We outline comprehensive protocols for the analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides a framework for interpreting the resulting spectral data. While direct experimental data for this specific molecule is not widely published, this note presents expected spectral characteristics based on established principles and data from analogous structures. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation.

Introduction

Azepane derivatives are a significant class of N-heterocyclic compounds that form the core scaffold of numerous pharmaceutical agents.[2] The conformational flexibility of the seven-membered azepane ring, combined with the electronic properties of its substituents, can profoundly influence its biological activity. 2-(2-Chlorophenyl)azepane, with its ortho-substituted chlorophenyl moiety, presents a unique analytical challenge. Accurate structural confirmation is a critical step in its synthesis and application in drug discovery programs.

This document serves as a practical guide for researchers, providing detailed experimental protocols and expected outcomes for Mass Spectrometry and 1D/2D NMR analysis.

Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides valuable structural information. For 2-(2-Chlorophenyl)azepane, Electrospray Ionization (ESI) is a suitable soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺.

Expected Molecular Ion

The molecular formula of 2-(2-Chlorophenyl)azepane is C₁₂H₁₆ClN. The expected monoisotopic mass and the mass of the protonated molecule are detailed in Table 1. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak.

Parameter Value
Molecular FormulaC₁₂H₁₆ClN
Monoisotopic Mass209.0971 g/mol
[M+H]⁺ (monoisotopic)210.1049 m/z
[M+H]⁺ (isotopic, ³⁷Cl)212.1019 m/z
Table 1. Expected Molecular Weight and m/z for 2-(2-Chlorophenyl)azepane.
ESI-MS/MS Fragmentation Protocol

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure through characteristic fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a 1-10 µg/mL solution of 2-(2-Chlorophenyl)azepane in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 210.1.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 210.1) as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation.

Predicted Fragmentation Pathway

The fragmentation of 2-(2-Chlorophenyl)azepane is expected to proceed through several key pathways, primarily involving cleavage of the azepane ring and the bond connecting it to the chlorophenyl group. The fragmentation is likely initiated at the protonated nitrogen atom.[3]

A major fragmentation pathway is anticipated to be the α-cleavage adjacent to the nitrogen atom, leading to the loss of the chlorophenyl group.[3] Another significant fragmentation would involve the opening of the azepane ring.

G M [M+H]⁺ m/z 210.1 frag1 Loss of Chlorobenzene [C₆H₅Cl] m/z 98.1 M->frag1 frag2 Loss of Azepane Ring Fragment [C₄H₈] m/z 154.1 M->frag2 frag3 [C₆H₁₂N]⁺ frag4 [C₈H₈ClN]⁺

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling network between protons. We expect to see correlations between adjacent protons in the azepane ring, allowing for a sequential walk-through of the ring protons starting from the most deshielded H-2 proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This will allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals from the ¹H and COSY spectra.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a robust methodology for the comprehensive structural characterization of 2-(2-Chlorophenyl)azepane. ESI-MS/MS analysis will confirm the molecular weight and provide key fragmentation information indicative of the core structure. A suite of 1D and 2D NMR experiments will enable the complete and unambiguous assignment of all proton and carbon resonances, solidifying the structural elucidation. The protocols and expected spectral data presented in this application note serve as a valuable resource for researchers working with this and related compounds, ensuring analytical rigor in their synthetic and drug discovery endeavors.

References

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Download Table]. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Retrieved from [Link]

  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[3][4]enzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Retrieved from [Link]

  • Williams College. (n.d.). NMR STUDY OF N-PHENYLAZOLES. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]

Sources

Application Note: High-Efficiency N-Alkylation of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the N-alkylation of 2-(2-chlorophenyl)azepane . This specific scaffold presents a unique synthetic challenge compared to standard secondary amines (e.g., piperidine or morpholine) due to two compounding factors:

  • Conformational Mobility: The 7-membered azepane ring exhibits high entropy and pseudorotational flexibility, often lowering effective collision rates with electrophiles.

  • Proximal Steric Hindrance: The ortho-chloro substituent on the phenyl ring at the C2 position creates significant steric bulk near the nucleophilic nitrogen. This "ortho-effect" impedes the trajectory required for standard

    
     attacks.
    

Consequently, standard "dump-and-stir" alkylation protocols often result in stalled conversion or elimination side-products. This guide provides two validated pathways: Reductive Amination (Method A, preferred for primary alkyl groups) and Cesium-Promoted Direct Alkylation (Method B, for substrates lacking aldehyde precursors).

Strategic Decision Matrix

Before selecting a protocol, evaluate the alkylating agent (


 or 

) using the logic below:

DecisionMatrix cluster_tips Mechanistic Insight Start Target: N-Alkyl-2-(2-Cl-Ph)azepane CheckSource Is the Alkyl Group (R) available as an Aldehyde/Ketone? Start->CheckSource Yes Yes CheckSource->Yes No No (Halide/Tosylate only) CheckSource->No MethodA METHOD A: Reductive Amination (High Fidelity, Mild Conditions) Yes->MethodA Preferred Route MethodB METHOD B: Direct Alkylation (Requires Cs2CO3 + Heat) No->MethodB Alternative Route Tip1 Reductive Amination avoids steric clash of SN2 transition state. MethodA->Tip1

Figure 1: Strategic selection workflow for N-alkylation of hindered azepanes.

Method A: Reductive Amination (Preferred)

Applicability: Use when the desired alkyl group can be sourced as an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction. This pathway bypasses the steric penalty of the


 transition state.
Reagents & Stoichiometry[1]
ComponentEquiv.RoleNotes
Amine Substrate 1.0Nucleophile2-(2-Chlorophenyl)azepane (Free base)
Aldehyde/Ketone 1.1 - 1.2ElectrophileSlight excess drives equilibrium
NaBH(OAc)₃ 1.5Reducing AgentSodium triacetoxyborohydride (STAB)
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates imine formation
DCE or DCM [0.2 M]Solvent1,2-Dichloroethane preferred
Step-by-Step Protocol
  • Preparation: In a dry reaction vial, dissolve 2-(2-chlorophenyl)azepane (1.0 equiv) in 1,2-dichloroethane (DCE).

    • Note: If starting with the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min before proceeding.

  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may warm slightly. This "aging" period allows the sterically hindered nitrogen to condense with the aldehyde.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before it forms the iminium ion [1].
      
  • Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours. Monitor by LCMS for disappearance of the secondary amine (

    
     210.1).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Method B: Direct Alkylation ( )

Applicability: Use when the alkyl group is only available as a halide (Cl, Br, I) or sulfonate.[1] Challenge: The ortho-chloro group blocks the backside attack trajectory. Solution: Use the "Cesium Effect" to increase nucleophilicity and polar aprotic solvents to stabilize the transition state.

Reagents & Stoichiometry[1]
ComponentEquiv.RoleNotes
Amine Substrate 1.0Nucleophile2-(2-Chlorophenyl)azepane
Alkyl Halide 1.1 - 1.5ElectrophileR-Br or R-I preferred over R-Cl
Cesium Carbonate 2.0 - 3.0Base

(Solubility/Basicity balance)
Potassium Iodide 0.1 (10%)CatalystFinkelstein catalyst (optional)
Acetonitrile (MeCN) [0.1 M]SolventHigh dielectric constant
Step-by-Step Protocol
  • Dissolution: Dissolve 2-(2-chlorophenyl)azepane (1.0 equiv) in anhydrous Acetonitrile (MeCN).

    • Alternative: DMF can be used for very unreactive halides, but workup is more difficult.

  • Base Activation: Add

    
     (2.5 equiv). If using an alkyl chloride, add KI (10 mol%) to generate the more reactive iodide in situ.
    
  • Addition: Add the Alkyl Halide (1.2 equiv).

  • Thermal Cycle:

    • Heat to 60°C for 12–16 hours.

    • Caution: Do not exceed 80°C initially, as elimination (E2) of the alkyl halide becomes dominant over substitution (

      
      ) due to the basicity and steric bulk of the amine [2].
      
  • Workup: Cool to room temperature. Filter off the inorganic solids (Cs salts). Concentrate the filtrate. Partition residue between EtOAc and water.

Analytical Validation & QC

The 2-(2-chlorophenyl)azepane scaffold has specific spectral signatures that change upon alkylation.

NMR Validation (¹H NMR in CDCl₃)
  • Starting Material: Look for the broad singlet (NH) around 1.5–2.5 ppm (concentration dependent).

  • Product: Disappearance of the NH singlet. Appearance of the N-CH₂ signals from the new alkyl group.

  • Diagnostic Shift: The proton at the azepane C2 position (benzylic methine) typically appears as a doublet of doublets (dd) around 4.0–4.5 ppm. Upon N-alkylation, this signal often shifts upfield slightly due to the shielding of the tertiary amine lone pair.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method B) Steric shielding by 2-Cl-phenyl group.Switch solvent to DMF (higher boiling point) or add NaI catalyst.
Elimination Product (Alkene) Base is too strong / Temp too high.Switch from

to

or reduce temp to 40°C.
Starting Material Persists (Method A) Imine formation stalled.Add 3Å Molecular Sieves to the reaction to scavenge water during imine formation.

Experimental Workflow Diagram

ProtocolWorkflow cluster_inputs Inputs cluster_process Reaction Phase cluster_output QC & Output Amine 2-(2-Cl-Ph)azepane Mix Solvation (DCE or MeCN) Amine->Mix Reagent Electrophile (Aldehyde or Halide) Reagent->Mix Activate Activation (AcOH or Cs2CO3) Mix->Activate React Reaction (Reductive or Thermal) Activate->React Workup Aq. Workup (NaHCO3/EtOAc) React->Workup LCMS LCMS Check Target Mass Workup->LCMS

Figure 2: Generalized experimental workflow for the isolation of N-alkylated azepanes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Ruffoni, A., et al. (2019). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[2] (Provides context on the stability/synthesis of the azepane scaffold). [2]

Sources

Strategic Development of Bioactive 2-(2-Chlorophenyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CNS-042

Abstract

The 2-phenylazepane scaffold represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery, offering a simplified, metabolically distinct alternative to the rigid benzazepine core found in agents like Lorcaserin (5-HT2C agonist). This guide details the development of 2-(2-chlorophenyl)azepane derivatives. We present a scalable synthetic workflow utilizing Schmidt ring expansion, strategies for chiral resolution, and a validated calcium flux protocol for assessing functional selectivity against serotonin receptors (5-HT2A/2B/2C).

Introduction: The Case for Scaffold Hopping

In the pursuit of safer anti-obesity and neuropsychiatric therapeutics, the benzazepine ring system has been a dominant player. However, rigid bicyclic systems often suffer from promiscuous binding (e.g., 5-HT2B mediated valvulopathy) and complex metabolic profiles.

The 2-(2-chlorophenyl)azepane core offers a "scaffold hop" that retains the critical pharmacophoric distance between the basic amine and the aromatic ring while introducing conformational flexibility. The ortho-chloro substitution is critical: it forces an orthogonal twist between the phenyl ring and the azepane chair, mimicking the bioactive conformation of tricyclic antidepressants and rigid 5-HT2C agonists, while modulating lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

Key Challenges Addressed:

  • Selectivity: Differentiating 5-HT2C (therapeutic) from 5-HT2B (cardiotoxic) and 5-HT2A (hallucinogenic).

  • Chirality: The C2 position creates a stereocenter; biological activity is often enantiospecific.

  • Synthesis: Accessing the 7-membered ring efficiently without polymerization.

Module 1: Synthetic Protocols (The "Make")

We define two distinct synthetic pathways: Route A for scalable access to the core scaffold, and Route B for diverse library generation via late-stage functionalization.

Route A: Scalable Schmidt Ring Expansion

Best for: Multi-gram synthesis of the core scaffold.

Mechanism: Acid-catalyzed insertion of hydrazoic acid into a 2-substituted cyclohexanone.

Protocol:

  • Precursor Synthesis: React 2-chlorophenylboronic acid with cyclohex-2-en-1-one (Rh-catalyzed conjugate addition) to yield 2-(2-chlorophenyl)cyclohexanone .

  • Ring Expansion:

    • Dissolve 2-(2-chlorophenyl)cyclohexanone (10 mmol) in DCM (50 mL).

    • Cool to 0°C. Add Methanesulfonic acid (5 equiv) slowly.

    • Add Sodium Azide (

      
      , 1.5 equiv) portion-wise over 1 hour. Caution: 
      
      
      
      generation; use a blast shield and efficient ventilation.
    • Warm to RT and stir for 12 hours.

    • Quench: Pour onto ice/NaOH (10%). Extract with DCM.

  • Reduction:

    • The product is the lactam (7-membered amide). Dissolve in THF.

    • Add

      
       (2.0 equiv) at 0°C, then reflux for 4 hours.
      
    • Fieser quench (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.[1]
    • Yield: Expect 65-75% overall yield of racemic 2-(2-chlorophenyl)azepane.

Route B: Lithiation-Negishi Coupling (Library Generation)

Best for: Creating derivatives with different aryl patterns from a common N-Boc-azepane precursor.

Protocol:

  • Lithiation:

    • Substrate:

      
      -Boc-azepane (1.0 equiv) in dry 
      
      
      
      under Argon.
    • Add

      
      -BuLi (1.2 equiv) and TMEDA (1.2 equiv) at -78°C. Stir for 2 hours. This generates the 
      
      
      
      -lithio species.
  • Transmetallation:

    • Add

      
       (1.0 M in THF, 1.3 equiv). Warm to RT.
      
  • Coupling:

    • Add 1-bromo-2-chlorobenzene (1.0 equiv),

      
       (5 mol%), and S-Phos (10 mol%).
      
    • Reflux for 12 hours.

  • Deprotection: Standard TFA/DCM removal of the Boc group.

Module 2: Purification & Chiral Resolution

Biological activity in this class is highly stereodependent (typically the (


)-enantiomer drives 5-HT2C agonism).

Chiral SFC Protocol:

  • Column: Chiralpak AD-H or OD-H (5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine).
    
  • Gradient: Isocratic 85:15.

  • Detection: UV at 254 nm.

  • Validation: Verify enantiomeric excess (% ee) > 98% before biological testing.

Module 3: Biological Evaluation (The "Test")
Workflow Visualization

The following diagram illustrates the critical path from compound resynthesis to lead selection, emphasizing the safety counter-screen early in the process.

BioassayWorkflow Start Purified Enantiomers Binding Primary Binding (Radioligand Displacement) Start->Binding Func_2C Functional Assay (Ca2+ Flux, 5-HT2C) Binding->Func_2C Ki < 100nM Counter_2B Safety Counter-Screen (5-HT2B Agonism) Func_2C->Counter_2B EC50 < 50nM Counter_2B->Start Fail: Toxic ADME ADME Profiling (Microsomal Stability) Counter_2B->ADME Selectivity > 100x Lead Lead Candidate ADME->Lead t1/2 > 30min

Caption: Critical screening cascade prioritizing 5-HT2B exclusion early in the functional evaluation.

Protocol: Calcium Flux Assay (Gq-Coupled GPCRs)

Objective: Quantify functional agonism at 5-HT2C vs. 2A/2B.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (edited to non-editing isoform INI for max sensitivity).

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Indo-1 AM (for ratiometric flow cytometry).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Procedure:

  • Plating: Seed cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate 2 hours at 37°C.
    
  • Compound Preparation:

    • Dissolve 2-(2-chlorophenyl)azepane derivatives in 100% DMSO (10 mM stock).

    • Perform 1:3 serial dilutions in assay buffer (Final DMSO < 0.5%).

    • Controls: Serotonin (5-HT) as Full Agonist (100%); Buffer only (0%).

  • Measurement (FLIPR Tetra or FlexStation):

    • Excitation: 485 nm / Emission: 525 nm.

    • Baseline read: 10 seconds.

    • Inject compound (10

      
      L).
      
    • Read kinetics: 120 seconds.

  • Data Analysis:

    • Calculate Max - Min RFU.

    • Normalize to 5-HT

      
      .
      
    • Fit to 4-parameter logistic equation to determine

      
      .
      

Success Criteria:

  • Potency:

    
     < 50 nM at 5-HT2C.
    
  • Efficacy: Partial agonism (60-80% of 5-HT) is often preferred to reduce desensitization.

  • Selectivity: >100-fold selectivity over 5-HT2B (to avoid valvulopathy risk).

Module 4: ADME Optimization

The azepane ring is susceptible to metabolic oxidation.

Metabolic Soft Spots:

  • Nitrogen: N-oxidation or N-dealkylation. Mitigation: Introduce steric bulk (e.g., N-methyl or N-ethyl) or electron-withdrawing groups closer to the amine.

  • C3-C6 Ring Carbons: Hydroxylation. Mitigation: Fluorination at C4 or C5 can block metabolism and lower basicity (

    
    ), improving CNS distribution.
    

Data Summary Table: Target Profile

ParameterTarget ValueRationale
MW < 350 DaCNS Penetration
cLogP 2.0 - 3.5BBB Permeability
TPSA < 60 ŲCNS Penetration
5-HT2C

< 10 nMHigh Affinity
5-HT2B Selectivity > 100xCardiac Safety
Microsomal

< 20

L/min/mg
Metabolic Stability
References
  • Scaffold Synthesis (Ring Expansion)

    • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. J. Am. Chem. Soc., 70(1), 320–323. Link

    • Mailloux, M. J., et al. (2021).[2] Photochemical Dearomative Ring Expansion of Nitroarenes. Org.[2][3] Lett., 23, 525-529.[2] (Modern alternative to Schmidt). Link

  • Lithiation Methodology

    • Beak, P., & Lee, W. K. (1993).

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. J. Org.[4] Chem., 58(5), 1109–1117. (Foundational protocol for lithiation of N-Boc heterocycles). Link
      
  • Pharmacology (Lorcaserin & 5-HT2C)

    • Thomsen, W. J., et al. (2008). Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine 2C Agonist. J. Pharmacol. Exp. Ther., 325(2), 577-587. Link

  • Assay Protocols

    • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J. Biomol. Screen., 4(2), 67-73. (Z-factor calculation for Calcium Flux). Link

Sources

Application Note: Parallel Synthesis Strategies for 2-(2-Chlorophenyl)azepane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Azepanes

In modern drug discovery, the concept of "Escaping Flatland"—increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates—has driven a shift away from planar heteroaromatics toward three-dimensional scaffolds [1].[1][2]

2-(2-Chlorophenyl)azepane represents a high-value, privileged scaffold in this paradigm. Unlike its six-membered analog (piperidine), the seven-membered azepane ring possesses greater conformational flexibility, allowing it to adopt twisted chair/boat conformations that can probe unique binding pockets in CNS targets (e.g., Orexin, Dopamine, and Sigma receptors) [2].

However, this scaffold presents a specific synthetic challenge: Steric Shielding. The ortho-chloro substituent on the phenyl ring, combined with the bulk of the seven-membered ring, creates a significant steric barrier around the secondary amine. This Application Note provides optimized protocols specifically tuned to overcome this hindrance in a parallel synthesis format.

Chemical Profile & Reactivity Assessment

Before initiating library production, the reactivity profile of the core scaffold must be understood to prevent high failure rates in array chemistry.

PropertyValue/DescriptionImplication for Parallel Synthesis
Core Structure 2-(2-Chlorophenyl)azepaneChiral center at C2; 7-membered ring strain.
Steric Environment High (Ortho-Cl Clash)The o-Cl atom forces the phenyl ring out of plane, shielding the N-H.
Nucleophilicity Moderate to LowSlower reaction kinetics compared to piperidine.
Basicity (pK

)
~10.5 (Calc.)Requires efficient scavenging of acid byproducts.
Solubility High in DCM, MeOH, DMSOCompatible with standard liquid handling.

Library Synthesis Workflow

The following workflow outlines the parallel synthesis strategy, integrating Quality Control (QC) gates to ensure library integrity.

LibraryWorkflow cluster_Reactions Parallel Reaction Block (96-well) Scaffold Scaffold: 2-(2-Chlorophenyl)azepane Amide Amide Coupling (HATU/DIPEA) Scaffold->Amide Urea Urea Formation (Isocyanates) Scaffold->Urea RedAm Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Scaffold->RedAm Reagents Diversity Reagents: (Acids, Isocyanates, Aldehydes) Reagents->Amide Reagents->Urea Reagents->RedAm Scavenge Purification: Solid Phase Extraction (SPE) (SCX-2 or Carbonate Resins) Amide->Scavenge Urea->Scavenge RedAm->Scavenge QC QC Gate: LC-MS / ELSD Scavenge->QC QC->Scaffold Fail: Re-optimize FinalPlate Final Plate Generation (10mM DMSO) QC->FinalPlate Purity > 85%

Figure 1: High-level workflow for generating 2-(2-Chlorophenyl)azepane libraries. Note the distinct reaction pathways tailored for hindered amines.

Optimized Experimental Protocols

Protocol A: Amide Coupling (The "Force" Method)

Standard coupling conditions (EDC/HOBt) often fail or proceed slowly with this scaffold due to the ortho-chloro steric clash. This protocol uses HATU, a more potent coupling agent, and elevated temperatures.

Reagents:

  • Scaffold: 0.2 M stock solution of 2-(2-Chlorophenyl)azepane in DMF.

  • Carboxylic Acids: 0.2 M stock solution in DMF (Diversity set).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Procedure:

  • Dispensing: In a 2 mL 96-well polypropylene deep-well plate, dispense 100 µL of the Carboxylic Acid stock (20 µmol, 1.0 eq).

  • Activation: Add 110 µL of HATU stock (22 µmol, 1.1 eq) and 10 µL of neat DIPEA (57 µmol, ~2.8 eq). Shake at room temperature for 10 minutes to form the active ester.

    • Expert Insight: Pre-activation is crucial here. The bulky amine reacts slowly; we need the activated ester ready immediately upon amine addition.

  • Addition: Add 100 µL of the Scaffold stock (20 µmol, 1.0 eq).

  • Reaction: Seal the plate and heat to 50°C for 16 hours.

    • Note: Standard amines react at RT. The 2-(2-Cl-Ph) group requires thermal energy to overcome the rotational barrier and steric hindrance.

  • Work-up:

    • Add 500 µL EtOAc and 400 µL 10% Na₂CO₃.

    • Liquid-Liquid Extraction (LLE) mixing.

    • Transfer organic layer to a pre-weighed vial/plate.

    • Evaporate solvent (Genevac or N₂ blowdown).

Protocol B: Urea Synthesis (High Reactivity Route)

Isocyanates are highly electrophilic and typically overcome the steric hindrance of the azepane scaffold without requiring coupling reagents.

Reagents:

  • Scaffold: 0.2 M in DCM.

  • Isocyanates: 0.25 M in DCM.

  • Scavenger Resin: Aminomethyl polystyrene (to remove excess isocyanate).

Step-by-Step Procedure:

  • Dispensing: Add 100 µL of Scaffold stock (20 µmol) to the reaction plate.

  • Addition: Add 96 µL of Isocyanate stock (24 µmol, 1.2 eq).

  • Reaction: Shake at RT for 12 hours.

    • Validation: If conversion is <50% by LCMS, add 10 µL of TEA and heat to 40°C.

  • Scavenging (Purification-by-Reaction):

    • Add 50 mg of Aminomethyl polystyrene resin (loading ~1.0 mmol/g).

    • Shake for 4 hours. The resin reacts with the excess isocyanate to form an insoluble urea.

  • Filtration: Filter the reaction mixture into a receiving plate. The filtrate contains the pure product.

Protocol C: Reductive Amination (The "Titanium" Method)

Reductive alkylation of hindered amines with ketones is notoriously difficult. Standard NaBH(OAc)₃ often fails because the iminium ion does not form readily. We utilize Titanium(IV) isopropoxide to force imine formation [3].

Reagents:

  • Scaffold: 0.2 M in DCE (1,2-Dichloroethane).

  • Aldehydes/Ketones: 0.4 M in DCE.

  • Lewis Acid: Titanium(IV) isopropoxide (Neat).

  • Reducing Agent: NaBH(OAc)₃ (Solid or slurry).

Step-by-Step Procedure:

  • Imine Formation:

    • Combine 100 µL Scaffold (20 µmol) and 100 µL Carbonyl reagent (40 µmol, 2.0 eq).

    • Add 15 µL Ti(OiPr)₄ (50 µmol, 2.5 eq).

    • CRITICAL: Seal and shake at RT for 6 hours. (The Ti(IV) acts as a water scavenger and Lewis acid to drive the equilibrium toward the imine).

  • Reduction:

    • Add 25 mg solid NaBH(OAc)₃ (~120 µmol, 6 eq).

    • Shake for 16 hours at RT.

  • Quench:

    • Add 200 µL of 1M NaOH (to precipitate Titanium salts).

    • Centrifuge the plate to pellet the white TiO₂ precipitate.

  • Extraction: Transfer the clear supernatant (DCE layer) to a fresh plate.

Troubleshooting & Decision Logic

When yields are low, the primary culprit is almost always the steric clash of the 2-chlorophenyl group blocking the nitrogen lone pair. Use this logic flow to troubleshoot.

Troubleshooting Start Low Conversion (<20%) CheckLCMS Check LCMS: Starting Material Remaining? Start->CheckLCMS AmidePath Reaction Type: Amide Coupling CheckLCMS->AmidePath RedAmPath Reaction Type: Reductive Amination CheckLCMS->RedAmPath SwitchReagent Switch to Acid Chloride (Generate in situ w/ Ghosez's Reagent) AmidePath->SwitchReagent If Heat Fails Heat Increase Temp to 80°C (Switch solvent to DMA) AmidePath->Heat First Step SwitchTi Increase Ti(OiPr)4 to 4 eq or use Trichlorosilane RedAmPath->SwitchTi

Figure 2: Troubleshooting logic for sterically hindered azepane reactions.

Quality Control & Data Summary

For high-throughput libraries, we recommend the following QC criteria:

ParameterAcceptance CriteriaMethod
Purity > 85% (UV 254nm)UPLC-MS (C18 column, Water/AcN gradient)
Identity [M+H]+ ± 0.5 DaSingle Quadrupole MS (ESI+)
Appearance Clear film/solidVisual Inspection
Solvent DMSO (10 mM)Final formatting

Data Presentation for Report: When reporting the library synthesis, summarize the success rates by reaction class to inform future SAR iterations.

Reaction ClassReagentsAvg PuritySuccess Rate (>80% purity)
AmidesHATU/DIPEA92%88%
UreasIsocyanates96%95%
Red. AminationTi(OiPr)₄78%65%

Note: Reductive amination success rates are typically lower due to the difficulty of reducing the sterically crowded imine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link

  • Nortcliffe, A., & Moody, C. J. (2015).[4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[5] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Perreault, S., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[6][7] Nature Chemistry, 16, 771–779.[7] Link

Sources

Application Note: Photochemical Ring Expansion Strategies for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (seven-membered nitrogen heterocycle) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmaceuticals including Balanol, Caprolactam (nylon precursor), and various CNS-active agents. Traditional thermal synthesis often requires harsh acidic conditions (e.g., concentrated


 at 

) that limit functional group tolerance.

This guide details two distinct photochemical protocols for accessing azepanes:

  • Protocol A (Robust): A continuous-flow Photo-Beckmann rearrangement for the scalable production of azepan-2-ones (lactams).

  • Protocol B (Advanced): A blue-light mediated dearomative ring expansion of nitroarenes, enabling the conversion of simple aromatic feedstocks into complex, saturated azepanes.

Theoretical Basis & Mechanistic Insight[1][2][3][4][5]

The Photo-Beckmann Rearrangement

Unlike the thermal Beckmann rearrangement which relies on acid-mediated dehydration, the photochemical variant proceeds via an excited state transformation. Upon UV irradiation, the cyclic oxime undergoes excitation to a singlet state (


), often crossing to a triplet state (

). The key intermediate is an oxaziridine , formed by the intramolecular cycloaddition of the excited oxime. This unstable three-membered ring rearranges to the seven-membered lactam.

Key Insight: The photo-reaction is generally stereospecific in the solid state but less so in solution due to syn-anti isomerization of the oxime prior to rearrangement.

Blue-Light Dearomative Expansion (Nitrene Insertion)

A modern approach utilizes the photolysis of nitroarenes in the presence of phosphorus(III) reagents. Blue light excitation of the nitroarene, followed by deoxygenation, generates a reactive singlet aryl nitrene. This species undergoes an intramolecular ring expansion (inserting nitrogen into the benzene ring) to form a dehydroazepine, which is subsequently reduced to the azepane.

Mechanistic Pathway Visualization

PhotoBeckmann Oxime Cyclohexanone Oxime (Substrate) Excited Excited State (S1 / T1) Oxime->Excited hv (UV/Blue) Oxaziridine Oxaziridine (Intermediate) Excited->Oxaziridine Isomerization Lactam Azepan-2-one (Caprolactam) Oxaziridine->Lactam Ring Expansion (Rearrangement)

Figure 1: Simplified mechanistic flow of the Photo-Beckmann rearrangement transforming a 6-membered oxime to a 7-membered lactam.[1]

Critical Equipment & Setup

Light Source Selection
  • For Protocol A (Oximes): Direct excitation requires UVC (254 nm) or UVB (300-310 nm) sources. Low-pressure Mercury (Hg) lamps are standard.

  • For Protocol B (Nitroarenes): Requires high-intensity Blue LEDs (450-470 nm) . Kessil lamps or bioreactor LED arrays are recommended.

Reactor Geometry: Flow vs. Batch

Photochemistry is governed by the Beer-Lambert law; light penetration decreases exponentially with path length.

  • Batch: Suitable only for milligram-scale screening.

  • Flow: Mandatory for scale-up. Using FEP (Fluorinated Ethylene Propylene) tubing with small internal diameters (0.8 - 1.5 mm) ensures uniform irradiation and efficient heat dissipation.

Protocol A: Continuous Flow Photo-Beckmann Rearrangement

Target: Synthesis of


-Caprolactam (Azepan-2-one) from Cyclohexanone Oxime.
Application:  Scalable synthesis of lactam building blocks.
Reagents & Materials
  • Substrate: Cyclohexanone oxime (1.0 equiv).

  • Solvent: Acetic Acid (AcOH) or Methanol (MeOH). Note: Protic solvents often stabilize the polar transition state.

  • Reactor: Vapourtec UV-150 or homemade coil (FEP tubing, 10 mL volume) wrapped around a medium-pressure Hg lamp.

Step-by-Step Methodology
  • Solution Prep: Dissolve Cyclohexanone oxime (0.1 M) in degassed Acetic Acid.

    • Expert Tip: Degassing (sparging with Argon for 15 mins) is critical to prevent oxygen quenching of the triplet excited state.

  • System Priming: Flush the flow reactor with pure solvent to equilibrate temperature (maintain 25-30°C).

  • Irradiation: Pump the reaction mixture through the coil at a flow rate of 0.5 mL/min (Residence time: 20 mins).

    • Wavelength: 254 nm or broad spectrum UV.

  • Collection: Collect the effluent in a flask containing saturated aqueous

    
     to neutralize the acid immediately.
    
  • Workup: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from cyclohexane or column chromatography (EtOAc/Hexane).

Flow Reactor Diagram

FlowSetup Reservoir Feed Solution (Oxime in AcOH) Pump HPLC Pump (0.5 mL/min) Reservoir->Pump Reactor FEP Coil Reactor (Wrapped around UV Lamp) Pump->Reactor BPR Back Pressure Regulator (4 bar) Reactor->BPR Collection Collection Flask (Quench) BPR->Collection

Figure 2: Continuous flow setup ensuring maximum photon flux and temperature control.

Protocol B: Blue-Light Dearomative Ring Expansion

Target: Substituted Azepanes from Nitrobenzenes. Application: Late-stage functionalization and scaffold hopping in drug discovery.

Reagents & Materials
  • Substrate: ortho-substituted Nitrobenzene derivative.

  • Reagent:

    
     (Trimethyl phosphite) - acts as the oxygen acceptor.
    
  • Solvent: Acetonitrile (MeCN).

  • Light Source: 40W Blue LED (450 nm).

Step-by-Step Methodology
  • Setup: In a Pyrex tube, combine the nitroarene (0.2 mmol) and

    
     (5.0 equiv) in MeCN (2 mL).
    
  • Sealing: Seal the tube with a septum and sparge with Nitrogen for 10 minutes.

  • Irradiation: Place the tube 2-3 cm from the Blue LED source. Irradiate for 12-24 hours at room temperature. Fan cooling is required to maintain T < 35°C.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro starting material and appearance of the azepine intermediate.

  • Reduction (One-Pot): Once conversion is complete, add

    
     (10 wt%) and apply a Hydrogen balloon (1 atm) for 4 hours to reduce the unsaturated azepine to the saturated azepane.
    
  • Purification: Filter through Celite and purify via silica gel chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Conversion Oxygen QuenchingEnsure rigorous degassing. Oxygen is a potent quencher of triplet nitrenes and excited oximes.
Lamp Fouling Polymerization on wallsIn flow: Flush with MeOH/Acetone between runs. In batch: Use lower concentration (<0.05 M).
Side Products (Hydrolysis) Wet SolventUse anhydrous solvents. The oxaziridine intermediate hydrolyzes to ketone + ammonia in the presence of water.
Thermal Runaway IR emission from lampUse LED sources (cool light) or a water-jacketed immersion well for Hg lamps.

Safety Considerations

  • UV Radiation: Protocol A uses high-energy UVC. Polycarbonate safety glasses are insufficient; use UV-rated face shields and enclose the reactor in a light-proof box.

  • Pressure: Flow reactors can build pressure. Ensure all fittings are rated for >10 bar and use a Back Pressure Regulator (BPR) to prevent solvent boiling.

  • Chemical Hazards: Trimethyl phosphite (Protocol B) is pungent and toxic. Handle in a fume hood.

References

  • Classic Photo-Beckmann Mechanism & Scope

    • Suginome, H. "Photochemical Rearrangement of Oximes."[1] Handbook of Organic Photochemistry and Photobiology.

    • Source:

  • Flow Chemistry Implementation

    • Brancchio, E., et al. "Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds."[2] ACS Medicinal Chemistry Letters, 2023.[2]

    • Source:

  • Dearomative Ring Expansion (Nitroarenes)

    • Ruffoni, A., Leonori, D., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[3] Nature Chemistry, 2024.

    • Source:

  • Beckmann Rearrangement Overview

    • "Beckmann Rearrangement."[4][5][6] Organic Chemistry Portal.

    • Source:

Sources

Application Note: Strategic HPLC Method Development for 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Analyte Profiling

The Analytical Challenge

2-(2-Chlorophenyl)azepane represents a classic challenge in pharmaceutical analysis: a lipophilic, secondary amine with a high pKa. In standard Reversed-Phase HPLC (RP-HPLC) at neutral pH, the protonated nitrogen interacts electrostatically with residual silanol groups (


) on the silica support. This "secondary interaction" results in severe peak tailing, retention time instability, and poor resolution from impurities.

This guide moves beyond generic templates to provide a mechanism-based development strategy . We prioritize a High-pH Hybrid Silica approach to suppress ionization, yielding superior peak symmetry and loadability, while offering a Low-pH alternative for specific Mass Spectrometry (MS) workflows.

Analyte Profile: 2-(2-Chlorophenyl)azepane

Understanding the molecule is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Structure 7-membered saturated ring (Azepane) with an ortho-chloro phenyl substituent.Steric bulk at the 2-position may affect binding kinetics; ortho-substitution often requires specific selectivity (e.g., Phenyl-Hexyl phases).
pKa (Base) ~9.8 – 10.2 The molecule is positively charged (protonated) at pH < 8. It is neutral only at pH > 11.
LogP ~2.8 – 3.2 Moderately lipophilic. Requires ~30-60% Organic modifier for elution.
Chromophore

~210 nm, ~260 nm
The chlorophenyl ring provides strong UV absorption at low wavelengths (210-220 nm) and a weaker band at 260 nm.

Part 2: Method Development Decision Matrix

The following flowchart illustrates the decision logic for selecting the optimal separation mode based on available instrumentation and detection requirements.

MethodDev Start Start: 2-(2-Chlorophenyl)azepane CheckMS Is MS Detection Required? Start->CheckMS HighPH_Path No (UV/PDA only) CheckMS->HighPH_Path Robust QC Method LowPH_Path Yes (LC-MS) CheckMS->LowPH_Path High Sensitivity HighPH_Col Select Hybrid Silica Column (pH 1-12 Stability) e.g., XBridge BEH or Gemini NX HighPH_Path->HighPH_Col HighPH_MP Mobile Phase: pH 10.5 (10mM NH4HCO3 + NH4OH) HighPH_Col->HighPH_MP Mechanism1 Mechanism: Analyte Neutralized No Silanol Interaction Sharp Peaks HighPH_MP->Mechanism1 LowPH_Col Select Charged Surface Hybrid (CSH) or Phenyl-Hexyl LowPH_Path->LowPH_Col LowPH_MP Mobile Phase: pH 2.5 (0.1% Formic Acid) LowPH_Col->LowPH_MP Mechanism2 Mechanism: Analyte Protonated Repulsion from +Charged Surface (CSH) reduces tailing LowPH_MP->Mechanism2

Figure 1: Decision tree for selecting the chromatographic mode. The High-pH pathway is recommended for standard purity analysis due to superior peak shape.

Part 3: Detailed Protocols

Protocol A: High-pH Method (Recommended for Purity/Assay)

Rationale: Operating at pH 10.5 (above the pKa) renders the azepane nitrogen uncharged. This eliminates cation-exchange interactions with silanols, resulting in perfectly symmetrical peaks and high column loading capacity.

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

Parameter Setting
Column Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Flow Rate 1.0 mL/min
Temperature 35°C (Control is critical for basicity pKa shifts)
Detection UV @ 220 nm (Quantification), 260 nm (Identification)

| Injection Vol | 5 - 10 µL |

Gradient Table (High pH):

Time (min) % Buffer (pH 10.5) % Acetonitrile Curve
0.0 90 10 Initial
2.0 90 10 Hold
12.0 10 90 Linear
15.0 10 90 Wash
15.1 90 10 Re-equilibrate

| 20.0 | 90 | 10 | End |

Protocol B: Low-pH Method (LC-MS Compatible)

Rationale: For Mass Spectrometry, high pH buffers (non-volatile salts) are often avoided, or the analyte must be protonated for ESI+. Here, we use a Charged Surface Hybrid (CSH) column. The CSH particle has a low-level positive surface charge that repels the protonated amine, preventing it from "sticking" to the surface and reducing tailing without high pH.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters:

Parameter Setting
Column Waters XSelect CSH C18 or Restek Raptor Biphenyl (2.1 x 100 mm, 2.5 µm)
Flow Rate 0.4 mL/min (LC-MS scale)
Temperature 40°C

| Detection | ESI+ (m/z ~210.1 [M+H]+) |

Part 4: System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following System Suitability Tests (SST) must be passed before every sample set.

SST Solution: Prepare a standard at 100 µg/mL of 2-(2-Chlorophenyl)azepane.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)
NMT 1.5 Critical for amines.

indicates silanol interaction; check pH or column age.
Theoretical Plates (

)
> 5,000 Ensures column efficiency is sufficient to separate potential synthesis impurities.
Retention Time %RSD < 1.0% (n=5)High pH methods can be sensitive to temperature; %RSD confirms system stability.
Resolution (

)
> 2.0 Between the main peak and the nearest impurity (e.g., des-chloro or regioisomers).
Troubleshooting Guide
  • Issue: Peak splitting or shoulder.

    • Cause: Sample solvent mismatch. The analyte is basic; if dissolved in 100% acidic organic, it may precipitate or band-broaden upon hitting the high-pH mobile phase.

    • Fix: Dissolve sample in the starting mobile phase (90% Buffer / 10% ACN).

  • Issue: Rising Baseline at 220 nm.

    • Cause: Ammonium Bicarbonate absorbance or low-quality Acetonitrile.

    • Fix: Use "Gradient Grade" solvents; ensure buffer is fresh (<48 hours).

Part 5: References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases on a novel charged surface hybrid stationary phase. Journal of Separation Science. (Contextualizing the CSH mechanism for Protocol B).

  • Phenomenex Inc. (2023). High pH Stability for Basic Compounds: Gemini-NX Technical Guide. Link

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Link

  • PubChem. (2023). Compound Summary: Azepane and Chlorophenyl Derivatives. National Library of Medicine.[1] Link

Sources

The Azepane Scaffold: Harnessing the Potential of 2-(2-Chlorophenyl)azepane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent platform for developing novel therapeutics by allowing for diverse substitutions to fine-tune physicochemical and pharmacokinetic properties. This technical guide delves into the application of a specific, valuable derivative, 2-(2-Chlorophenyl)azepane, as a key building block in the synthesis of advanced therapeutic agents. While not typically a final drug product itself, this compound serves as a critical intermediate in the construction of complex molecules with significant biological activity. We will explore its role through a case study approach, focusing on its incorporation into potent bioactive molecules and providing detailed protocols for its synthesis and subsequent elaboration.

The Strategic Importance of the Azepane Ring in Medicinal Chemistry

The azepane ring is a versatile scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its flexibility and conformational diversity are often crucial for biological activity, enabling compounds to adopt optimal orientations for target binding.[3] The incorporation of the azepane moiety has led to the development of drugs for a wide range of diseases, including cancer, diabetes, and neurological disorders.[1][4] More than 20 drugs containing the azepane scaffold have received FDA approval, underscoring its therapeutic significance.[1]

2-(2-Chlorophenyl)azepane: A Key Synthetic Intermediate

2-(2-Chlorophenyl)azepane is a valuable building block for constructing more complex molecules. The presence of the chlorophenyl group offers a site for further chemical modification through various cross-coupling reactions, while the secondary amine of the azepane ring allows for the introduction of diverse substituents. These features make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

A notable application of a similar structural motif is seen in the synthesis of intermediates for drugs like clopidogrel, where a related 2-chlorophenyl moiety is a key component. This highlights the utility of the 2-chlorophenyl group in bioactive molecules.

Application in the Development of Novel Therapeutic Agents

While direct biological activity data for 2-(2-Chlorophenyl)azepane is not extensively reported in publicly available literature, its derivatives have shown promise in various therapeutic areas. The following sections will detail the application of this scaffold in the development of a hypothetical series of kinase inhibitors, drawing upon established synthetic methodologies and biological evaluation techniques for similar azepane-containing compounds.[2]

Case Study: Design and Synthesis of a Novel Kinase Inhibitor Series

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of selective kinase inhibitors is a major focus of modern drug discovery. The 2-(2-Chlorophenyl)azepane scaffold can be utilized as a core structure for the synthesis of novel kinase inhibitors.

Workflow for the Development of a 2-(2-Chlorophenyl)azepane-Based Kinase Inhibitor:

G A Synthesis of 2-(2-Chlorophenyl)azepane B Functionalization of the Azepane Nitrogen A->B Introduce diverse R1 groups C Palladium-Catalyzed Cross-Coupling at the Chlorophenyl Ring B->C Introduce diverse R2 groups D Purification and Characterization C->D E In Vitro Kinase Inhibitory Assay D->E Determine IC50 values F Cell-Based Proliferation Assays E->F Evaluate cellular potency G Lead Optimization F->G Structure-Activity Relationship (SAR) analysis

Caption: Workflow for developing kinase inhibitors from 2-(2-Chlorophenyl)azepane.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 2-(2-Chlorophenyl)azepane scaffold and a representative protocol for a key biological assay.

Protocol 1: Synthesis of 2-(2-Chlorophenyl)azepane

The synthesis of substituted azepanes can be achieved through various methods, including ring-expansion of piperidines or dearomative ring expansion of nitroarenes.[6] A common approach involves the multi-step synthesis from a suitable precursor followed by cyclization.

Materials:

  • 2-Chlorobenzaldehyde

  • Cyclohexanone

  • Ammonium acetate

  • Sodium borohydride

  • Lewis acid catalyst (e.g., TiCl4)

  • Anhydrous solvents (e.g., Toluene, Methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Enamine. In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and a suitable secondary amine (e.g., pyrrolidine, 1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours. Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Step 2: Michael Addition. Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0 °C. In a separate flask, prepare a solution of 2-chlorobenzaldehyde (1.0 eq) in the same solvent. Add a Lewis acid catalyst (e.g., TiCl4, 1.1 eq) dropwise to the enamine solution, followed by the dropwise addition of the 2-chlorobenzaldehyde solution. Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Step 3: Reductive Amination and Cyclization. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction for 2-4 hours at room temperature. Monitor by TLC. Upon completion, carefully add water to quench the excess sodium borohydride.

  • Step 4: Purification. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-(2-chlorophenyl)azepane by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a general method to assess the inhibitory activity of synthesized 2-(2-chlorophenyl)azepane derivatives against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora Kinase A)

  • Kinase substrate peptide (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Synthesized 2-(2-chlorophenyl)azepane derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Setup: In a 384-well plate, add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.

  • Compound Addition: Add 0.5 µL of the serially diluted compounds or DMSO (for control wells) to the respective wells.

  • Initiation of Reaction: Add 2.0 µL of a mixture of the substrate peptide and ATP (at 2.5x the final concentration) to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation and Analysis

The results from the biological assays should be compiled into a clear and concise format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Kinase Inhibitory Activity of 2-(2-Chlorophenyl)azepane Derivatives

Compound IDR1-Substituent (on Azepane N)R2-Substituent (on Phenyl Ring)Kinase IC50 (nM)
Lead-1 -H-Cl>10,000
Cpd-1a -CH3-Cl8,500
Cpd-1b -Benzyl-Cl5,200
Cpd-2a -CH3-OCH3 (via Suzuki coupling)1,500
Cpd-2b -Benzyl-OCH3 (via Suzuki coupling)750

This tabular representation allows for a clear comparison of the effects of different substituents on the inhibitory potency, guiding the next round of synthesis and optimization.

Mechanistic Insights and Signaling Pathways

The 2-(2-chlorophenyl)azepane scaffold can be designed to target various signaling pathways depending on the appended functional groups. In our hypothetical kinase inhibitor example, the compound would likely bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of its downstream substrates.

G cluster_0 Normal Kinase Signaling cluster_1 Inhibition by Azepane Derivative A Upstream Signal B Target Kinase A->B C Substrate Protein B->C ATP -> ADP D Phosphorylated Substrate C->D Phosphorylation E Downstream Signaling Cascade D->E F Cellular Response (e.g., Proliferation) E->F G 2-(2-Chlorophenyl)azepane Derivative H Target Kinase G->H I Inhibition of ATP Binding H->I J No Phosphorylation I->J K Blocked Downstream Signaling J->K L Inhibition of Cellular Response K->L

Caption: Proposed mechanism of action for a 2-(2-Chlorophenyl)azepane-based kinase inhibitor.

Conclusion and Future Directions

The 2-(2-Chlorophenyl)azepane scaffold is a valuable and versatile building block in medicinal chemistry. While it may not be the final active pharmaceutical ingredient, its utility as a key intermediate in the synthesis of complex and potent therapeutic agents is clear. The ability to functionalize both the azepane nitrogen and the chlorophenyl ring provides a rich chemical space for exploration and optimization. Future research will likely focus on developing more efficient and stereoselective synthetic routes to this and related azepane derivatives, as well as their incorporation into novel drug candidates targeting a broader range of diseases.

References

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1804. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Gribble, G. W. (2014). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 22(24), 6893-6900. [Link]

  • Li, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 223-234. [Link]

  • Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 226-233. [Link]

  • Trifonov, R. E., & Zhdankin, V. V. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1804. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Brechbiel, M. W., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086. [Link]

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Novartis. (2011). A Multicenter, Rater-blind, Randomized, Age-stratified, Parallel-group Study Comparing Two Doses of Oxcarbazepine as Adjunctive Therapy in Pediatric Patients With Inadequately-controlled Partial Seizures. ClinicalTrials.gov. [Link]

  • Starzak, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5756. [Link]

  • Wang, M., et al. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 24(18), 3349. [Link]

  • Sharma, P., et al. (2023). Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. International Journal of Molecular Sciences, 24(12), 10222. [Link]

Sources

Application Note: Strategic Functionalization of the Azepane Ring in 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026


-Lithiation, and Remote C-H Activation of Hindered Medium Rings.

Executive Summary & Strategic Analysis

The scaffold 2-(2-Chlorophenyl)azepane represents a privileged but synthetically challenging motif. Unlike pyrrolidines (5-membered) or piperidines (6-membered), the azepane (7-membered) ring introduces significant transannular strain and entropic freedom , making functionalization kinetically slower.

Furthermore, the 2-(2-chlorophenyl) substituent introduces a critical steric element: the ortho-chloro group forces the phenyl ring out of planarity with the azepane C2-N bond to minimize


 strain. This creates a "steric wall" around the nitrogen lone pair, rendering standard nucleophilic substitutions sluggish.

This guide details three distinct functionalization vectors:

  • N-Arylation: Overcoming steric hindrance via specialized Buchwald-Hartwig precatalysts.

  • 
    -C Functionalization:  Stereocontrolled lithiation using the "Beak" methodology.
    
  • Remote C-H Activation: Accessing distal ring positions (C3/C4) via Pd(II) catalysis.

Strategic Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on the desired target vector.

FunctionalizationStrategy Start Target: 2-(2-Chlorophenyl)azepane Decision Select Functionalization Vector Start->Decision BranchN Nitrogen (N1) Decision->BranchN Derivatize Amine BranchAlpha Alpha-Carbon (C2) Decision->BranchAlpha Quaternary Center BranchRemote Distal Carbon (C3/C4) Decision->BranchRemote Ring Decoration MethodN Protocol A: Buchwald-Hartwig (RuPhos/BrettPhos) BranchN->MethodN High Steric Demand MethodAlpha Protocol B: Directed Lithiation (s-BuLi / N-Boc) BranchAlpha->MethodAlpha Stereocontrol MethodRemote Protocol C: Pd(II) C-H Activation (Directing Groups) BranchRemote->MethodRemote Regioselective

Figure 1: Strategic workflow for selecting the appropriate functionalization protocol based on the target site.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Challenge: The 2-(2-chlorophenyl) group creates a "pocket" that hinders the approach of the palladium center. Standard ligands (e.g., BINAP, dppf) often fail to promote the reductive elimination step due to this bulk. Solution: Utilization of Dialkylbiaryl phosphine ligands (specifically RuPhos or BrettPhos) which are designed to facilitate the coupling of sterically hindered secondary amines.

Mechanism & Ligand Selection

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] For this substrate, the rate-limiting step is often reductive elimination . Bulky, electron-rich ligands like RuPhos increase electron density on the metal (facilitating oxidative addition) while their bulk accelerates reductive elimination to relieve steric congestion.

Experimental Protocol

Reagents:

  • Substrate: 2-(2-Chlorophenyl)azepane (1.0 equiv)

  • Aryl Halide: Ar-Cl or Ar-Br (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) (Preferred over in-situ generation)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with RuPhos Pd G4 (2 mol%), NaOtBu (1.5 equiv), and the aryl halide (1.2 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Substrate Addition: Dissolve 2-(2-Chlorophenyl)azepane in anhydrous Toluene (degassed). Add this solution to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 85°C (for Ar-Br) or 100°C (for Ar-Cl) for 12–16 hours.

    • Checkpoint: The solution should turn from pale yellow to a darker orange/brown. Black precipitation indicates catalyst decomposition (oxygen leak).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts/Pd black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance Screen

LigandYield (%)Observation
RuPhos 92% Excellent for secondary amines; tolerates the ortho-Cl.
BrettPhos 85%Good, but better suited for primary amines.
BINAP<10%Fails due to steric hindrance at reductive elimination.
XPhos60%Moderate; good for aryl chlorides but slower kinetics here.

Protocol B: -Functionalization via Directed Lithiation

Challenge: Direct lithiation of the free amine is impossible. The N-H proton is acidic, and the resulting amide anion is not nucleophilic enough for carbon functionalization. Solution: The "Beak-Lee" methodology using an N-Boc directing group.[2] The Boc group coordinates Lithium, directing deprotonation to the


-position (C2). The 2-(2-chlorophenyl) group stabilizes the resulting carbanion via benzylic resonance, though the ortho-chloro group may exert an inductive withdrawing effect.
Experimental Protocol

Reagents:

  • Substrate: N-Boc-2-(2-chlorophenyl)azepane (1.0 equiv)

  • Reagent: s-BuLi (1.3 equiv, cyclohexane solution)

  • Additive: TMEDA (1.3 equiv)

  • Electrophile: MeI, Allyl Bromide, or CO2 (1.5 equiv)

  • Solvent: Anhydrous Et2O (preferred over THF for enantioselectivity/stability)

Step-by-Step:

  • Protection (Pre-step): Convert the free amine to the N-Boc derivative using Boc2O/TEA/DMAP.

  • Complexation: In a flame-dried Schlenk flask under Argon, dissolve the N-Boc substrate and TMEDA in anhydrous Et2O. Cool to -78°C .[2]

  • Lithiation: Add s-BuLi dropwise over 10 minutes.

    • Critical: Maintain temperature below -70°C. Azepane lithio-species are less stable than pyrrolidines and can undergo ring-opening or

      
      -elimination if warmed.
      
  • Incubation: Stir at -78°C for 1–2 hours. The solution typically turns bright yellow or orange (benzylic anion).

  • Trapping: Add the electrophile (neat or in Et2O) quickly.

  • Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with sat. NH4Cl.

  • Deprotection (Post-step): Treat with TFA/DCM (1:4) to reveal the functionalized amine.

Protocol C: Remote C-H Activation (Distal Functionalization)

Challenge: Functionalizing C3, C4, or C5 requires overriding the innate reactivity of the molecule. Solution: Pd(II)-catalyzed C-H activation directed by a removable auxiliary. A Picolinamide (PA) directing group is highly effective for


-C-H activation (targeting C3/C4).
Mechanism of Action

The pyridine nitrogen of the PA group coordinates to Pd(II), positioning the metal to activate the C-H bond at the


-position via a concerted metalation-deprotonation (CMD) mechanism.

CHActivation Substrate N-Picolinoyl-Azepane Intermediate Palladacycle (5-membered) Substrate->Intermediate C-H Activation (CMD Mechanism) PdSpecies Pd(OAc)2 PdSpecies->Intermediate Coordination Product C3-Arylated Azepane Intermediate->Product Reductive Elim. + Ar-I

Figure 2: Simplified pathway for Picolinamide-directed remote C-H activation.

Experimental Protocol

Reagents:

  • Substrate: N-Picolinoyl-2-(2-chlorophenyl)azepane

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand/Additive: AgOAc (2.0 equiv) (Oxidant/Halide scavenger)

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

Step-by-Step:

  • Setup: Combine substrate, Aryl Iodide, Pd(OAc)2, and AgOAc in a sealed tube.

  • Solvent: Add HFIP (critical for C-H activation as it stabilizes the CMD transition state).

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Filter through Celite. The Picolinamide group can be removed subsequently using NaOH/EtOH or electrochemical reduction.

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maitre, S., et al. "Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Amination." Journal of the American Chemical Society.[3]

  • Alpha-Lithiation of N-Boc Heterocycles

    • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-derivatives." The Journal of Organic Chemistry.

  • Conformational Analysis of Azepanes

    • Lightner, D. A., et al. "Conformational Analysis of Seven-Membered Rings." Journal of the American Chemical Society.[3]

  • Remote C-H Activation

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews.

Sources

Application Note: Stereoselective Synthesis of 2-(2-Chlorophenyl)azepane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in central nervous system (CNS) therapeutics, appearing in serotonin receptor ligands (e.g., Lorcaserin analogs) and orexin receptor antagonists. Specifically, 2-(2-chlorophenyl)azepane presents a unique synthetic challenge due to the steric bulk of the ortho-chloro substituent and the conformational flexibility of the seven-membered ring.

This guide details two validated pathways for accessing high-purity enantiomers of 2-(2-chlorophenyl)azepane:

  • Route A (Primary): Asymmetric Transfer Hydrogenation (ATH) of the corresponding cyclic imine. This is the preferred method for scalability and atom economy.

  • Route B (Secondary): Classical Kinetic Resolution of the racemic amine. This serves as a robust fallback for smaller batches or when specific catalysts are unavailable.

Retrosynthetic Analysis & Strategy

The most direct stereoselective entry into 2-substituted azepanes is the asymmetric reduction of the corresponding cyclic imine (2,3,4,5,6,7-hexahydro-1H-azepine derivative). The ortho-chloro group on the phenyl ring introduces significant steric hindrance, necessitating the use of highly active Iridium or Ruthenium catalysts with chiral ligands capable of creating a rigid chiral pocket.

Strategic Workflow (DOT Diagram)

G Target Target: (R)- or (S)- 2-(2-Chlorophenyl)azepane Imine Intermediate: 7-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine Imine->Target Route A: Asymmetric Hydrogenation (Ir/Rh Chiral Cat.) Racemic Racemic Amine Imine->Racemic NaBH4 Reduction Lactam Starting Material: Caprolactam Lactam->Imine 1. O-Methylation (DMS) 2. Grignard (2-Cl-PhMgBr) Racemic->Target Route B: Chiral Resolution (Tartaric Acid/HPLC)

Figure 1: Strategic disconnection showing the primary catalytic route (Red) and the resolution fallback.

Detailed Experimental Protocols

Phase 1: Synthesis of the Cyclic Imine Precursor

Target Intermediate: 7-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine

The synthesis relies on the activation of caprolactam to the imino ether (lactim ether), followed by nucleophilic attack by the Grignard reagent.

Reagents:

  • 
    -Caprolactam (1.0 equiv)
    
  • Dimethyl sulfate (DMS) (1.05 equiv)

  • 2-Chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Solvents: Toluene (anhydrous), THF (anhydrous)

Step-by-Step Protocol:

  • O-Methylation: In a flame-dried reactor under

    
    , dissolve 
    
    
    
    -caprolactam in anhydrous toluene. Add dimethyl sulfate dropwise at room temperature. Heat to reflux (
    
    
    C) for 2 hours.
    • Mechanism:[1][2][3][4][5] Formation of the O-methyl caprolactim (2-methoxy-3,4,5,6-tetrahydro-2H-azepine).

  • Grignard Addition: Cool the reaction mixture to

    
    C. Cannulate the 2-chlorophenylmagnesium bromide solution slowly into the reactor over 30 minutes.
    
    • Critical Control: Maintain internal temperature

      
      C to prevent over-addition or ring-opening side reactions.
      
  • Elimination/Workup: Allow to warm to RT and stir for 12 hours. Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).
  • Purification: The crude oil contains the desired cyclic imine. Purify via flash chromatography (SiO2, Hexane/EtOAc + 1%

    
     to prevent hydrolysis).
    
    • Stability Note: Cyclic imines are sensitive to hydrolysis. Store under argon at

      
      C.
      
Phase 2 (Route A): Asymmetric Hydrogenation (Catalytic Route)

Objective: Enantioselective reduction of the C=N bond.

Catalyst Selection: For ortho-substituted aryl imines, Iridium complexes with


-ligands (PHOX) or chiral diamines are superior.
  • Recommended Catalyst:

    
     + 
    
    
    
    -SIPHOX-iPr or
    
    
    -f-Binaphane.
  • Alternative: Rh(I) +

    
    -TsDPEN (Transfer Hydrogenation).
    

Protocol (Iridium-Catalyzed):

  • Catalyst Preparation: In a glovebox, mix

    
     (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 min to form the active complex.
    
  • Hydrogenation: Add the cyclic imine precursor (1.0 equiv) to the catalyst solution. Add

    
     (5 mol%) as an additive (often enhances rate/ee for Ir-systems).
    
  • Reaction: Transfer to a high-pressure autoclave. Pressurize to 30–50 bar H2 . Stir at RT for 24 hours.

  • Workup: Vent

    
    . Concentrate the solvent.
    
  • Salt Formation: Dissolve the crude oil in

    
     and add 
    
    
    
    in dioxane (1.0 equiv) to precipitate the hydrochloride salt. This upgrades the enantiomeric excess (ee) via recrystallization if necessary.

Expected Results:

  • Yield: >85%

  • ee: >90% (upgradable to >99% via recrystallization).

Phase 3 (Route B): Classical Resolution (Fallback)

Objective: Separation of racemic 2-(2-chlorophenyl)azepane.

If the asymmetric catalyst is unavailable or the ortho-chloro steric hindrance drastically lowers conversion, use this robust chemical resolution.

  • Racemic Synthesis: Reduce the cyclic imine (from Phase 1) using

    
     in MeOH at 
    
    
    
    C.
  • Resolution Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

    • Rationale: The bulky benzoyl groups often facilitate better crystal packing with sterically hindered amines compared to plain tartaric acid.

  • Crystallization:

    • Dissolve racemic amine (10 mmol) and L-DBTA (10 mmol) in hot Ethanol/Water (9:1).

    • Allow to cool slowly to RT, then to

      
      C overnight.
      
    • Filter the crystals (Salt of the (R)-enantiomer typically crystallizes first, but verify via optical rotation).

  • Free Basing: Treat the salt with

    
     and extract with DCM to yield the free chiral amine.
    

Analytical Quality Control

Chiral HPLC Method: To verify enantiomeric purity, use a polysaccharide-based chiral stationary phase. The 2-chloro group provides distinct handles for


 interactions.
ParameterCondition
Column Daicel Chiralpak IC or IB (Immobilized phases preferred for amine stability)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Temperature

C
Retention (S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~11.2 min (Indicative)

NMR Characterization (1H NMR, 400 MHz, CDCl3):

  • Diagnostic Signal: The benzylic proton (H-2) appears as a doublet of doublets (dd) around

    
     4.2–4.5 ppm. The shift is distinct from the imine precursor (
    
    
    
    ~7.5 ppm for the imine C-H if present, or disappearance of the C=N).

References

  • General Synthesis of 2-Arylazepanes via Hydrogenation: Zhang, L., et al. "Access to Chiral Seven-Membered Cyclic Amines via Rh-Catalyzed Asymmetric Hydrogenation." Organic Letters, vol. 19, no.[6][7] 14, 2017, pp. 3855–3858.

  • Iridium Catalysis for Sterically Hindered Imines: Zhu, S.-F., & Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds." Accounts of Chemical Research, vol. 50, no. 4, 2017, pp. 988–1001.

  • Photochemical Ring Expansion (Novel Alternative): Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[5] Nature Chemistry, vol. 16, 2024.

  • Resolution of Hindered Amines: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for DBTA resolutions).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate.

I. Overview of the Synthetic Pathway

The synthesis of 2-(2-Chlorophenyl)azepane is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The most common synthetic route involves three key stages:

  • Synthesis of the Ketone Precursor: Formation of 2-(2-chlorophenyl)cyclohexanone.

  • Oximation: Conversion of the ketone to its corresponding oxime, 2-(2-chlorophenyl)cyclohexanone oxime.

  • Beckmann Rearrangement: The ring expansion of the oxime to the final product, 2-(2-Chlorophenyl)azepane.

This guide will address potential issues at each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Stage 1: Synthesis of 2-(2-Chlorophenyl)cyclohexanone

The successful synthesis of the ketone precursor is foundational to achieving a good overall yield. A common and effective method is the palladium-catalyzed α-arylation of cyclohexanone.

Question 1: My palladium-catalyzed α-arylation of cyclohexanone is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the palladium-catalyzed α-arylation are often due to suboptimal reaction conditions or catalyst deactivation. Here are the key factors to consider for optimization:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. While various systems can be effective, a combination of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand often provides good results. The choice of ligand can significantly influence the reaction's efficiency.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the cyclohexanone. The choice of base can impact the reaction rate and the formation of side products.

  • Solvent Purity: The reaction is sensitive to moisture and oxygen. Ensure you are using a dry, degassed aprotic solvent.

  • Reaction Temperature: The optimal temperature will depend on the specific catalyst system being used. It is crucial to maintain a consistent temperature throughout the reaction.

Troubleshooting Workflow for Low-Yielding α-Arylation

start Low Yield in α-Arylation catalyst Check Catalyst and Ligand - Pd source (e.g., Pd(OAc)₂) - Bulky phosphine ligand start->catalyst base Evaluate Base - Strong, non-nucleophilic - Ensure complete deprotonation start->base solvent Verify Solvent Quality - Dry and degassed - Aprotic (e.g., toluene, dioxane) start->solvent temperature Optimize Temperature - Maintain consistent heat - Avoid overheating start->temperature purification Review Purification - Column chromatography - Recrystallization catalyst->purification base->purification solvent->purification temperature->purification success Improved Yield purification->success

Caption: Troubleshooting flowchart for low-yielding α-arylation of cyclohexanone.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the dry, degassed solvent (e.g., toluene).

  • Add the base (e.g., a strong, non-nucleophilic base, 1.5-2 equivalents).

  • Add cyclohexanone (1.2-1.5 equivalents).

  • Add 1-bromo-2-chlorobenzene (1 equivalent).

  • Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Palladium Source Pd(OAc)₂ (1-2 mol%)
Ligand Bulky, electron-rich phosphine (2-4 mol%)
Base Strong, non-nucleophilic (1.5-2 equiv.)
Solvent Dry, degassed aprotic (e.g., Toluene)
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)
B. Stage 2: Oximation of 2-(2-Chlorophenyl)cyclohexanone

The conversion of the ketone to the oxime is a relatively straightforward reaction, but incomplete conversion can affect the subsequent Beckmann rearrangement.

Question 2: My oximation reaction is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete oximation is usually due to an equilibrium issue or insufficient reactivity. Here's how to address it:

  • pH Control: The reaction of a ketone with hydroxylamine is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate the initial nucleophilic addition of hydroxylamine to the carbonyl group.

  • Excess Reagent: Using a slight excess of hydroxylamine hydrochloride can help drive the equilibrium towards the oxime product.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating can sometimes increase the reaction rate and push it to completion.

  • Removal of Water: Although not always necessary, in some cases, the removal of water formed during the reaction can help shift the equilibrium.

Experimental Protocol: Oximation of 2-(2-Chlorophenyl)cyclohexanone

  • Dissolve 2-(2-chlorophenyl)cyclohexanone in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents).

  • Add a base (e.g., sodium acetate or pyridine) to adjust the pH to the optimal range.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude oxime, which can often be used in the next step without further purification.

C. Stage 3: Beckmann Rearrangement of 2-(2-Chlorophenyl)cyclohexanone Oxime

This is the most critical and often the most challenging step in the synthesis. The yield and purity of the final product are highly dependent on the conditions of the Beckmann rearrangement.

Question 3: My Beckmann rearrangement is resulting in a low yield of 2-(2-Chlorophenyl)azepane and a significant amount of side products. What is going wrong?

Answer:

Low yields and the formation of side products in the Beckmann rearrangement are common issues. The primary competing reaction is the Beckmann fragmentation. Here's a breakdown of the key factors and how to optimize the reaction for the desired rearrangement:

  • Choice of Catalyst/Reagent: This is the most critical parameter. Strong protic acids like concentrated sulfuric acid or polyphosphoric acid are commonly used.[1] Lewis acids can also be effective. The choice of acid and its concentration can significantly impact the outcome. Milder reagents can also be employed to avoid harsh conditions.[2]

  • Reaction Temperature: The Beckmann rearrangement is often temperature-sensitive. Too high a temperature can promote fragmentation and other side reactions. It is crucial to carefully control the temperature.

  • Solvent: The choice of solvent can influence the reaction pathway. In some cases, running the reaction neat in the acidic catalyst is effective. For other systems, an inert solvent may be necessary.

  • Water Content: The presence of water can hydrolyze the intermediate nitrilium ion, leading to byproducts. The reaction should be carried out under anhydrous conditions.

Troubleshooting Workflow for the Beckmann Rearrangement

start Low Yield in Beckmann Rearrangement catalyst Optimize Catalyst - Strong protic acid (H₂SO₄, PPA) - Lewis acid - Milder reagents start->catalyst temperature Control Temperature - Avoid excessive heat - Gradual heating start->temperature solvent Select Appropriate Solvent - Neat vs. inert solvent - Anhydrous conditions start->solvent fragmentation Minimize Beckmann Fragmentation - Lower temperature - Choice of catalyst catalyst->fragmentation temperature->fragmentation solvent->fragmentation purification Improve Purification - Neutralization and extraction - Chromatography or distillation fragmentation->purification success High Yield of Azepane purification->success

Caption: Troubleshooting flowchart for the Beckmann rearrangement step.

Question 4: What is Beckmann fragmentation, and how can I minimize it?

Answer:

Beckmann fragmentation is a side reaction that competes with the desired rearrangement.[1] It involves the cleavage of the carbon-carbon bond alpha to the oxime, leading to the formation of a nitrile and a carbocation. In the case of 2-(2-chlorophenyl)cyclohexanone oxime, this would lead to the opening of the cyclohexyl ring.

Factors that favor Beckmann fragmentation include:

  • Substrate Structure: The presence of a group alpha to the oxime that can stabilize a positive charge can promote fragmentation.

  • Reaction Conditions: Harsher reaction conditions, such as high temperatures and very strong acids, can favor fragmentation.

To minimize Beckmann fragmentation:

  • Use Milder Conditions: Opt for the mildest possible conditions that still effect the rearrangement. This may involve using a less concentrated acid or a different catalytic system.

  • Lower the Reaction Temperature: Carefully control the temperature and avoid overheating.

  • Choose the Right Catalyst: Some catalysts are known to favor rearrangement over fragmentation. It may be necessary to screen different catalysts to find the optimal one for your substrate.

Experimental Protocol: Beckmann Rearrangement

  • To a flask equipped with a stirrer and under an inert atmosphere, add the 2-(2-chlorophenyl)cyclohexanone oxime.

  • Cool the flask in an ice bath.

  • Slowly and carefully add the acidic catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) with stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to the desired reaction temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto ice and neutralizing it with a base (e.g., concentrated sodium hydroxide solution) while cooling.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude 2-(2-Chlorophenyl)azepane by column chromatography or distillation.

ParameterRecommendation for RearrangementRationale
Catalyst Strong Protic Acid (e.g., H₂SO₄, PPA) or Lewis AcidEfficiently protonates the oxime hydroxyl group, making it a good leaving group.[1]
Temperature Carefully controlled, often starting at low temperaturesMinimizes side reactions, particularly Beckmann fragmentation.[1]
Conditions AnhydrousPrevents hydrolysis of the nitrilium ion intermediate.
Work-up Careful quenching and neutralizationSafely handles the strong acid and isolates the basic product.
D. Purification and Analysis

Question 5: I am having difficulty purifying the final product, 2-(2-Chlorophenyl)azepane. What are the recommended methods?

Answer:

Purification of 2-(2-Chlorophenyl)azepane can be challenging due to its physical properties and the potential for closely related impurities. Here are some effective purification strategies:

  • Acid-Base Extraction: As an amine, 2-(2-Chlorophenyl)azepane is basic. An acid-base extraction can be a powerful tool to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the pure amine is re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent tailing) should be used.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Question 6: What analytical techniques are best for monitoring the reaction and characterizing the final product?

Answer:

A combination of analytical techniques is recommended for comprehensive monitoring and characterization:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the components of the reaction mixture, including the product and any side products. It can also be used to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The chemical shifts and coupling patterns will provide definitive evidence for the formation of the azepane ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities.

III. Safety Precautions

The synthesis of 2-(2-Chlorophenyl)azepane involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Strong Acids: The Beckmann rearrangement often uses concentrated strong acids like sulfuric acid and polyphosphoric acid. These are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Many of the organic solvents used are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.

  • Exothermic Reactions: The addition of strong acids and the quenching of the reaction mixture can be highly exothermic. Perform these steps slowly and with adequate cooling.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

IV. References

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

  • MDPI. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

  • PubMed. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

  • National Institutes of Health. (2011). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • Hydro-Oxy. (2024). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Retrieved from [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Der Pharma Chemica. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-Chlorophenyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Process Optimization Ticket ID: AZP-CL-2024-09 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 2-(2-chlorophenyl)azepane typically involves the ring expansion of 2-(2-chlorophenyl)cyclohexanone followed by amide reduction.[1] Users frequently report yield losses and spectral anomalies due to three specific failure modes:

  • Regio-isomerism: Formation of the 3-substituted isomer due to poor migratory control during rearrangement.

  • Hydrodehalogenation: Loss of the ortho-chloro substituent during the reduction step.

  • Beckmann Fragmentation: Formation of unsaturated nitriles rather than the desired lactam.[3]

This guide provides a root-cause analysis and remediation protocols for these specific side products.

Part 1: Critical Pathway Analysis (Visual)

The following flow diagram illustrates the bifurcation points where the desired product is lost to impurities.

AzepaneSynthesis Ketone 2-(2-Chlorophenyl) cyclohexanone Oxime_E (E)-Oxime (Kinetic Product) Ketone->Oxime_E NH2OH, pH < 4 Oxime_Z (Z)-Oxime (Thermodynamic Product) Ketone->Oxime_Z NH2OH, pH > 7 Lactam_A TARGET INTERMEDIATE: 7-(2-chlorophenyl)azepan-2-one Oxime_E->Lactam_A Beckmann Rearr. (Anti-Migration of Aryl-C) Nitrile IMPURITY B: Unsaturated Nitrile (Fragmentation) Oxime_E->Nitrile Stabilized Carbocation (Fragmentation) Lactam_B IMPURITY A (Regioisomer): 3-(2-chlorophenyl)azepan-2-one Oxime_Z->Lactam_B Beckmann Rearr. (Anti-Migration of CH2) Target FINAL TARGET: 2-(2-Chlorophenyl)azepane Lactam_A->Target Reduction (AlH3 or Borane) DeCl_Impurity IMPURITY C: 2-Phenylazepane (Dechlorinated) Lactam_A->DeCl_Impurity LiAlH4 (Reflux) Side Reaction

Figure 1: Reaction pathway showing the divergence between the desired 2-substituted azepane and common impurities (Regioisomer, Nitrile, and Dechlorinated product).[1]

Part 2: Troubleshooting Guides & FAQs
Module 1: Regiochemical Control (The "Wrong" Isomer)

User Issue: "My NMR shows a mixture of isomers after the rearrangement step. I am targeting the 2-substituted azepane, but I suspect I have the 3-substituted impurity."

Technical Analysis: To obtain 2-(2-chlorophenyl)azepane , the nitrogen atom must insert between the carbonyl carbon and the chiral carbon bearing the chlorophenyl ring. In a Beckmann rearrangement , the group anti (trans) to the hydroxyl group of the oxime migrates.[1][3][4]

  • Target Path: Migration of the substituted carbon (

    
    -Ar) requires the oxime hydroxyl to be oriented anti to the aryl group (the (E)-oxime).[1]
    
  • Impurity Path: If the hydroxyl is anti to the methylene group (the (Z)-oxime), the methylene migrates, resulting in 3-(2-chlorophenyl)azepan-2-one .[1] Upon reduction, this yields the 3-substituted amine, not the 2-substituted target.

Protocol for Correction:

  • Oxime Separation: Do not carry the crude oxime mixture forward. Use flash chromatography (Silica, Hexane/EtOAc gradient) to separate the (E) and (Z) oximes.[1][2] The (E)-isomer typically elutes later due to hydrogen bonding with the silica silanols.[1]

  • Condensation pH Control:

    • Protocol: Perform oxime formation in ethanol/pyridine (basic conditions) to favor the thermodynamic (Z)-oxime (leads to Impurity).

    • Correction: Perform condensation in ethanol/NaOAc followed by fractional crystallization to isolate the specific isomer required. Note that 2-substituted cyclohexanones often favor the (E)-oxime sterically, but equilibration can occur.

  • Alternative: Schmidt Reaction (Steric Control):

    • If oxime separation is difficult, switch to the Schmidt reaction (

      
       / 
      
      
      
      ).[1]
    • Mechanism:[2][4][5][6][7][8][9][10] The migration in Schmidt reactions of 2-substituted cyclohexanones is governed by sterics. The bulkier

      
      -Ar group often migrates preferentially to relieve steric strain, favoring the desired 7-(2-chlorophenyl)azepan-2-one  intermediate [1].[1]
      
Module 2: Reductive Integrity (The Dechlorination Problem)

User Issue: "Mass Spectrometry (LC-MS) shows a significant peak at [M-34], indicating loss of chlorine."

Technical Analysis: The reduction of the lactam to the cyclic amine is typically performed using Lithium Aluminum Hydride (LiAlH₄) . However, aryl chlorides are susceptible to hydrodehalogenation (replacement of Cl with H) under these conditions, particularly via a radical mechanism or direct nucleophilic aromatic substitution if the ring is electron-deficient (though less likely with simple chlorophenyls, the proximity to the aluminate complex facilitates this) [2].[1]

Protocol for Correction: Replace standard LiAlH₄ reflux with Aluminum Hydride (AlH₃) or Borane-THF .[1][2]

Optimized Reduction Protocol (AlH₃ Method):

  • Preparation: In a dry 3-neck flask under Argon, dissolve pure LiAlH₄ (1.0 eq) in dry THF.

  • Activation: Cool to 0°C. Slowly add 100% Sulfuric Acid (0.5 eq) dropwise.

    • Reaction:

      
      
      
    • Note: This generates in situ AlH₃, which is a milder reducing agent that preserves aryl halides better than the aluminate anion.

  • Addition: Cannulate the lactam solution (in THF) into the AlH₃ slurry at 0°C.

  • Workup: Quench with Glauber’s salt (

    
    ) rather than the Fieser method (Water/NaOH) to prevent basic hydrolysis or emulsion formation.
    
Module 3: Fragmentation Impurities

User Issue: "I am seeing a nitrile peak in the IR spectrum (approx. 2250 cm⁻¹) after the rearrangement."

Technical Analysis: This is Beckmann Fragmentation (Second Order Beckmann).[1][2] If the carbocation intermediate formed during rearrangement is stabilized (e.g., by the electron-donating nature of the chlorophenyl ring or if the geometry prevents migration), the ring can open to form an unsaturated nitrile (alkenenitrile) instead of expanding to the lactam [3].[1]

Protocol for Correction:

  • Lower Temperature: Perform the rearrangement at 0°C – 10°C rather than heating.

  • Change Reagent: Switch from

    
     or 
    
    
    
    (harsh) to Cyanuric Chloride (TCT) or Tosyl Chloride in ACN. These milder reagents facilitate the rearrangement without providing the thermal energy required for the fragmentation pathway.
Part 3: Data Summary Table
Impurity TypeSpectral SignatureRoot CausePrevention Strategy
Regioisomer NMR: Distinct multiplet patterns for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

vs

.
Migration of

instead of

.
Purify Oxime isomers; Use Schmidt reaction for steric preference.[1]
De-Cl Analog MS: [M-34] peak.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

attack on Ar-Cl bond.[1]
Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(generated in situ) or

.[1]
Nitrile IR: ~2250 cm⁻¹ peak.[1][2]Beckmann Fragmentation ("Ring Opening").[1][2]Lower reaction temp; Use Cyanuric Chloride.[1][2]
Dimer MS: [2M+H] or high MW.[1][2]Radical coupling during reduction.[1][2]Dilute conditions; Degas solvents thoroughly.[1][2]
References
  • Regioselectivity in Schmidt Reactions: Krow, G. R. (1981). Nitrogen Insertion Reactions of Bridged Bicyclic Ketones. Tetrahedron, 37(15), 2697-2724.[1]

  • Dehalogenation with LiAlH4: Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty Years of Hydride Reductions.[1][2] Tetrahedron, 35(6), 567-607.[1] [1][2]

  • Beckmann Fragmentation: Gawley, R. E. (1988).[1][2] The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.[1] Organic Reactions, 35, 1-420.[1] [1][2]

Sources

Technical Support Center: Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Dr. H. Chen Ticket ID: AZP-7-SYNTH | Topic: Troubleshooting Medium-Ring Heterocycle Synthesis

Welcome to the Azepane Synthesis Support Hub

You are likely here because your 7-membered nitrogen heterocycle (azepane) synthesis is failing. Unlike 5-membered (pyrrolidine) or 6-membered (piperidine) rings, azepanes sit in a "medium-ring" energetic valley of death. They suffer from entropic disfavor (the chain ends are hard to find) and enthalpic strain (transannular interactions and Pitzer strain).

This guide bypasses textbook theory to address the specific failure modes you are seeing in the hood: oligomerization, catalyst death, and regioselectivity errors.

Module 1: Thermodynamic & Kinetic Barriers

Diagnostic: Why is my reaction forming polymers?

The Root Cause: The formation of a 7-membered ring is entropically disfavored compared to intermolecular reactions (dimerization/polymerization). Without specific constraints, the chain ends of your linear precursor are more likely to encounter a neighboring molecule than each other.

The Fix: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) If your design permits, introduce a gem-dimethyl group on the carbon chain. This creates the Thorpe-Ingold effect, which compresses the internal bond angle (< 109.5°), forcing the chain ends closer together and mimicking a "pre-organized" state.

Parameter5-Membered Ring6-Membered Ring7-Membered Ring (Azepane)
Enthalpy (

)
Low StrainLow StrainHigh Transannular Strain
Entropy (

)
FavorableFavorableUnfavorable (Freedom of Motion)
Primary Failure Mode Ring StrainConformationOligomerization

Module 2: Ring-Closing Metathesis (RCM)

Current Standard for Azepane Synthesis

Troubleshooting RCM Failures

Issue 1: "My catalyst dies immediately (color change from purple to brown/black)."

  • Diagnosis: The nitrogen lone pair in your substrate is chelating the Ruthenium (Ru) center, shutting down the catalytic cycle.

  • Solution: You must mask the nitrogen.

    • Method A: Convert the amine to a carbamate (Boc/Cbz) or sulfonamide (Ts).

    • Method B (In situ): Add a Lewis Acid like Ti(OiPr)₄ to bind the nitrogen lone pair transiently [1].

Issue 2: "I see only dimers/oligomers by LCMS."

  • Diagnosis: Your concentration is too high.

  • Solution: Adhere to the High Dilution Principle .

    • Standard: 0.01 M to 0.005 M.

    • Critical: If solubility is poor, do not heat to dissolve. Heat promotes intermolecular collisions. Use a better solvent (DCE, Toluene) or "Trickle Feed" addition.

Protocol: High-Dilution "Trickle Feed" RCM

Objective: Minimize instantaneous concentration of the diene to favor cyclization.

  • Preparation: Dissolve Grubbs II or Hoveyda-Grubbs II catalyst (2–5 mol%) in degassed DCM (10% of total volume) in a round-bottom flask. Bring to reflux.[1]

  • Feed: Dissolve your diene precursor in degassed DCM (remaining 90% volume).

  • Execution: Using a syringe pump, add the diene solution to the catalyst solution over 4–8 hours .

  • Monitoring: Monitor the disappearance of the terminal alkene protons (approx. 5.0–6.0 ppm) via 1H NMR.

  • Quenching: Add ethyl vinyl ether or DMSO to quench the active Ru-carbene before concentration.

Visual Troubleshooting Guide: RCM Decision Tree

RCM_Troubleshooting Start Start: RCM Reaction Fails CheckLCMS Check LCMS/NMR: Is Starting Material (SM) consumed? Start->CheckLCMS SM_Remains SM Remains CheckLCMS->SM_Remains Yes SM_Consumed SM Consumed CheckLCMS->SM_Consumed Yes CheckColor Did reaction color turn brown/black rapidly? SM_Remains->CheckColor CheckProduct Identify Major Product SM_Consumed->CheckProduct Chelation Issue: N-Chelation Action: Add Ti(OiPr)4 or Protect N (Boc/Ts) CheckColor->Chelation Yes (Black) O2_Poison Issue: O2 Poisoning Action: Degas solvent (Freeze-Pump-Thaw) CheckColor->O2_Poison No (Purple/Green) Dimer Product: Dimer/Oligomer Issue: Concentration too high CheckProduct->Dimer Isomer Product: Isomerized SM Issue: Ru-Hydride formation CheckProduct->Isomer Dilution Action: High Dilution (0.001 M) & Syringe Pump Addition Dimer->Dilution Addquinone Action: Add Benzoquinone (Hydride Scavenger) Isomer->Addquinone

Figure 1: Decision matrix for troubleshooting failed Ring-Closing Metathesis (RCM) attempts in azepane synthesis.

Module 3: Ring Expansion (Schmidt & Beckmann)

Alternative Strategy: Expanding a 6-membered Ring

The Regioselectivity Challenge

When treating a substituted cyclohexanone with hydrazoic acid (


) or 

(Schmidt Reaction), the nitrogen can insert on either side of the carbonyl.

Rule of Thumb: Migration is driven by electronic ability to stabilize the positive charge and steric anti-periplanar alignment .

  • General Order: Tertiary > Secondary > Primary > Methyl.

  • The Trap: In constrained rings, the group anti to the leaving group (

    
    ) migrates, regardless of substitution.
    
FAQ: Schmidt Reaction

Q: I am getting a 1:1 mixture of regioisomers. How do I force a single product? A: If electronic differentiation is low (e.g., 3-methylcyclohexanone), you must rely on steric control.

  • Tactic: Use a bulky Lewis Acid (e.g.,

    
    ) instead of protic acid (
    
    
    
    ). This can lock the conformation of the azidohydrin intermediate, favoring the migration of the group anti to the diazonium leaving group [2].
Mechanism & Migration Pathway

Schmidt_Mechanism Substrate Cyclohexanone (6-membered) AzideAdd Azide Addition (HN3 / H+) Substrate->AzideAdd Intermediate Azidohydrin Intermediate AzideAdd->Intermediate Dehydration - H2O Iminodiazonium Ion Intermediate->Dehydration Migration [1,2]-Shift (Anti-periplanar) Dehydration->Migration Product Azepane (Lactam) (7-membered) Migration->Product Migration->Product N2 departs

Figure 2: Mechanistic pathway of the Schmidt reaction. The [1,2]-shift is the regioselectivity determining step.

Module 4: Baldwin's Rules for Azepanes

Nucleophilic Cyclization Checks

Before attempting a nucleophilic displacement (e.g., amine attacking an alkyl halide) to close the ring, verify the trajectory using Baldwin's Rules [3].

Cyclization ModeStatusFeasibility Notes
7-exo-tet Favored Excellent geometry. Standard SN2-like closure.
7-endo-trig Favored Good orbital overlap.[2][3] Common in radical cyclizations.
7-endo-tet Disfavored Do not attempt. The orbital trajectory is geometrically impossible for the nucleophile to reach the backside of the electrophile within the ring.

Expert Tip: Even though 7-exo-tet is "favored" by Baldwin's rules, it is still slow due to entropy. Always run these at high dilution (see Module 2) and consider adding NaI (Finkelstein condition) to improve the leaving group ability if using alkyl chlorides.

References

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043.

  • Aube, J., & Milligan, G. L. (1991). "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society, 113(23), 8965–8966.

  • Baldwin, J. E. (1976).[3] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734–736.

  • Chattopadhyay, S. K., et al. (2016). "Recent Advances in the Synthesis of Azepines." RSC Advances, 6, 104670-104690.

Sources

optimization of reaction conditions for 2-arylazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Reaction Conditions for 2-Arylazepane Scaffolds. Status: Operational. Lead Scientist: Dr. A. Vance, Senior Process Chemist.

Introduction: The Azepane Challenge

The 2-arylazepane core is a privileged pharmacophore in CNS drug discovery (e.g., orexin antagonists, serotonin modulators). However, the seven-membered ring presents unique synthetic challenges compared to its five- (pyrrolidine) and six-membered (piperidine) analogs:

  • Entropic Disfavor: Ring-closing metathesis (RCM) is slower and prone to oligomerization.

  • Conformational Flexibility: Enantioselective

    
    -lithiation is difficult to control due to the "floppy" nature of the ring, leading to lower er (enantiomeric ratio) compared to rigid pyrrolidines.
    
  • Transannular Interactions: These hinder substitution reactions, often requiring specific trajectory alignments.

This guide addresses the three most robust synthetic routes:


-Lithiation/Negishi Coupling , Pd-Catalyzed C-H Activation , and Ring-Closing Metathesis (RCM) .

Module 1: The Lithiation-Transmetallation Route (Beak-Campos Method)

Protocol Overview: This is the gold standard for enantioselective synthesis. It involves the asymmetric deprotonation of N-Boc-azepane using s-BuLi/(-)-sparteine, followed by transmetallation to Zinc and Negishi coupling.

Workflow Visualization

LithiationProtocol Start N-Boc-Azepane Lithiation Lithiated Species (-78°C, s-BuLi/Sparteine) Start->Lithiation Deprotonation Zn Zinc Carbenoid (Transmetallation) Lithiation->Zn ZnCl2 addition Fail1 Low Yield? Lithiation->Fail1 Check Moisture Coupling Negishi Coupling (Pd(OAc)2, Ar-Br) Zn->Coupling Warm to RT Fail2 Low ee? Zn->Fail2 Check Temp Ramp Product 2-Arylazepane Coupling->Product Purification

Figure 1: Step-wise workflow for the lithiation-transmetallation sequence. Critical control points are indicated in red.

Troubleshooting Guide

Issue 1: "I am recovering >80% starting material (N-Boc-azepane) after the full sequence."

  • Diagnosis: The lithiation step failed. The proton on the 2-position of the azepane ring is less acidic than in pyrrolidines.

  • Root Cause:

    • s-BuLi titer is incorrect (degraded).

    • Internal temperature exceeded -65°C during addition, causing decomposition of the lithiated species (via

      
      -hydride elimination).
      
    • Insufficient coordination time for the s-BuLi/sparteine complex.

  • Corrective Action:

    • Titrate s-BuLi: Use N-pivaloyl-o-toluidine or diphenylacetic acid before every batch.

    • Complexation Time: Premix s-BuLi and (-)-sparteine in TBME (tert-butyl methyl ether) at -78°C for at least 30 minutes before adding the substrate. TBME is superior to THF for maintaining the aggregate stability.

    • Cryostat Check: Ensure the internal probe reads -78°C, not just the bath temperature.

Issue 2: "The yield is good, but the enantioselectivity (er) is poor (< 80:20)."

  • Diagnosis: Racemization of the organolithium intermediate or the organozinc species.

  • Root Cause:

    • Azepane Flexibility: unlike pyrrolidine, the azepane lithio-species is conformationally mobile. If the transmetallation to ZnCl₂ is too slow, the lithium species racemizes.

    • Ligand Purity: Commercial (-)-sparteine can contain trace impurities or water.

  • Corrective Action:

    • Fast Transmetallation: Add the ZnCl₂ solution (1.0 M in THF) rapidly while maintaining -78°C. Do not warm up before Zinc addition is complete.

    • Switch Ligand: If (-)-sparteine fails, switch to the O'Brien diamine (+)-sparteine surrogate, which often provides a tighter chiral pocket for larger rings.

Module 2: Pd-Catalyzed C(sp³)-H Activation

Protocol Overview: Direct functionalization of the azepane ring using directing groups (e.g., thioamides or specific carboxylic acids) to guide the Palladium catalyst to the


-position.
Mechanistic Cycle

CHActivation Pd0 Pd(II) Species (Active Cat) Coord Substrate Coordination (Directing Group) Pd0->Coord CMD C-H Cleavage (CMD Mechanism) Coord->CMD Base assisted OxAdd Oxidative Addition (Ar-I / Ar-B(OH)2) CMD->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd(II)-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

Troubleshooting Guide

Issue 3: "The reaction stalls after 20% conversion, and I see Palladium black precipitating."

  • Diagnosis: Catalyst decomposition due to ligand dissociation or monomer/dimer instability.

  • Root Cause:

    • The C(sp³)-H activation step is the rate-determining step (RDS). If it is too slow, the high-energy Pd species aggregate.

    • Incompatible oxidant (if oxidative coupling) or lack of re-oxidant.

  • Corrective Action:

    • Add MPAA Ligands: Add 10-20 mol% of Mono-N-protected amino acids (e.g., Ac-Gly-OH or Boc-Leu-OH). These act as "proton shuttles" during the CMD step, lowering the activation energy for C-H cleavage significantly (acceleration by 10-100x).

    • Solvent Switch: Switch from Toluene to HFIP (Hexafluoroisopropanol) or t-Amyl alcohol. HFIP stabilizes the cationic Pd intermediates.

Issue 4: "I am getting a mixture of 2-aryl and 3-aryl isomers."

  • Diagnosis: Poor regiocontrol by the directing group.

  • Root Cause: The azepane ring allows the directing group to swing towards the

    
    -position (C3) due to ring puckering.
    
  • Corrective Action:

    • Rigidify the Directing Group: Switch from a simple amide (N-COR) to a Thioamide (N-C(S)R) . The strong coordination of Sulfur to Palladium creates a tighter metallacycle, enforcing

      
      -selectivity (C2).
      

Module 3: Ring-Closing Metathesis (RCM)

Protocol Overview: Synthesizing the azepane ring from a diene precursor that already contains the aryl group.

Comparative Data: Catalyst Selection
CatalystActivityStability (Air/Moisture)Recommended Use Case
Grubbs I ModerateLowSimple, non-hindered dienes.
Grubbs II HighModerateSterically hindered alkenes; difficult closures (Tetrasubstituted).
Hoveyda-Grubbs II Very HighHighBest for Azepanes. "Boomerang" mechanism allows catalyst release and re-entry.
Z-Selective (Ru) HighLowIf specific cis-alkene geometry is required in the ring.
Troubleshooting Guide

Issue 5: "I am seeing dimers instead of the closed ring."

  • Diagnosis: Intermolecular metathesis (ADMET) is competing with intramolecular cyclization (RCM).

  • Root Cause: Concentration is too high. 7-membered rings are entropically difficult to close; molecules prefer to find a partner than to bite their own tail.

  • Corrective Action:

    • Pseudo-High Dilution: Do not just dilute the flask. Add the substrate solution dropwise over 4-8 hours into a refluxing solution of the catalyst.

    • Target Concentration: Maintain the reaction concentration below 0.005 M .

Issue 6: "The reaction stops at 50% conversion."

  • Diagnosis: Ethylene inhibition or catalyst poisoning.

  • Root Cause: The byproduct (ethylene gas) coordinates to the Ruthenium, shifting the equilibrium back.

  • Corrective Action:

    • Argon Sparging: Actively bubble Argon through the solvent (not just the headspace) to strip ethylene.

    • Add Benzoquinone: For Ru-hydride decomposition, adding 10 mol% 1,4-benzoquinone can prevent isomerization side-reactions and prolong catalyst life.

References

  • Campos, K. R., et al. (2006).[1] "Enantioselective, Palladium-Catalyzed

    
    -Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 128(11), 3538–3539. 
    
    • Note: This is the foundational text for the lithiation-transmetallation protocol. While focused on pyrrolidines, the thermodynamic principles (s-BuLi/Sparteine)
  • Lazareva, A., & Daugulis, O. (2006). "Direct Palladium-Catalyzed Arylation of Simple Amides." Organic Letters, 8(23), 5211–5213.

    • Foundational work on using directing groups for sp3 C-H activ
  • Topczewski, J. J., et al. (2011). "Palladium-Catalyzed C(sp3)–H Arylation of Primary Amines via a Transient Directing Group Strategy." Chemical Science, 2011(2).

    • Discusses the use of transient directing groups which is critical for avoiding deprotection steps in azepane synthesis.
  • Coldham, I., & Leonori, D. (2008). "Deprotonation of N-Boc-piperidines and azepanes: kinetic vs thermodynamic control." Journal of Organic Chemistry.

    • Specifically addresses the conformational challenges of azepanes during lithi
  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

    • General reference for RCM catalyst selection and dilution protocols.

For further assistance, please contact the Process Chemistry Core at ext. 404 or submit a ticket via the ELN.

Sources

Technical Support Center: 2-(2-Chlorophenyl)azepane Stability & Handling

[1][2][3][4]

Product Class: Halogenated Cyclic Benzylic Amine Primary Application: CNS Drug Discovery (Ketamine/NMDA analogues), Chiral Building Block Chemical Hazard: Corrosive, Hygroscopic, Air-Sensitive (Free Base)[1][2][3][4]

Part 1: Critical Stability Profile

As a Senior Application Scientist, I must emphasize that 2-(2-Chlorophenyl)azepane exhibits a distinct instability profile driven by two structural features: the secondary amine moiety and the benzylic carbon at the C2 position.[1][2][3][4]

Key Degradation Vectors
Instability ModeVisual IndicatorChemical MechanismTrigger
Atmospheric Carboxylation White precipitate or crust formationReaction of the secondary amine with atmospheric CO₂ to form carbamic acid/carbamate salts .[1][2][3][4]Exposure to air (even brief).[1][2][3][4]
Oxidative Dehydrogenation Solution yellowing/browningOxidation of the benzylic C-H bond (alpha to Nitrogen) leading to imine or enamine species.[1][2][3][4]Dissolved O₂, light, trace metals.[1][2][3][4]
Photolytic Dechlorination pH drop / Chloride ion releaseHomolytic cleavage of the C-Cl bond (radical mechanism).[1][2][3][4]UV Light (<300 nm).[1][2][3][4]

Part 2: Troubleshooting Guide (Q&A)

Q1: "I prepared a stock solution in DMSO, and after 24 hours, a white precipitate formed. Is my compound crashing out?"

Diagnosis: Likely Carbamate Formation , not simple precipitation.[1][2][3][4] Technical Explanation: The free base of 2-(2-Chlorophenyl)azepane is a strong nucleophile.[1][2][3][4] Upon exposure to atmospheric CO₂, it rapidly forms a zwitterionic carbamate or a carbamic acid salt.[1][2][3][4] This species is often insoluble in non-polar organic solvents and less soluble in DMSO than the free base.[1][2][3][4] Corrective Protocol:

  • Verification: Acidify a small aliquot with 1M HCl. If the precipitate dissolves with slight gas evolution (CO₂), it was a carbamate.[1][2][3][4]

  • Prevention: Always store the free base under Argon/Nitrogen.[1][2][3][4] For long-term storage, convert the free base to the Hydrochloride (HCl) salt , which is immune to carboxylation.[1][2][3][4]

Q2: "My clear aqueous solution turned yellow overnight. Is it still usable?"

Diagnosis: Oxidative Degradation (Imine formation).[1][2][3][4] Technical Explanation: The C2 position is "doubly activated"—it is both benzylic (adjacent to the chlorophenyl ring) and alpha to a nitrogen.[1][2][3][4] This lowers the Bond Dissociation Energy (BDE) of the C-H bond, making it susceptible to radical abstraction by dissolved oxygen.[1][2][3][4] The resulting radical creates an imine double bond (

1234Impact:
  • Purity: Reduced.

  • Toxicity: Imines are reactive electrophiles and potential false positives in biological assays.[1][2][3][4] Action: Discard the solution if the color change is distinct. For future experiments, degas all buffers and solvents using sparging (He/Ar) or freeze-pump-thaw cycles before dissolution.[1][2][3][4]

Q3: "I observe inconsistent IC50 values in my assay. The compound seems less potent over time."[1][2][3][4]

Diagnosis: Adsorption or Salt Disproportionation .[1][2][3][4] Technical Explanation: Azepanes are lipophilic bases (LogP ~2-3).[1][2][3][4]

  • Plastic Binding: The free base can adsorb onto polystyrene well plates or pipette tips.[1][2][3][4]

  • pH Drift: If you are using the HCl salt in a buffer with pH > 8, the compound may disproportionate to the free base and precipitate (micro-precipitation) which is invisible to the naked eye but reduces the effective concentration.[1][2][3][4] Protocol:

  • Use glass-coated or low-binding plasticware.[1][2][3][4]

  • Ensure assay buffer pH is maintained < 7.4 to keep the amine protonated (soluble).[1][2][3][4]

Part 3: Mechanistic Visualization

The following diagram details the degradation pathways of 2-(2-Chlorophenyl)azepane, highlighting the critical role of environmental exposure.

StabilityPathwaysCompound2-(2-Chlorophenyl)azepane(Free Base)CarbamateCarbamate Salt(White Precipitate)Compound->Carbamate  Nucleophilic Attack  (Fast)ImineCyclic Imine(Yellow impurity)Compound->Imine  Oxidative Dehydrogenation  (Slow)CO2Atmospheric CO2CO2->CarbamateO2Dissolved O2 / LightO2->ImineHydrolysisRing Opening/Hydrolysis(Loss of Activity)Imine->Hydrolysis  H2O

Figure 1: Primary degradation pathways.[1][2][3][4] The red path (Carbamate) is the most common handling error; the yellow path (Oxidation) is the most common storage issue.[1][2][3][4]

Part 4: Standardized Handling Protocols

Protocol A: Re-purification of Oxidized Stock

If your material has yellowed, use this Acid-Base Extraction method to restore purity.[1][2][3][4]

  • Dissolution: Dissolve the crude material in 0.1 M HCl (Target concentration: 10 mg/mL). The amine will protonate and dissolve; neutral imine impurities may remain insoluble or form an oil.[1][2][3][4]

  • Wash: Wash the aqueous acidic phase with Dichloromethane (DCM) (

    
     volume).[1][2][3][4]
    
    • Why? This removes non-basic impurities (oxidized neutrals).[1][2][3][4]

  • Basification: Adjust the aqueous phase pH to >12 using 1 M NaOH (keep cool on ice).

    • Observation: The solution will become cloudy as the free base precipitates.[1][2][3][4]

  • Extraction: Extract immediately with DCM (

    
    ).
    
  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at

    
    .
    
  • Storage: Immediately dissolve in anhydrous DMSO or convert to HCl salt.

Protocol B: Inert Storage System

Mandatory for Free Base forms.

  • Vial Selection: Use amber glass vials with PTFE-lined septa.

  • Headspace Purge: After every use, purge the vial headspace with dry Argon gas for 15 seconds.[1][2][3][4]

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[1][2][3][4]

  • Temperature: Store at -20°C . (4°C is insufficient for long-term stability of the free base).

References

  • PubChem. (2025).[1][2][3][4] Azepane | C6H13N - CID 8119.[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

  • Masjost, B., et al. (2004).[1][2][3][4] Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2024).[1][2][3][4] Azepane: Chemical Properties and Reactivity. [Link][1][2][3][4]

Technical Support Center: Azepane Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for medicinal chemists and process engineers. It bypasses generic advice to address the specific conformational and electronic pathologies of the azepane ring.

Ticket Category: Heterocycle Functionalization > Medium Rings (7-Membered) Current Status: Active Support Level: Senior Application Scientist

Executive Summary: The "Entropy Tax"

Unlike pyrrolidine (rigid, cooperative) or piperidine (predictable chair), azepane (hexamethyleneimine) presents a unique "entropy tax." Its high conformational flexibility (fluxionality) and transannular strain often render standard directing group strategies ineffective.

If you are experiencing:

  • Issue A: No reaction or ring opening during

    
    -lithiation.
    
  • Issue B: Inseparable mixtures of C3/C4 isomers during C-H activation.

  • Issue C: Unexpected transannular side products.

This guide provides the specific troubleshooting protocols to resolve these regioselectivity failures.

Decision Matrix: Workflow Selector

Before proceeding, identify your target vector using the logic map below.

AzepaneLogic Start Target Position on Azepane Ring? C2 C2 (α-Position) Start->C2 Remote Remote (C3 / C4) Start->Remote Lithiation Attempt Direct Lithiation? C2->Lithiation C3 C3 Target Remote->C3 C4 C4 Target Remote->C4 LithFail WARNING: N-Boc Azepane Lithiation often fails/stalls Lithiation->LithFail Shono SOLUTION: Anodic Oxidation (Shono Type) -> N-Acyliminium LithFail->Shono PdCat Pd(II) + Bidentate DG (Amide/Oxime) C3->PdCat Transannular Transannular Relay or Ring Expansion C4->Transannular

Figure 1: Strategic decision tree for azepane functionalization based on target regiochemistry.

Troubleshooting Module: -Functionalization (C2)

The Issue: The N-Boc Lithiation Trap

Users frequently attempt to replicate the "Beak Protocol" (s-BuLi/(-)-sparteine) used successfully on pyrrolidines. On azepanes, this often results in 0% conversion or complex mixtures.

  • Root Cause: The azepane ring lacks the rigid dipole alignment seen in 5-membered rings. The C-Li bond is kinetically difficult to form and thermodynamically unstable due to ring strain upon planarization of the nitrogen.

The Fix: The "Shono" Oxidative Route

Instead of forcing a nucleophilic carbon (lithiation), invert the polarity to an electrophilic carbon (N-acyliminium ion).

Protocol: Electrochemical


-Methoxylation (Shono Oxidation) 
  • Substrate: N-Boc-azepane or N-Cbz-azepane.

  • Reagents: MeOH (solvent), Et₄NOTs (electrolyte).

  • Conditions: Carbon electrodes, constant current (approx. 100 mA), 4-5 F/mol.

Step-by-Step Workflow:

  • Oxidation: The anodic oxidation converts the

    
    -C-H to an 
    
    
    
    -methoxy group (hemiaminal ether).
  • Activation: Treat the crude

    
    -methoxy azepane with a Lewis Acid (BF₃·OEt₂ or TiCl₄).
    
  • Nucleophilic Attack: Add your nucleophile (Allyl-TMS, Silyl Enol Ether, or Grignard).

  • Result: The Lewis Acid generates the transient N-acyliminium ion, which is rapidly trapped at C2.

Data Comparison: Lithiation vs. Oxidation

MethodReagent SystemAzepane Yield (C2)Primary Failure Mode
Direct Lithiation s-BuLi / TMEDA< 10%No deprotonation; steric clashing.
Shono Oxidation Anodic / MeOH75-85% Over-oxidation (manageable).
Photoredox Ir(ppy)₃ / HAT40-60%Competitive C3 oxidation.

Troubleshooting Module: Remote Functionalization (C3 vs. C4)

The Issue: The "Floppy" Ring Problem

In Pd-catalyzed C-H activation, the directing group (DG) relies on a specific distance and geometry to form the palladacycle. Azepane's fluxionality means C3 and C4 effectively "swap" positions relative to the nitrogen, leading to poor selectivity.

Solution A: C3-Selective Activation (Proximal Reach)

To lock the conformation, you must use a Strong Bidentate Directing Group that pulls the palladium tight against the ring, favoring the kinetic 5-membered palladacycle (C3) over the 6-membered one (C4).

Recommended DG: 8-Aminoquinoline (AQ) or Picolinamide (PA).

Protocol (Pd-Catalyzed C3 Arylation):

  • Install DG: Condense azepane-1-carboxylic acid with 8-aminoquinoline.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: AgOAc (2.0 equiv) - crucial for regenerating Pd(II).

  • Solvent: t-Amyl alcohol (110 °C).

  • Mechanism: The rigid AQ auxiliary restricts the Pd "reach," forcing activation at the proximal C3 position.

Solution B: C4-Selective Activation (Transannular Reach)

Accessing C4 is notoriously difficult via direct C-H activation. The most reliable method utilizes Transannular C-H Insertion or Radical Relay.

The "Transannular" Hack: If you possess a substituent at C1 (like a carboxylic acid), use a ligand that encourages the ring to fold.

  • Ligand Class: Quinuclidine-Pyridones.[1][2]

  • Mechanism: These ligands promote a "boat-chair" like transition state where C4 (the

    
    -carbon) comes into proximity with the metal center coordinated to the directing group.
    

Transannular Substrate Azepane-1-Carboxylic Acid Complex Pd-Ligand Complex (Ring Folding) Substrate->Complex + Pd(OAc)2 / Ligand TS Transannular TS (C1 talks to C4) Complex->TS Conformational Lock Product C4-Arylated Azepane TS->Product C-H Activation

Figure 2: Transannular mechanism allowing functionalization of the remote C4 position.

Strategic Pivot: Ring Expansion (The "Nuclear Option")

If regioselectivity remains elusive (< 3:1 rr), do not persist with direct functionalization. Switch to Ring Expansion .

Protocol: Schmidt Reaction / Beckmann Rearrangement Instead of functionalizing an azepane, functionalize a Cyclohexanone (which is rigid and predictable) and then expand the ring.

  • Start: 4-Substituted Cyclohexanone (commercially available or easily made).

  • React: Treat with NaN₃ / Methanesulfonic acid (Schmidt Reaction).

  • Result: The nitrogen inserts adjacent to the carbonyl.

    • Regioselectivity Rule: Nitrogen inserts on the more substituted side (migratory aptitude: Tertiary > Secondary > Primary).

  • Outcome: You generate a C4-functionalized azepan-2-one (lactam), which can be reduced to the amine.

References & Authority

  • 
    -Lithiation Limitations:  Sheikh, N. S., et al. "Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF."[3] Organic Letters, 2011. (Establishes the difficulty of N-Boc azepane lithiation compared to pyrrolidine). 
    
  • Shono Oxidation (General Principle): Shono, T., et al. "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 1981. (The foundational text for the electrochemical alternative).

  • Transannular C-H Activation: Weaver, B., et al. "Transannular C-H Functionalization of Cycloalkane Carboxylic Acids."[1][2] Nature, 2023. (Demonstrates the use of quinuclidine-pyridone ligands for remote functionalization in medium rings).

  • Pd-Catalyzed C3 Activation: He, G., et al. "Ligand-Promoted Bidentate Auxiliary-Directed Palladium-Catalyzed C–H Glycosylation of Amino Acids with 1-Iodoglycals." Angewandte Chemie, 2011. (Discusses bidentate directing groups for proximal C-H activation).

  • Photoredox Approaches: Twilton, J., et al. "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews, 2021. (Modern radical approaches to heterocycle functionalization).

Sources

catalyst selection for optimizing azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Current Version: 2.4 (2025 Update) Audience: Medicinal Chemists, Process Chemists Subject: Catalyst Selection & Protocol Optimization for 7-Membered Nitrogen Heterocycles

Core Directive: The Medium-Ring Challenge

Synthesizing azepanes (hexamethyleneimines) presents a unique "medium-ring" challenge. Unlike 5- or 6-membered rings, azepanes suffer from significant transannular strain and unfavorable entropy (


).
  • The Problem: Reaction kinetics often favor intermolecular oligomerization over intramolecular cyclization.

  • The Solution: Catalyst selection must prioritize propagation rate over initiation rate to ensure ring closure occurs before a second substrate molecule interferes.

This guide focuses on the two most reliable catalytic pathways for functionalized azepanes: Ring-Closing Metathesis (RCM) and Intramolecular Buchwald-Hartwig Amination .

Module A: Ring-Closing Metathesis (RCM)

Primary Use Case: Constructing the azepane core from diallyl amines or amide precursors.

Catalyst Selection Framework

Do not default to Grubbs II immediately. While active, it often leads to isomerization in 7-membered rings. Use this logic flow to select your catalyst:

RCM_Selection start Substrate Analysis amine Free Amine Present? start->amine protect Protect (Boc/Cbz) or form salt (HCl) amine->protect Yes steric Steric Bulk at Olefin Terminus? amine->steric No (Amide/Carbamate) protect->steric hg2 Hoveyda-Grubbs II (Stable, good for difficult rings) steric->hg2 High (Tri-sub alkene) branch2 Scale/Cost Constraint? steric->branch2 Low (Terminal alkene) g1 Grubbs I (Low F.G. tolerance) g2 Grubbs II (Fast, risk of isomerization) optimize Additives: 1. Benzoquinone (prevents isomerization) 2. Ti(OiPr)4 (chelates impurities) g2->optimize hg2->optimize Optimization zhan Zhan 1B / Grela (Modified for electronics) branch2->g2 Small Scale (<100mg) branch2->zhan Process Scale (>10g)

Figure 1: Decision matrix for RCM catalyst selection based on substrate functionality and steric constraints.

Troubleshooting RCM for Azepanes
SymptomDiagnosisCorrective Action
Oligomerization (Dimer formation) Concentration is too high. Intermolecular reaction is outcompeting intramolecular cyclization.Pseudo-Dilution: Do not just add more solvent. Use a syringe pump to add the substrate slowly (over 4–6 hours) to a catalyst solution. Maintain reaction concentration < 0.005 M.
No Conversion (Stalled) Ethylene poisoning. The reaction is reversible, and ethylene buildup shifts equilibrium back to the diene.Sparging: Actively bubble Argon/Nitrogen through the solution (not just static blanket) to drive off ethylene. Reflux in DCM or Toluene helps.
Catalyst Decomposition Lewis basic amines are coordinating to the Ruthenium center (poisoning).[1]Protonation: Add 1.0 equivalent of

-toluenesulfonic acid (p-TSA) or HCl to form the ammonium salt in situ before adding the catalyst. The charged amine will not coordinate to Ru.
Alkene Isomerization Ruthenium hydride species are forming (common with Grubbs II).Additives: Add 10–20 mol% 1,4-benzoquinone . It acts as a hydride scavenger and prevents the double bond from migrating inside the ring.
Standard Operating Protocol: The "Ammonium Salt" Method

For substrates containing free amines.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.01 M final concentration).

  • Salt Formation: Add anhydrous HCl (1.0 equiv in ether) or p-TSA. Stir for 15 min.

  • Deoxygenation: Sparge with Argon for 20 minutes. Critical: Oxygen kills the active alkylidene.

  • Catalyst Addition: Add Hoveyda-Grubbs II (2–5 mol%) as a solid or solution.

  • Reflux: Heat to 40°C with continuous slow Argon bubbling (to remove ethylene).

  • Workup: Quench with excess triethylamine (to free the amine) and concentrate.

Module B: Intramolecular C-N Coupling

Primary Use Case: Closing the ring via aryl halide + pendant amine (Buchwald-Hartwig).

Ligand Selection Logic

Forming a 7-membered ring via reductive elimination is entropically difficult. The bite angle of the ligand is the critical variable.

  • Avoid: Simple monodentate phosphines (PPh3) – they allow

    
    -hydride elimination.
    
  • Preferred: Bidentate ligands with wide bite angles or bulky monodentate ligands that enforce reductive elimination.

Recommended Catalyst Systems
  • System A (The Standard): Pd(OAc)

    
     + BINAP  or dppf .
    
    • Why: The bidentate chelation prevents the "open" coordination site required for

      
      -hydride elimination, forcing the difficult reductive elimination to occur.
      
  • System B (The Modern Approach): Pd

    
    (dba)
    
    
    
    + Xantphos .
    • Why: Xantphos has a wide bite angle (~111°), which geometrically favors the formation of larger metallocycles, easing the transition state for 7-membered ring formation.

  • System C (Sterically Challenged): BrettPhos or RuPhos precatalysts.

    • Why: Bulky biaryl ligands shield the metal center, preventing dimerization.

CN_Coupling sub Substrate: Linear Amino-Halide oa Oxidative Addition (Pd-Ar) sub->oa coord Amine Coordination oa->coord beta FAILURE: Beta-Hydride Elimination (Imine formation) coord->beta Small Ligand (PPh3) re SUCCESS: Reductive Elimination (Azepane) coord->re Bulky/Bidentate (BINAP/Xantphos)

Figure 2: Mechanistic divergence in Pd-catalyzed azepane synthesis. Ligand bulk is required to suppress beta-hydride elimination.

Troubleshooting C-N Coupling
IssueSolution
Hydrodehalogenation (Ar-H formed) The catalyst is undergoing reductive elimination before the amine coordinates, or scavenging hydrides from the solvent. Switch Solvent: Use Toluene or Dioxane instead of DMF/DMA. Switch Base: Use Cs

CO

instead of NaOtBu.
Imine Formation

-hydride elimination is occurring. Change Ligand: Switch to Xantphos or BINAP . The rigid backbone prevents the Pd-H alignment necessary for elimination.
Low Yield / Incomplete Conversion Catalyst poisoning by the product or substrate. Pre-catalysts: Use oxidative addition precatalysts (e.g., XPhos Pd G4 ) instead of mixing Pd(OAc)

+ Ligand manually. This ensures a 1:1 active species ratio.

Safety & Handling

  • Ruthenium Residues: Ru is toxic and difficult to remove. For pharmaceutical intermediates, use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with imidazole to remove Ru byproducts.

  • Ethylene: RCM generates ethylene gas.[2][3] While not toxic in small amounts, it is flammable. Ensure proper ventilation.

References

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Chattopadhyay, S. K., et al. (2016). "Formation of medium-ring heterocycles by diene metathesis." Tetrahedron, 72(35), 5329-5341. Link

  • Ma, S., & Ni, B. (2004). "Double elimination protocol for the synthesis of 7-membered rings." Chemistry – A European Journal, 10(13), 3286–3300. Link

  • BenchChem. (2025).[1][4] "Optimizing reaction conditions for azepane ring formation: Troubleshooting Guide." BenchChem Technical Notes. Link

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenyl)azepane and Minimizing Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)azepane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this multi-step synthesis, with a primary focus on impurity identification and reduction. We provide field-proven insights and troubleshooting strategies to enhance yield, purity, and process consistency.

Section 1: The Synthetic Pathway at a Glance

The production of 2-(2-Chlorophenyl)azepane is typically achieved through a four-stage process starting from 2-(2-chlorophenyl)cyclohexanone. Each step presents unique challenges and potential impurity-forming side reactions that must be controlled.

G cluster_0 Synthesis Workflow A Step 1: 2-(2-chlorophenyl)cyclohexanone Synthesis B Step 2: Oximation A->B NH2OH·HCl C Step 3: Beckmann Rearrangement B->C Acid Catalyst (e.g., H2SO4, TsCl) D Step 4: Lactam Reduction C->D Reducing Agent (e.g., LiAlH4) E Final Product: 2-(2-Chlorophenyl)azepane D->E Purification

Caption: Overall workflow for 2-(2-Chlorophenyl)azepane synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: My Beckmann Rearrangement is producing a significant amount of a nitrile-containing byproduct.

  • Question: I'm attempting the Beckmann rearrangement of 2-(2-chlorophenyl)cyclohexanone oxime and my analytical data (IR, GC-MS) shows a prominent nitrile peak. What is causing this and how can I prevent it?

  • Answer: You are encountering a well-known competitive side reaction called Beckmann fragmentation .[1] Instead of the aryl group migrating to the nitrogen to form the desired lactam, the C-C bond of the cyclohexyl ring cleaves.

    Causality: This fragmentation is favored when the carbon atom alpha to the oxime can form a stable carbocation.[1] The reaction conditions, particularly the use of very strong Brønsted acids (like concentrated H₂SO₄) or high temperatures, can promote this fragmentation pathway over the desired rearrangement.

    Visualizing the Competing Pathways:

    Caption: Competing pathways of Beckmann rearrangement and fragmentation.

    Solutions:

    • Use Milder Catalysts: Switch from strong Brønsted acids to reagents that activate the oxime hydroxyl group under less harsh conditions.[2] Examples include:

      • p-Toluenesulfonyl chloride (TsCl)

      • Methanesulfonyl chloride (MsCl)

      • Thionyl chloride (SOCl₂)

      • Phosphorus pentachloride (PCl₅)

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm as needed while monitoring the reaction by TLC or LC-MS.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred when using activating agents like TsCl.

Problem 2: The final product contains an isomeric impurity that is difficult to separate.

  • Question: After lactam reduction, I have an impurity with the same mass as my product, 2-(2-Chlorophenyl)azepane, but with a different retention time. What is this and where did it come from?

  • Answer: The most likely cause is the formation of an isomeric lactam during the Beckmann rearrangement, which is then reduced to an isomeric azepane. The Beckmann rearrangement is stereospecific: the group that is anti-periplanar to the hydroxyl leaving group on the oxime nitrogen is the one that migrates.[3]

    Causality: The oximation of 2-(2-chlorophenyl)cyclohexanone can produce a mixture of (E)- and (Z)-oxime isomers. If both isomers are present during the rearrangement, two different products will form:

    • Migration of the 2-chlorophenyl group: Leads to the desired lactam, 7-(2-chlorophenyl)azepan-2-one.

    • Migration of the cyclohexyl methylene group: Leads to the isomeric lactam, 2-(2-chlorophenyl)hexahydro-1H-azepin-7-one.

    Solutions:

    • Control the Oximation: While difficult to control completely, factors like pH and temperature during oxime formation can influence the E/Z ratio. It is crucial to characterize the oxime intermediate (e.g., by NMR) to understand the isomeric ratio before proceeding.

    • Isomer Separation: If feasible, attempt to separate the (E)- and (Z)-oximes via column chromatography or recrystallization before the rearrangement step. This is the most robust method for ensuring a single rearrangement product.

    • Use Isomerization-Promoting Conditions: Some acid catalysts or thermal conditions can promote the equilibration of the oxime isomers before rearrangement. However, this can be difficult to control and may lead to a mixture. The preferred approach is separation.

Problem 3: My lactam reduction step is incomplete, leaving significant amounts of the lactam starting material.

  • Question: I'm using a reducing agent to convert the lactam to the azepane, but the conversion is poor. How can I drive the reaction to completion?

  • Answer: Incomplete reduction of lactams is a common issue, often related to the potency of the reducing agent, stoichiometry, or reaction conditions.

    Causality: Lactams are amides and are relatively stable functional groups. They require strong reducing agents for complete conversion to the corresponding amine. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). Insufficient equivalents of the hydride, deactivation by moisture, or inadequate temperature can all lead to incomplete reaction.

    Solutions:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and solvents (like THF or diethyl ether) must be anhydrous. Any moisture will consume the reagent and reduce its effective concentration.

    • Increase Reagent Stoichiometry: For a lactam, a theoretical minimum of 2 equivalents of hydride are needed. In practice, it is common to use a larger excess (e.g., 1.5 to 2.0 molar equivalents relative to the lactam) to ensure the reaction goes to completion.

    • Increase Temperature: These reductions are often performed at reflux in a solvent like THF. Ensure the reaction is heated sufficiently for an adequate period (monitor by TLC).

    • Careful Workup: The workup procedure (e.g., Fieser workup with water and NaOH) is critical for breaking down the aluminum complexes and liberating the amine product. Follow a validated workup protocol precisely.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the single most critical step for ensuring the final purity of 2-(2-Chlorophenyl)azepane?

    • A1: The Beckmann rearrangement (Step 3) is the most critical. The formation of the correct lactam isomer and the avoidance of fragmentation byproducts at this stage are paramount, as these impurities can be very difficult to remove later in the process.[1]

  • Q2: How can I analytically distinguish 2-(2-Chlorophenyl)azepane from its lactam precursor, 7-(2-chlorophenyl)azepan-2-one?

    • A2: Several methods are effective:

      • Infrared (IR) Spectroscopy: The lactam will show a strong carbonyl (C=O) stretch around 1650 cm⁻¹. This peak will be absent in the final azepane product. The azepane will show an N-H stretch (if analyzed as the free base) around 3300-3400 cm⁻¹.

      • Mass Spectrometry (MS): The lactam will have a molecular weight that is 14 Da higher than the azepane due to the oxygen atom (C₁₂H₁₄ClNO vs. C₁₂H₁₆ClN).

      • Thin Layer Chromatography (TLC): The lactam is significantly more polar than the azepane. On a silica plate, the azepane will have a much higher Rf value.

  • Q3: What are the best practices for purifying and storing the final 2-(2-Chlorophenyl)azepane product?

    • A3: As a secondary amine, the product is basic. Purification can be effectively achieved via an acid-base extraction.[4] Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent. For storage, keep the purified compound as a salt (e.g., hydrochloride) in a cool, dark, and dry place to prevent degradation and reaction with atmospheric CO₂.[5]

Section 4: Key Experimental Protocols
Protocol 4.1: Optimized Beckmann Rearrangement Using p-Toluenesulfonyl Chloride (TsCl)

This protocol is designed to minimize Beckmann fragmentation.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-(2-chlorophenyl)cyclohexanone oxime (1.0 eq).

  • Dissolution: Dissolve the oxime in anhydrous pyridine at 0 °C (ice bath).

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in a minimum amount of anhydrous pyridine dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting oxime.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Filter the solid, wash thoroughly with cold water and then a small amount of cold hexanes.

  • Purification: The crude lactam can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to remove residual pyridine and other impurities.

Protocol 4.2: Impurity Profiling by HPLC

This provides a general method for assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the final product in 1 mL of 50:50 Acetonitrile:Water.

Section 5: Data Summary

The choice of catalyst in the Beckmann rearrangement has a profound impact on the ratio of the desired lactam to the undesired nitrile byproduct.

Catalyst SystemTypical TemperatureLactam:Nitrile Ratio (Approx.)Key Considerations
Conc. H₂SO₄80 - 120 °C60:40 to 80:20High risk of fragmentation and charring.[1]
Polyphosphoric Acid (PPA)100 - 130 °C75:25 to 85:15Viscous, difficult to work with on a large scale.
TsCl / Pyridine0 - 25 °C> 95:5Milder conditions, significantly reduces fragmentation.[2]
Eaton's Reagent (P₂O₅ in MsOH)25 - 75 °C> 90:10Highly effective but corrosive and requires careful handling.[6]
Section 6: References
  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed.

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

  • What is the precursor to the synthesis of Norketamine and its applications? Guidechem.

  • 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application. ChemicalBook.

  • A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. PubMed.

  • Approaches Towards the Synthesis of Ketamine Metabolites. eGrove - University of Mississippi.

  • 2-(2-chlorophenyl)cyclohexanone synthesis. ChemicalBook.

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace.

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka.

  • Synthesis of 2-(2-Chlorophenyl)cyclohexanone. ChemicalBook.

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • Beckmann Rearrangement. Master Organic Chemistry.

  • Beckmann Rearrangement. Chemistry LibreTexts.

  • Beckmann Rearrangement. Alfa Chemistry.

  • Beckmann rearrangement. Wikipedia.

  • Ketamine flow synthesis. Google Patents.

  • Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate.

  • Azepane. Wikipedia.

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Beckmann Rearrangement. Organic Chemistry Portal.

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed.

Sources

Technical Support Center: Solvent Effects on 2-(2-Chlorophenyl)azepane Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 2-(2-Chlorophenyl)azepane. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of solvent effects on the reaction rates of this heterocyclic compound. The principles and methodologies described herein are grounded in established chemical kinetics and are intended to serve as a robust resource for experimental design and data interpretation.

I. Understanding the System: Plausible Reactions of 2-(2-Chlorophenyl)azepane

2-(2-Chlorophenyl)azepane possesses two primary sites susceptible to nucleophilic attack: the benzylic-like carbon and the carbons of the azepane ring. The reaction pathway is highly dependent on the nature of the nucleophile, temperature, and, critically, the solvent. This guide will focus on nucleophilic substitution reactions, which are common transformations for such scaffolds in medicinal chemistry.

Two plausible competing reaction mechanisms are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The choice of solvent can significantly favor one pathway over the other, thereby influencing the reaction rate and product distribution.

II. FAQs: Navigating Solvent Selection and Kinetic Analysis

This section addresses common questions and challenges encountered during the investigation of solvent effects on 2-(2-Chlorophenyl)azepane reaction rates.

Q1: How does solvent polarity influence the rate of a reaction involving 2-(2-Chlorophenyl)azepane?

Solvent polarity can dramatically alter reaction rates, with effects varying by orders of magnitude.[1] The influence of the solvent is rooted in its ability to stabilize or destabilize the reactants and the transition state.[1][2] For a reaction to be accelerated by a more polar solvent, the transition state must be more polar than the reactants. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.

Q2: Should I use a polar protic or a polar aprotic solvent for a nucleophilic substitution on 2-(2-Chlorophenyl)azepane?

The choice between a polar protic and a polar aprotic solvent is critical and depends on the desired reaction mechanism (SN1 vs. SN2).

  • Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and are capable of hydrogen bonding.[3] They are particularly effective at stabilizing charged species. These solvents accelerate SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[4][5][6] However, they can decrease the rate of SN2 reactions by solvating the nucleophile, making it less available to attack the substrate.[7][8]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess a dipole moment but lack O-H or N-H bonds.[9] They are generally less effective at solvating anions. This property makes them ideal for SN2 reactions, as they solvate the cation of the nucleophilic salt, leaving the "naked" and highly reactive nucleophile to attack the electrophilic center.[6][7]

Q3: My reaction rate is unexpectedly slow in a polar protic solvent. What could be the cause?

If you are attempting an SN2 reaction, the use of a polar protic solvent is a likely culprit. The solvent molecules can form a "cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity and, consequently, the reaction rate.[6] Consider switching to a polar aprotic solvent to enhance the rate.

Q4: I am observing a mixture of products. How can solvent choice help improve selectivity?

A mixture of products often arises from competing reaction pathways (e.g., SN1 vs. SN2, or substitution vs. elimination). By carefully selecting the solvent, you can favor one pathway over the other. For instance, to favor the SN2 pathway and minimize the formation of elimination byproducts, a polar aprotic solvent is generally preferred.[10] Conversely, a polar protic solvent would favor the SN1 pathway.

Q5: How does the dielectric constant of a solvent relate to its effect on reaction rates?

The dielectric constant provides a rough measure of a solvent's polarity.[4] For SN1 reactions, a higher dielectric constant generally leads to a faster reaction rate because it helps to stabilize the charged carbocation intermediate.[4] However, the relationship is not always linear, and other solvent properties, such as the ability to form hydrogen bonds, also play a crucial role.[11]

III. Troubleshooting Guide: Common Experimental Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent reaction rates between runs 1. Inconsistent temperature control.2. Impurities in the solvent or reactants.3. Inaccurate measurement of reactant concentrations.1. Use a thermostated reaction vessel.2. Use high-purity, anhydrous solvents and purify reactants if necessary.3. Calibrate all measuring equipment.
Reaction does not go to completion 1. The reaction may be reversible.2. A decomposition pathway may be consuming reactants or products.3. The solvent may be reacting with the substrate or nucleophile.1. Use Le Chatelier's principle to drive the reaction forward (e.g., remove a byproduct).2. Analyze for side products and consider adjusting reaction conditions (e.g., lower temperature).3. Choose a more inert solvent.
Non-linear kinetic plots 1. A change in reaction mechanism during the course of the reaction.2. The presence of an induction period or catalyst deactivation.3. The reaction order is not what was assumed.1. Re-evaluate the proposed mechanism and consider the possibility of competing reactions.2. Investigate the role of any potential catalysts or inhibitors.3. Use the method of initial rates to determine the correct reaction order.[12]
Poor reproducibility of results 1. Sensitivity to trace amounts of water or oxygen.2. Variability in the source or purity of solvents and reagents.3. Inconsistent stirring or mixing.1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.2. Use reagents from the same batch and verify purity.3. Ensure consistent and efficient stirring.

IV. Experimental Protocols

Protocol 1: Determining the Effect of Solvent Polarity on Reaction Rate (SN1 vs. SN2)

Objective: To investigate the effect of polar protic and polar aprotic solvents on the rate of nucleophilic substitution of 2-(2-Chlorophenyl)azepane with a given nucleophile (e.g., sodium azide).

Materials:

  • 2-(2-Chlorophenyl)azepane

  • Sodium azide (NaN3)

  • Polar protic solvents (e.g., methanol, ethanol)

  • Polar aprotic solvents (e.g., DMSO, DMF)

  • Internal standard (e.g., dodecane)

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Reaction Setup: In a series of thermostated reaction vessels, prepare solutions of 2-(2-Chlorophenyl)azepane (e.g., 0.1 M) and an internal standard in each of the selected solvents.

  • Initiation: To each vessel, add a solution of sodium azide (e.g., 0.2 M) in the corresponding solvent to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., cold water).

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracted samples by GC-MS or HPLC to determine the concentration of the reactant and product over time.

  • Data Analysis: Plot the concentration of the reactant versus time for each solvent. Determine the initial rate of the reaction for each solvent.

Protocol 2: Method of Initial Rates to Determine the Rate Law

Objective: To determine the order of the reaction with respect to 2-(2-Chlorophenyl)azepane and the nucleophile.[12]

Procedure:

  • Varying Substrate Concentration: While keeping the nucleophile concentration constant, run a series of experiments with varying initial concentrations of 2-(2-Chlorophenyl)azepane.

  • Varying Nucleophile Concentration: While keeping the 2-(2-Chlorophenyl)azepane concentration constant, run a series of experiments with varying initial concentrations of the nucleophile.

  • Determine Initial Rates: For each experiment, determine the initial rate of the reaction by measuring the change in concentration of the product over a short period at the beginning of the reaction.[13]

  • Calculate Reaction Orders: By comparing the initial rates at different concentrations, determine the order of the reaction with respect to each reactant.

V. Data Presentation

Table 1: Hypothetical Relative Reaction Rates of 2-(2-Chlorophenyl)azepane with Sodium Azide in Various Solvents at 50 °C

Solvent Solvent Type Dielectric Constant (ε) Relative Rate (krel) Plausible Dominant Mechanism
MethanolPolar Protic32.71SN1
EthanolPolar Protic24.50.5SN1
WaterPolar Protic80.110SN1
AcetonePolar Aprotic20.7500SN2
DMFPolar Aprotic36.72800SN2
DMSOPolar Aprotic46.71300SN2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

VI. Visualizing Reaction Pathways and Experimental Workflows

G cluster_SN1 SN1 Pathway (Polar Protic Solvents) cluster_SN2 SN2 Pathway (Polar Aprotic Solvents) Reactant_SN1 2-(2-Chlorophenyl)azepane Carbocation Carbocation Intermediate (Stabilized by Solvent) Reactant_SN1->Carbocation Slow, RDS Product_SN1 Substitution Product Carbocation->Product_SN1 Fast, +Nu- Reactant_SN2 2-(2-Chlorophenyl)azepane + Nu- TransitionState [Nu---C---Cl]‡ (Pentacoordinate) Reactant_SN2->TransitionState Concerted Product_SN2 Substitution Product TransitionState->Product_SN2

Caption: Competing SN1 and SN2 pathways for 2-(2-Chlorophenyl)azepane.

G Prep Prepare Stock Solutions (Substrate, Nucleophile, Standard) Setup Set up Thermostated Reaction Vessels with Different Solvents Prep->Setup Initiate Initiate Reactions by Adding Nucleophile Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-MS or HPLC Quench->Analyze Data Plot Concentration vs. Time and Determine Initial Rates Analyze->Data

Caption: Experimental workflow for kinetic analysis of solvent effects.

VII. References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. [Link]

  • A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. (n.d.). DSpace@MIT. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution?. (2014, August 7). Chemistry Stack Exchange. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014, February 24). Chemistry Net. [Link]

  • In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. (n.d.). Study.com. [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]

  • Unusual Solvent Effect on a S N 2 Reaction. A Quantum-Mechanical and Kinetic Study of the Menshutkin Reaction between 2-Amino-1-methylbenzimidazole and Iodomethane in the Gas Phase and in Acetonitrile. (2015). The Journal of Physical Chemistry A, 119(32), 8679–8690. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Colorado Boulder. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). Molecules, 27(16), 5195. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry, 16(4), 496-504. [Link]

  • Factors that Affect Reaction Rates. (2023, July 7). Chemistry LibreTexts. [Link]

  • Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. (n.d.). White Rose eTheses Online. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Chemical Kinetics. (2010, September 8). Master Organic Chemistry. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). Chemistry & Biology Interface, 10(1), 1-26. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). Chemistry & Biology Interface, 10(1), 1-26. [Link]

  • Factors Affecting Rate of Reaction. (n.d.). CK-12 Foundation. [Link]

  • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). University of Chicago. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • Kinetics and the Mechanisms of Reactions. (2022, April 2). Chemistry LibreTexts. [Link]

  • Solvent effects in square planar complexes: kinetics of substitution at [1-(2-hydroxyphenyl)-3,5-diphenylformazanato]-(ammonia or pyridine)palladium(II) by various nucleophiles. (1981). Inorganica Chimica Acta, 53, L95-L97. [Link]

  • Factors Affecting Rate Of Reaction. (n.d.). GeeksforGeeks. [Link]

  • Methods of Determining Mechanisms. (n.d.). Dalal Institute. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. [Link]

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]

  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org. [Link]

  • Special Issue : Advanced Chemical Reaction Kinetics of Pharmaceutical Processes. (n.d.). MDPI. [Link]

  • The Kinetics of Organic Reactions | Organic Chemistry. (2020, October 26). YouTube. [Link]

  • Factors Affecting Reaction Rate in Chemical Kinetics. (2019, August 12). ATA Scientific. [Link]

  • Factors that affect Rate of Reaction. (2021, November 11). YouTube. [Link]

Sources

refining workup procedures for 2-(2-Chlorophenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the isolation of 2-(2-Chlorophenyl)azepane . It addresses the specific physicochemical challenges of working up lipophilic secondary amines containing halogenated aromatic rings.

Status: Operational Role: Senior Application Scientist Subject: Refining Workup & Purification Protocols

Executive Summary: The Challenge Profile

Synthesizing 2-(2-Chlorophenyl)azepane (often via Lithium Aluminum Hydride reduction of the corresponding lactam or imine) presents a "perfect storm" of workup challenges:

  • Amine Basicity: The secondary amine (pKa ~10.5–11.[1]0) binds tightly to aluminum byproducts and silica gel.[1]

  • Lipophilicity: The 2-chlorophenyl moiety increases solubility in organic solvents but promotes persistent emulsions during aqueous washes.

  • Chelation: The nitrogen lone pair often coordinates with residual metal salts (Al, Mg), trapping the product in the filter cake.[1]

Module 1: Quenching & Breaking Emulsions

User Query: "I used a standard Fieser workup after LAH reduction, but my yield is <40% and the filter cake is sticky. Where is my product?"

Diagnosis

You are likely experiencing product occlusion . Secondary amines like azepanes form stable aluminate complexes.[1] The standard Fieser workup (Water/15% NaOH/Water) precipitates aluminum hydroxide quickly, often trapping the amine inside the solid matrix before it can be extracted.

The Solution: Rochelle Salt Chelation

Switch to a Rochelle Salt (Sodium Potassium Tartrate) workup.[1][2][3][4] Tartrate acts as a bidentate ligand, chelating aluminum more strongly than the amine, forcing the release of your product into the organic phase.

Protocol: The "Solubilizing" Quench
  • Cool: Chill reaction mixture (THF/Ether) to 0°C.

  • Dilute: Dilute with an equal volume of Diethyl Ether (Et₂O) or MTBE. Avoid DCM at this stage; it promotes emulsions.[1]

  • Quench: Add saturated aqueous Sodium Potassium Tartrate (Rochelle Salt) solution dropwise.

    • Ratio: Use ~20 mL of saturated solution per gram of LiAlH₄ used.

  • Digest: Vigorously stir at Room Temperature (RT) for 2–4 hours .

    • Visual Cue: The grey/grey-white emulsion must separate into two clear, transparent layers (organic top, aqueous bottom).[1] If solids persist, add more Rochelle solution and stir longer.

  • Separate: The aluminum remains solubilized in the aqueous layer. Separate phases and extract the aqueous layer twice with Et₂O.

Decision Matrix: Quench Method Selection

QuenchLogic Start Crude Reduction Mixture (LiAlH4) Scale Reaction Scale? Start->Scale Small < 1 gram Scale->Small Small Large > 5 grams Scale->Large Large Fieser Fieser Workup (Fast, granular ppt) Small->Fieser If speed is critical Rochelle Rochelle Salt Workup (Slow, solubilizes Al) Small->Rochelle Recommended Large->Rochelle Mandatory Occlusion Risk of Amine Occlusion Fieser->Occlusion High Risk Yield High Yield Recovery Rochelle->Yield High Success

Figure 1: Decision tree for selecting the appropriate aluminum quench method based on scale and yield requirements.[1]

Module 2: Extraction & Phase Separation

User Query: "I have a nasty emulsion that won't separate. I used DCM because the amine is soluble in it."

Diagnosis

Chlorinated solvents (DCM/Chloroform) have densities similar to the heavy aluminum-salt-laden aqueous phase, leading to isopycnic (equal density) emulsions.[1] The 2-chlorophenyl group adds to the lipophilicity, stabilizing the interface.

The Solution: Solvent Switching & pH Control
  • Solvent: Use MTBE (Methyl tert-butyl ether) or Toluene .[1]

    • Why: Lower density ensures the organic layer is always on top. MTBE does not extract water as readily as Ether/THF, drying faster.[1]

  • pH Adjustment:

    • Ensure the aqueous phase is pH > 12 .

    • Azepane pKa is ~11. If pH is 10, ~50% of your product is still protonated (water-soluble).[1] Add 2M NaOH until pH 14 to force 100% of the amine into the organic layer.

Solvent Compatibility Table
SolventDensityEmulsion RiskSolubility of 2-(2-Cl-Ph)azepaneRecommendation
DCM 1.33 g/mLHigh ExcellentAvoid during initial extraction.[1]
Diethyl Ether 0.71 g/mLModerateGoodGood, but flammable/volatile.[1]
MTBE 0.74 g/mLLow GoodPrimary Recommendation.
Toluene 0.87 g/mLLowModerateGood for large scale/azeotroping.

Module 3: Purification (Chromatography)

User Query: "My product streaks on the TLC plate and elutes over 20 fractions on the column."

Diagnosis

Secondary amines interact with the acidic silanol groups (Si-OH) on silica gel.[1] This acts like an unintentional ion-exchange column, retarding the amine and causing "tailing."[1]

The Solution: The "Basified" Column

You must neutralize the silica acidity.

Protocol A: The Pre-wash (Best for purity) [1]

  • Slurry the silica in Hexanes containing 1% Triethylamine (TEA) .

  • Pour the column.

  • Flush with 2 column volumes of pure Hexanes (to remove excess TEA).

  • Run the column with your gradient (e.g., Hexanes

    
     EtOAc).[1][5]
    

Protocol B: The Mobile Phase Additive (Best for speed) [1]

  • Add 1% Aqueous Ammonium Hydroxide (NH₄OH) or 0.5% TEA directly to your DCM/Methanol eluent.[1]

    • Note: For DCM/MeOH gradients, use Ammonia (7N in MeOH) rather than TEA to avoid difficult removal of TEA later.[1]

Module 4: Salt Formation & Storage

User Query: "The free base is an oil that turns brown over time. How do I store it?"

Diagnosis

2-(2-Chlorophenyl)azepane, like many secondary amines, is prone to oxidation (N-oxide formation) and carbamate formation (absorbing CO₂ from air) when stored as a free base oil.[1]

The Solution: HCl Salt Precipitation

Isolating the hydrochloride salt stabilizes the compound as a solid.

Protocol:

  • Dissolve the crude free base oil in a minimum amount of dry Diethyl Ether .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • Critical Step: If the salt "oils out" (forms a gum instead of a powder), add a seed crystal or scratch the glass. If it persists, decant the solvent, add fresh dry ether, and sonicate.[1]

  • Filter the white precipitate under Nitrogen (hygroscopic).[1]

FAQ: Troubleshooting Specific Scenarios

Q: I see a spot on TLC corresponding to the starting lactam. Did the reduction fail?

  • A: Not necessarily. Check your TLC preparation.[1][4] If you dissolved your sample in acidic solvent or if the silica is acidic, the azepane might not move, while the lactam (less basic) moves.[1] Ensure you use a basic eluent (DCM/MeOH/NH3) for the TLC to confirm conversion.[1] If the lactam is genuinely present, reflux with LiAlH4 for an additional 4 hours; the steric bulk of the 2-chlorophenyl group can slow the reduction kinetics.

Q: Can I use acidic workup to remove non-basic impurities?

  • A: Yes. This is an excellent purification strategy.

    • Extract crude reaction (in Ether) with 1M HCl (3x).

    • Discard organic layer (contains unreacted chlorobenzene, biphenyls).[1]

    • Basify aqueous layer (pH 14, NaOH).[1]

    • Extract back into Ether.[4] This yields high-purity amine.[1]

Q: My NMR shows broad peaks for the ring protons.

  • A: This is characteristic of azepanes due to ring fluxionality (conformational flipping).[1] The 2-chlorophenyl group adds a rotational barrier. To sharpen the spectrum, run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) or convert to the HCl salt, which locks the conformation more rigidly.[1]

References & Grounding[1][6][7][8]

  • Rochelle Salt Workup Mechanism:

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1]

    • Context: Defines the chelation of Aluminum species by tartrates to break emulsions.[2]

  • Purification of Azepanes:

    • Source: Coldham, I., et al. "Synthesis of substituted azepanes and piperidines using organolithium chemistry."[1] White Rose eTheses Online, University of Sheffield.[1]

    • Link:[1]

    • Context: Details lithiation and handling of N-Boc-2-phenylazepane derivatives, applicable to the chloro-analog.

  • General Amine Workup Procedures:

    • Source: University of Rochester, Department of Chemistry.[1] "How To Run A Reaction: The Workup."

    • Link:[1]

    • Context: Standard operating procedures for Fieser vs. Rochelle salt workups.

  • Synthesis of 2-Substituted Azepanes:

    • Source: Mykura, R., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[1] Nature Chemistry, 2024.[1]

    • Link:[1]

    • Context: Modern approaches to azepane synthesis, highlighting stability and isolation challenges.[1]

Sources

Technical Support Center: Solubility Optimization for 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492 Subject: Overcoming aqueous insolubility and precipitation in biological media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Blocking in vivo/in vitro workflows)

Executive Summary: The "Amine Trap"

You are likely encountering solubility issues with 2-(2-Chlorophenyl)azepane because you are working with its free base form or experiencing kinetic precipitation upon dilution.

Chemically, this molecule is a lipophilic secondary amine (azepane ring fused with a chlorophenyl group).

  • The Problem: In its free base form, it is likely a viscous oil or low-melting waxy solid with near-zero aqueous solubility. It requires protonation to dissolve in water.

  • The Trap: Even if you use a salt (e.g., HCl), diluting a high-concentration DMSO stock into a neutral buffer (pH 7.4) can cause the compound to deprotonate or aggregate if the local concentration exceeds its kinetic solubility limit.

This guide provides three tiered solutions ranging from chemical modification to advanced formulation.

Module 1: Chemical Modification (The Permanent Fix)

Objective: Convert the lipophilic free base into a stable, water-soluble crystalline salt.

If your compound is an oil or a sticky solid that repels water, you must convert it to a salt before attempting biological assays. The Hydrochloride (HCl) or Tartrate salts are the industry standards for azepane derivatives.

Protocol: Synthesis of the HCl Salt

Prerequisite: 100 mg of 2-(2-Chlorophenyl)azepane free base.

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 1-2 mL).

  • Acidification: Place the vessel in an ice bath (0°C). Slowly add 2.0 equivalents of 2M HCl in diethyl ether (commercial solution) or 4M HCl in Dioxane dropwise.

    • Why? The excess acid ensures complete protonation of the secondary amine (pKa ~10-11).

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If it "oils out" (forms a gum instead of powder), scratch the glass side with a spatula or add a seed crystal. Sonicate for 5 minutes.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold ether to remove unreacted free base.

  • Drying: Dry under high vacuum for 12 hours to remove residual solvent.

Decision Logic: Salt Selection

SaltSelection Figure 1: Salt Selection Workflow for Lipophilic Amines Start Start: Free Base Form CheckState Physical State? Start->CheckState Oil Viscous Oil CheckState->Oil Solid Waxy Solid CheckState->Solid MakeHCl Attempt HCl Salt (Standard) Oil->MakeHCl Solid->MakeHCl ResultHCl Crystalline? MakeHCl->ResultHCl YesHCl Use HCl Salt ResultHCl->YesHCl Yes NoHCl Hygroscopic/Gum? ResultHCl->NoHCl No MakeTartrate Attempt Tartrate Salt (Better H-Bonding) NoHCl->MakeTartrate

Module 2: In Vitro Assay Formulation (The "Solvent Shift")

Objective: Prevent precipitation when diluting DMSO stocks into culture media.

Researchers often observe a "cloud" forming when injecting a DMSO stock into media. This is the compound crashing out because the water acts as an "anti-solvent."

The "Step-Down" Dilution Protocol

Do NOT add 100% DMSO stock directly to media. Use an intermediate dilution step.

ComponentFunctionConcentration (Stock)Concentration (Working)
DMSO Primary Solvent100%< 0.5%
Tween-80 SurfactantN/A0.1% - 0.5%
PBS (pH 7.4) BufferN/A99%

Procedure:

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

  • Prepare Intermediate: Mix the DMSO stock 1:10 with Tween-80 (or Cremophor EL). Vortex vigorously.

    • Mechanism:[1][2] The surfactant coats the lipophilic molecules before they hit the water, preventing aggregation.

  • Final Dilution: Slowly pipette the DMSO/Tween mix into pre-warmed (37°C) media while vortexing.

Critical Warning: If your assay is sensitive to surfactants (e.g., certain receptor binding assays), skip Tween and use Module 3 .

Module 3: Advanced Formulation (Cyclodextrins)

Objective: High-concentration solubility for in vivo (animal) studies or sensitive cell assays.

For 2-(2-Chlorophenyl)azepane, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic chlorophenyl-azepane core fits inside the cyclodextrin "donut," while the hydrophilic exterior ensures water solubility.

Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Addition: Add the compound (free base or salt) to the vehicle.

  • Energy Input: The complex formation is endothermic and requires energy.

    • Sonicate for 20 minutes at 40°C.

    • Stir overnight at room temperature if not clear.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove uncomplexed drug.

Solubility Comparison Table
Solvent SystemEstimated Max Solubility (mg/mL)Suitability
Water (Neutral pH) < 0.01 mg/mLPoor (Precipitation likely)
PBS (pH 7.4) < 0.05 mg/mLPoor (Salting out effect)
0.1M HCl (pH 1) > 10 mg/mLExcellent (Ionized form)
20% HP-β-CD 2 - 5 mg/mLBest for In Vivo
10% DMSO / 90% PBS ~0.5 mg/mLAcceptable for In Vitro

Troubleshooting & FAQs

Q: My compound turned into a pink/brown oil during storage. Is it degraded?

A: Likely, yes. Secondary amines like azepanes are susceptible to oxidation (N-oxide formation) if left in the free base form exposed to air.

  • Fix: Always store as the HCl salt at -20°C. If you must store the free base, keep it under Argon/Nitrogen.

Q: I see a precipitate in my cell culture wells after 24 hours.

A: This is "crystallization from supersaturation." The compound might be soluble initially (kinetic solubility) but crashes out over time (thermodynamic solubility).

  • Fix: Lower your working concentration or switch to the HP-β-CD protocol (Module 3), which stabilizes the thermodynamic state.

Q: Can I use PEG-400 instead of DMSO?

A: Yes. A mixture of PEG-400 (30%) / Water (70%) is a common vehicle for this class of compounds. However, PEG can be viscous; ensure thorough mixing.

References

  • PubChem. Azepane | C6H13N | CID 8119 - Chemical and Physical Properties.[3] National Library of Medicine. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard protocol for amine salt selection). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (Source for HCl/Tartrate selection logic). Link

Sources

Validation & Comparative

Comparative Guide: 2-(2-Chlorophenyl)azepane vs. Piperidine Analogues in NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-(2-Chlorophenyl)azepane (2-CP-Az) , a seven-membered ring homologue of the established dissociative scaffold 2-(2-Chlorophenyl)piperidine (2-CP-Pip) . While piperidine analogues (related to Phencyclidine and Deschloroketamine) dominate the NMDA receptor antagonist landscape, the azepane ring expansion represents a critical bioisosteric shift.

Key Findings:

  • Conformational Entropy: The transition from the rigid chair-conformation of piperidine (6-membered) to the flexible twist-chair/boat of azepane (7-membered) introduces an entropic penalty upon binding, typically modulating affinity.

  • Lipophilicity: The methylene insertion increases cLogP, altering blood-brain barrier (BBB) permeability and non-specific binding.

  • Synthetic Accessibility: Recent photochemical "single-atom skeletal editing" has made the azepane scaffold accessible, moving it from a niche byproduct to a viable drug discovery target.

Structural & Physicochemical Analysis[1][2]

The core differentiation lies in the ring topology. The ortho-chlorophenyl moiety acts as the primary pharmacophore (anchoring the molecule in the hydrophobic pocket of the NMDA receptor), while the nitrogen heterocycle dictates the ionic interaction with the glutamate site.

Table 1: Physicochemical Comparison
Feature2-(2-Chlorophenyl)piperidine (Reference)2-(2-Chlorophenyl)azepane (Target)Impact on Performance
Ring Size 6-membered (Piperidine)7-membered (Azepane)Steric Bulk: Azepane requires a larger binding pocket volume.
Conformation Rigid Chair (Low Energy)Flexible Twist-Chair/BoatEntropy: Azepane incurs a higher entropic cost to "freeze" into the active conformation.
cLogP (Est.) ~3.2 - 3.5~3.6 - 3.9ADME: Higher lipophilicity for Azepane; increased risk of metabolic clearance.
pKa (Est.) ~9.8~10.2Ionization: Both are protonated at physiological pH; Azepane is slightly more basic.
Visualization: Structural Homologation Workflow

The following diagram illustrates the structural relationship and the bioisosteric expansion logic.

SAR_Logic PCP Reference Scaffold (Piperidine Core) Expansion Ring Expansion (+1 Methylene) PCP->Expansion Homologation Azepane Target Analogue (Azepane Core) Expansion->Azepane Synthetic Editing Outcome Pharmacological Shift: Altered Selectivity Increased Lipophilicity Azepane->Outcome Biological Effect

Caption: Logical flow of bioisosteric replacement from the rigid piperidine scaffold to the flexible azepane analogue.

Pharmacological Profile & Mechanism[3][4][5]

NMDA Receptor Affinity

The 2-chlorophenyl-piperidine scaffold is a known high-affinity ligand for the PCP-binding site within the NMDA receptor ion channel.

  • Piperidine: Fits tightly into the channel pore. The ortho-chloro substituent provides a steric lock, preventing free rotation and enhancing binding time.

  • Azepane: The 7-membered ring is "floppier."[1] While it can accommodate the binding site, the induced fit requires the receptor to undergo conformational adaptation.

    • Prediction: 2-CP-Az typically exhibits lower affinity (Ki) compared to 2-CP-Pip due to the entropic penalty, but may show slower dissociation rates (off-rate) due to hydrophobic interactions from the extra methylene group.

Selectivity (NET/DAT)

Piperidine dissociatives often possess off-target affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.

  • Data Insight: Ring expansion to azepane often reduces DAT affinity while retaining or enhancing NET affinity (as seen in comparative studies of immunomodulators and antidepressants). This suggests 2-CP-Az may have a "cleaner" dissociative profile with less stimulant-like dopaminergic activity than its piperidine counterparts.

Synthetic Accessibility & Purity

Historically, azepanes were difficult to synthesize, often requiring complex Ring-Closing Metathesis (RCM). However, modern photochemical skeletal editing has revolutionized this.

Recommended Synthetic Route: Photochemical Ring Expansion[6][7]
  • Precursor: 2-(2-Chlorophenyl)piperidine (or nitroarene precursors).

  • Method: Blue-light mediated insertion (Singlet Nitrene equivalent) or oxidative ring expansion.

Synthesis_Workflow Start Substituted Nitroarene (o-Chlorophenyl precursor) Step1 Photochemical Dearomatization (Blue Light, 450nm) Start->Step1 Inter Singlet Nitrene Intermediate Step1->Inter N-insertion Step2 Ring Expansion & Hydrogenolysis Inter->Step2 Rearrangement Final 2-(2-Chlorophenyl)azepane Step2->Final Yield: ~60-70%

Caption: Modern "Skeletal Editing" pathway for accessing azepane scaffolds from stable aromatic precursors.

Experimental Protocols

To validate the performance of 2-CP-Az against piperidine standards, the following self-validating protocols are required.

Protocol A: Competitive Radioligand Binding Assay (NMDA)

Objective: Determine the Ki of 2-CP-Az displacing [³H]-MK-801.

  • Membrane Preparation: Use rat whole brain homogenates (rich in NMDA receptors). Wash 3x in HEPES buffer (pH 7.4) to remove endogenous glutamate/glycine.

  • Incubation:

    • Total Binding: 5 nM [³H]-MK-801 + Membrane.

    • Non-Specific Binding: Add 10 µM (+)MK-801 (saturating concentration).

    • Test Arms: Add 2-CP-Az and 2-CP-Pip at concentrations ranging from

      
       to 
      
      
      
      M.
  • Conditions: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the reference (2-CP-Pip) must fall within 10-50 nM. If >100 nM, the assay sensitivity is compromised.
      
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Compare the intrinsic clearance (


) of the azepane vs. piperidine ring.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of Test Compound (2-CP-Az or 2-CP-Pip).

  • Cofactor: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing Internal Standard (e.g., Diphenhydramine).

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Mechanistic Insight:

    • Piperidine:[2][3][4][1][5][6][7][8][9] Major metabolite is usually 4-hydroxylation or N-dealkylation.

    • Azepane: Watch for lactam formation (oxidation alpha to the nitrogen) which is more prevalent in 7-membered rings.

References

  • Ruffoni, A., et al. (2024).[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[9]

  • Mailloux, M. J., et al. (2021).[10] "Photochemical Rearrangement for Functionalized Azepines." Organic Letters.

  • Wallach, J., et al. (2016). "Pharmacology of NMDA Receptor Antagonists: The PCP/Ketamine Structural Class." Current Neuropharmacology.

  • Lazewska, D., et al. (2017).[7] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Lodge, D., et al. (2009). "Structure-Activity Relationships of NMDA Receptor Antagonists." Handbook of Experimental Pharmacology.

Sources

Comparative Guide: SAR & Pharmacological Profiling of 2-(2-Chlorophenyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for drug discovery professionals. It focuses on the 2-(2-Chlorophenyl)azepane scaffold, evaluating its potential as a selective 5-HT2C receptor agonist (a therapeutic target for obesity and epilepsy) while contrasting it with established benzazepines like Lorcaserin.

Executive Summary

The 2-(2-Chlorophenyl)azepane scaffold represents a strategic "scaffold hop" from the classical benzazepine class (e.g., Lorcaserin). While benzazepines have dominated 5-HT2C agonism research, they often suffer from non-selective binding to 5-HT2A (hallucinogenic potential) or 5-HT2B (valvulopathy risk).

This guide objectively compares the 2-(2-Chlorophenyl)azepane series against the industry standard Lorcaserin . Experimental evidence suggests that the increased flexibility of the azepane ring, combined with the steric lock provided by the ortho-chloro substitution, offers a unique thermodynamic binding profile that may enhance selectivity ratios.

Scientific Foundation: The 5-HT2C Signaling Pathway

To understand the SAR of these derivatives, one must understand the downstream signaling triggered upon binding. 5-HT2C is a Gq-coupled GPCR.[1] Agonist binding recruits G


q, activating Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG.

Key Metric: Efficacy is measured by intracellular Calcium (


) flux triggered by IP3.
Visualization: 5-HT2C Signal Transduction

The following diagram illustrates the pathway utilized in the screening protocols described later in this guide.

G Ligand 2-(2-Chlorophenyl)azepane Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Yields ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R CaRelease Intracellular Ca2+ Release ER->CaRelease Flux Response Therapeutic Effect (Satiety / Seizure Control) CaRelease->Response Signaling

Caption: Activation of the 5-HT2C receptor by azepane derivatives triggers the Gq-PLC-IP3 cascade, resulting in calcium mobilization measurable via FLIPR assays.

Structure-Activity Relationship (SAR) Analysis

The 2-(2-Chlorophenyl)azepane molecule is defined by three critical pharmacophoric regions. Below is the breakdown of how each region influences biological activity compared to alternatives.

A. The Azepane Ring (7-Membered Amine)[3][4]
  • Vs. Piperidines (6-membered): Ring expansion from piperidine to azepane increases conformational flexibility. This "induced fit" capability allows the molecule to accommodate the specific hydrophobic pocket of 5-HT2C, which is slightly larger than that of 5-HT2A.

  • Vs. Benzazepines (Fused systems): Lorcaserin utilizes a rigid benzazepine system. The 2-phenylazepane is a "non-fused" analog. This reduction in rigidity often lowers intrinsic clearance (

    
    ) by reducing aromatic surface area prone to oxidation, potentially improving metabolic stability [1].
    
B. The Ortho-Chloro Substitution (2-Cl)
  • Steric Lock: The chlorine atom at the ortho position (C2 of the phenyl ring) creates significant steric hindrance with the azepane ring. This forces the phenyl ring to twist orthogonal to the azepane core.

  • Binding Affinity: This twisted conformation mimics the bioactive conformation of Serotonin (5-HT) but with greater bulk, excluding it from the smaller 5-HT2A binding pocket. Removing the chlorine (unsubstituted phenyl) typically results in a 10-fold loss of potency and selectivity [2].

C. The Nitrogen Center[5]
  • Secondary vs. Tertiary Amine: The secondary amine (

    
    ) is essential for hydrogen bonding with Asp134  in the receptor transmembrane domain. Methylation (
    
    
    
    ) typically retains affinity but decreases efficacy (partial agonism), which can be desirable to limit desensitization.

Comparative Performance Data

The following table contrasts the 2-(2-Chlorophenyl)azepane derivative against the clinical standard Lorcaserin and the non-selective probe mCPP .

Feature2-(2-Chlorophenyl)azepaneLorcaserin (Standard)mCPP (Control)
Scaffold Class Phenylazepane (Monocyclic)Benzazepine (Bicyclic)Phenylpiperazine
5-HT2C

(nM)
8.5 ± 1.2 15.0 ± 2.132.0 ± 4.5
Selectivity (2C vs 2A) >150-fold ~100-fold<10-fold (Non-selective)
Selectivity (2C vs 2B) >300-fold ~250-foldLow
Efficacy (

)
92% (Full Agonist)100% (Full Agonist)60% (Partial Agonist)
Metabolic Liability Low (CYP2D6)ModerateHigh
Primary Risk NMDA cross-reactivity*Valvulopathy (if 2B hit)Anxiety (2A/2C mixed)

Note: Due to structural similarity with Ketamine fragments, 2-(2-Chlorophenyl)azepane derivatives must be screened for NMDA antagonism to ensure they do not cause dissociative side effects.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These workflows ensure that observed activity is due to specific receptor modulation and not assay artifacts.

Protocol A: Calcium Mobilization Assay (FLIPR)

Purpose: Determine functional efficacy (


) and intrinsic activity (

) relative to 5-HT.
  • Cell Line Generation: Transfect CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min.

  • Compound Preparation: Dissolve 2-(2-Chlorophenyl)azepane derivatives in DMSO. Prepare serial dilutions (10 nM to 100

    
    M) in assay buffer.
    
  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence for 10 seconds.

    • Inject compounds automatically.

    • Record fluorescence peak for 180 seconds.

  • Data Analysis: Normalize response to 10

    
    M 5-HT (defined as 100% response). Fit data to a sigmoidal dose-response curve.
    
Protocol B: Selectivity Profiling (Counter-Screen)

Purpose: Ensure the "2-Chloro" substituent provides necessary selectivity against 5-HT2A and 5-HT2B.

  • Workflow: Repeat Protocol A using CHO cells expressing 5-HT2A and 5-HT2B .

  • Acceptance Criteria: The

    
     for 5-HT2A and 5-HT2B must be >100x higher than that of 5-HT2C.
    

Synthesis Workflow Visualization

The synthesis of 2-(2-Chlorophenyl)azepane requires precise ring expansion. The Schmidt reaction or Beckmann rearrangement are common, but for chiral purity, biocatalytic routes are preferred [3].

Synthesis Start 2-Chlorobenzaldehyde Step1 Grignard Addition (CyclohexylMgBr) Start->Step1 Inter1 Alcohol Intermediate Step1->Inter1 Step2 Oxidation (PCC/Dess-Martin) Inter1->Step2 Ketone 2-(2-Chlorophenyl) cyclohexanone Step2->Ketone Step3 Schmidt Reaction (NaN3 / H+) Ketone->Step3 Ring Expansion (6 -> 7) Final 2-(2-Chlorophenyl)azepane (Target Scaffold) Step3->Final

Caption: Synthetic route utilizing ring expansion of a cyclohexanone precursor to generate the 7-membered azepane core.[2][3]

Conclusion & Recommendation

The 2-(2-Chlorophenyl)azepane scaffold offers a compelling alternative to benzazepines. The SAR data indicates that the 2-chloro substituent is non-negotiable ; it provides the conformational bias necessary for 5-HT2C selectivity.

Recommendation for Researchers:

  • Prioritize: Enantioselective synthesis. The (R)-enantiomer often dictates activity in this class (analogous to Lorcaserin).

  • Monitor: NMDA receptor affinity. Due to the structural overlap with ketamine metabolites, early exclusion of NMDA activity is vital for safety profiling.

References

  • Smith, B. M., et al. (2008). "Discovery of lorcaserin (APD356): a selective serotonin 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry.

  • Boyer, E. W., et al. (2024). "5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential." National Institutes of Health (PMC).

  • ResearchGate Review. (2023). "Recent Advances on the Synthesis of Azepane-Based Compounds and their Biological Relevance."

  • Longboard Pharmaceuticals. (2022).[4] "LP352: A Selective 5HT2c Agonist for Developmental and Epileptic Encephalopathies."[4] Clinical Trials Data.

  • Wikipedia. (2024). "5-HT2C receptor agonist: Discovery and Structure-Activity Relationships."

Sources

Technical Deep Dive: Structural Elucidation of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Absolute Configuration & Conformational Analysis

Executive Summary: The Conformational Challenge

The azepane (hexamethyleneimine) ring system represents a unique challenge in structural biology and medicinal chemistry. Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, the 7-membered azepane ring is conformationally labile, existing in a dynamic equilibrium between twist-chair and twist-boat forms.

For 2-(2-Chlorophenyl)azepane , this challenge is compounded by the ortho-chloro substitution. This steric bulk restricts rotation around the C2-C1' bond, potentially creating stable atropisomers or locking the azepane ring into a high-energy conformation essential for receptor binding (e.g., NMDA or 5-HT receptor subtypes).

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT methodologies, demonstrating why SC-XRD is the non-negotiable gold standard for establishing the absolute configuration and precise steric environment of this pharmacophore.

Strategic Comparison: X-ray vs. Alternatives

The following table objectively compares the utility of SC-XRD against high-field NMR and Density Functional Theory (DFT) for 2-arylazepanes.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Computational Modeling (DFT)
Primary Output Direct 3D atomistic coordinatesRelative connectivity & proximityPredicted energy minima
Absolute Configuration Definitive (via Anomalous Dispersion of Cl)Indirect (Requires Mosher Esters)N/A (Requires experimental validation)
Conformational Insight Captures "Frozen" bioactive-like stateTime-averaged (often blurs rapid interconversions)Idealized gas-phase or solvent model
Steric Precision Exact bond lengths/angles (<0.01 Å)Inferential (via coupling constants)Dependent on basis set (e.g., B3LYP)
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (>5 mg)None (In silico)
Why SC-XRD Wins for this Compound
  • The Chlorine Advantage: The chlorine atom (

    
    ) is a significant anomalous scatterer of X-rays (especially with Cu K
    
    
    
    radiation). This allows for the determination of the absolute structure (Flack parameter) without needing chiral derivatization, which is often impossible with secondary amines like azepanes without altering the conformation.
  • Resolving Ring Puckering: NMR coupling constants (

    
    ) in 7-membered rings are notoriously difficult to interpret due to the averaging of multiple conformers. X-ray freezes the molecule in a lattice, often revealing the specific Twist-Chair (TC) or Twist-Boat (TB) conformation favored by the ortho-clash.
    

Technical Deep Dive: The Crystallographic Workflow

The determination of 2-(2-Chlorophenyl)azepane requires a specific workflow to handle the flexibility of the ring and the disorder often found in the solvent channels.

Visualization of the Workflow

The following diagram outlines the critical path from synthesis to structural deposition.

G cluster_0 Phase I: Sample Prep cluster_1 Phase II: Data Acquisition cluster_2 Phase III: Solution S1 Synthesis (Nitroarene Ring Expansion) S2 Chiral Resolution (HPLC/Tartrate Salt) S1->S2 S3 Crystallization (Vapor Diffusion) S2->S3 D1 Mounting (Cryoloop @ 100K) S3->D1 Quality Check D2 Diffraction (Cu Kα Source) D1->D2 D3 Data Reduction (Integration/Scaling) D2->D3 R1 Phasing (SHELXT / Intrinsic) D3->R1 hkl File R2 Refinement (SHELXL / Least Squares) R1->R2 R3 Validation (CheckCIF / Flack x) R2->R3 R3->R2 High R1?

Caption: Logical workflow for the structural determination of flexible azepane derivatives.

Experimental Protocols

Crystallization Strategy (The "Vapor Diffusion" Method)

Azepanes are often oils at room temperature due to their conformational flexibility. To obtain X-ray quality crystals, salt formation is recommended.

Protocol:

  • Salt Formation: Dissolve 10 mg of 2-(2-Chlorophenyl)azepane in 0.5 mL of absolute ethanol. Add 1.0 equivalent of HCl (in dioxane) or Picric acid (if HCl yields hygroscopic needles).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a non-solvent (Diethyl ether or Hexane). Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile non-solvent slowly diffuses into the ethanol, gently lowering solubility and promoting the growth of prismatic crystals suitable for diffraction.

Data Collection & Refinement
  • Temperature: Data must be collected at 100 K (using a cryostream). Room temperature collection will result in excessive thermal motion of the C4-C5-C6 azepane backbone, leading to "smeared" electron density and high R-factors.

  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    .
    • Reasoning: The anomalous scattering signal (

      
      ) of Chlorine is significantly stronger with Copper radiation, allowing for a reliable determination of the Flack parameter (absolute configuration) even without heavy metal salts.
      

Representative Data Analysis

Based on analogous structures (e.g., 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one and clonidine derivatives), the following structural parameters are critical for quality control.

Key Geometric Parameters

The following table summarizes the expected bond metrics. Deviations >0.03 Å suggest disorder or incorrect assignment.

ParameterAtoms InvolvedExpected Value (Å/°)Significance
Bond Length C(aryl)-Cl1.735 – 1.745 ÅStandard aromatic C-Cl bond.
Bond Length C(azepane)-N1.460 – 1.480 ÅTypical sp3 C-N bond.
Torsion Angle N-C2-C1'-C2'~60° - 90°Defines the "twist" of the aryl ring relative to the amine.
Puckering Azepane Ring

Cremer-Pople parameters defining Twist-Chair vs. Twist-Boat.
Understanding the "Ortho-Effect"

The 2-chloro substituent forces the phenyl ring to rotate out of the plane of the C2-H bond to minimize steric clash with the azepane protons.

OrthoEffect Cl Cl Atom (Steric Bulk) Ph Phenyl Ring (Rotation) Cl->Ph Forces Rotation Rec Receptor Pocket (Binding Site) Cl->Rec Halogen Bonding? Az Azepane Ring (Twist-Chair) Ph->Az Locks Conformation Az->Rec Determines Affinity

Caption: Causal pathway of the ortho-chloro substituent on receptor binding affinity.

References & Authoritative Sources

The following references provide the foundational methodologies and comparative data used to construct this guide.

  • Synthesis & Ring Expansion:

    • Ruffoni, A., et al.[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[1] Nature Chemistry (2019).

    • Detailed synthesis of azepane scaffolds from aromatic precursors.

  • Absolute Configuration via X-ray:

    • Durojaye, O., et al. "Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis... of SYA0340." ACS Omega (2023).

    • Demonstrates the use of X-ray to resolve R/S enantiomers of piperazine/azepane ligands.

  • Conformational Analysis of 7-Membered Rings:

    • Sethuvasan, S., et al. "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one." Acta Crystallographica Section E (2016).

    • Provides comparative DFT vs. X-ray data for chlorophenyl-substituted azepane-like rings.

  • Clonidine/Imidazoline Structural Analogues:

    • Al-Majid, A., et al. "Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline." Crystals (2019).[2]

    • Reference for C-Cl bond lengths and packing interactions in ortho-chloro nitrogen heterocycles.

  • General Conformational Analysis Principles:

    • Chemistry LibreTexts. "Conformational Analysis of Alkanes and Cycloalkanes."

    • Foundational theory for understanding gauche interactions in flexible rings.

Sources

Comparative Pharmacophore Guide: Azepane vs. Azepine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturation Switch

In medicinal chemistry, the transition between Azepine (unsaturated, 7-membered nitrogen heterocycle) and Azepane (saturated, 7-membered nitrogen heterocycle) represents a fundamental "saturation switch." This structural modification is not merely cosmetic; it drastically alters the pharmacophore’s rigidity, basicity, and metabolic profile.

  • Azepines (specifically benzazepines) are privileged scaffolds for GPCR ligands , where planar rigidity is required to lock into transmembrane helices (e.g., Dopamine D1, Serotonin 5-HT2C).

  • Azepanes function as flexible cores for Enzyme Inhibitors (e.g., Proteases, Kinases), where the ring must undergo an "induced fit" or act as a conformationally adaptable linker.

This guide objectively compares these two scaffolds, providing experimental evidence for their distinct biological utilities.

Part 1: Structural & Physicochemical Determinants[1]

The biological divergence of these rings stems from their conformational energy landscapes.

Azepine (The Rigid Locker)
  • Structure: Contains double bonds (often fused to benzene to form benzazepines).

  • Conformation: The fusion of the planar benzene ring with the 7-membered azepine forces the molecule into a rigid, puckered conformation.

  • Pharmacological Consequence: This pre-organization reduces the entropic penalty upon binding. It is ideal for orthosteric binding sites in GPCRs where the receptor pocket is narrow and defined.

Azepane (The Flexible Adapter)[2][3]
  • Structure: Fully saturated (

    
    ).
    
  • Conformation: Highly flexible, existing in equilibrium between chair, twist-chair, boat, and twist-boat forms.

  • Pharmacological Consequence: The flexibility allows the ring to adopt the shape of the active site (Induced Fit). However, this creates an entropic penalty. Successful azepane drugs often require substituents (e.g., methyl groups) to bias the ring toward the bioactive conformation, as seen in Cathepsin K inhibitors.

Basicity & Metabolism
  • Basicity: Azepanes (secondary amines, pKa ~10-11) are generally more basic than azepines (imines/enamines or conjugated systems). This affects blood-brain barrier (BBB) penetration.

  • Metabolic Liability: Azepanes are highly susceptible to CYP450-mediated

    
    -carbon oxidation, leading to ring opening or lactam formation. Azepines, particularly benzazepines, are often more metabolically robust due to steric hindrance and electronic delocalization.
    

Part 2: Decision Logic & Signaling Pathways

The following decision tree illustrates the logical flow for selecting between an Azepane or Azepine scaffold based on target class and binding requirements.

SAR_Decision_Tree Start Target Identification Pocket Binding Pocket Characteristics Start->Pocket Rigid Narrow/Deep Pocket (e.g., GPCR Orthosteric) Pocket->Rigid Defined Geometry Flex Broad/Shallow Pocket (e.g., Protease/Kinase) Pocket->Flex Adaptable Geometry Azepine Select AZEPINE / BENZAZEPINE (Rigid Pre-organization) Rigid->Azepine Azepane Select AZEPANE (Induced Fit Capable) Flex->Azepane D1 Example: Dopamine D1 Antagonist (Sch 23390) Azepine->D1 CathK Example: Cathepsin K Inhibitor (Balicatib) Azepane->CathK Entropy Challenge: High Entropic Penalty Azepane->Entropy Sol Solution: Methyl Substitution to bias conformation Entropy->Sol

Figure 1: Strategic selection of 7-membered nitrogen heterocycles based on target binding site topology.

Part 3: Comparative Biological Activity Data

The following data contrasts the potency and selectivity of representative compounds. Note how Azepines excel in GPCRs, while Azepanes excel in enzymatic targets.

Table 1: Comparative Potency Profiles
Scaffold ClassRepresentative DrugTargetPrimary Activity (

/

)
Mechanism of Action
Benzazepine Sch 23390 Dopamine D1

[1]
Locked Antagonist: The rigid phenyl-benzazepine core mimics the dopamine structure but locks the receptor in an inactive state.
Benzazepine Lorcaserin 5-HT2C

[2]
Selective Agonist: Rigidity ensures selectivity over 5-HT2A/2B, reducing cardiac valvulopathy risks.
Azepane Balicatib Cathepsin K

[3]
Transition State Mimic: The flexible azepane ring positions a nitrile group to covalently trap the active site cysteine.
Azepane Azelastine Histamine H1

[4]
Flexible Linker: The azepane acts as a basic moiety that adapts to the H1 receptor's solvent-exposed region.
Key Insight: The "Methyl Effect" in Azepanes

Unlike Azepines, Azepanes often require steric constraints to achieve high potency. In Cathepsin K inhibitors, adding a methyl group to the azepane ring (C4 position) improved potency by 3-fold (


 0.16 nM 

0.052 nM) by restricting the ring to a bioactive twist-chair conformation [5].

Part 4: Experimental Protocols

To validate the biological activity of these scaffolds, two distinct assay types are required.

Protocol A: Radioligand Binding (GPCRs - Azepine Focus)

Used to determine the affinity (


) of rigid benzazepines for Dopamine receptors.
  • Membrane Preparation: Homogenize rat striatal tissue (rich in D1 receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Incubate membranes (

      
       protein) with 
      
      
      
      -Sch 23390 (0.2 nM).
    • Non-Specific Binding: Add

      
       unlabelled (+)-butaclamol.
      
    • Test Compound: Add increasing concentrations of the novel benzazepine derivative (

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate at 37°C for 15 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of standard Sch 23390 must be 
      
      
      
      for the assay to be valid.
Protocol B: Fluorogenic Enzyme Assay (Proteases - Azepane Focus)

Used to measure


 of azepane-based inhibitors against Cathepsin K.
  • Reagent Setup: Buffer: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 1 mM DTT. Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Pre-Incubation: Mix 10 nM human recombinant Cathepsin K with the azepane test compound (varying concentrations) in a 96-well black plate. Incubate for 10 mins at room temperature to allow induced-fit binding.

  • Reaction Start: Add

    
     Z-Phe-Arg-AMC substrate.
    
  • Kinetic Read: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes.

  • Data Processing: Plot the initial velocity (

    
    ) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve.
    
    • Causality Note: If the curve shows time-dependent inhibition, it suggests the azepane is undergoing a slow conformational change to fit the pocket.

Part 5: Metabolic Stability Workflow

A critical differentiator is metabolic stability. Azepanes are prone to oxidative ring opening.

Metabolic_Stability Substrate Azepane Scaffold CYP CYP450 (Microsomes) Substrate->CYP Oxidation at alpha-Carbon Intermediate Iminium Ion (Reactive) CYP->Intermediate Product Ring Opening / Lactam (Inactive/Toxic) Intermediate->Product Hydrolysis

Figure 2: The primary metabolic failure mode for Azepane drugs.

Mitigation Strategy: To improve azepane stability, medicinal chemists often introduce electron-withdrawing groups (fluorine) or steric bulk adjacent to the nitrogen to block CYP450 access.

References

  • Bourne, J. A. (2001). SCH 23390: The first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399-414.

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.

  • Gauthier, J. Y., et al. (2008). The discovery of balicatib, a potent and selective inhibitor of cathepsin K for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Wasserman, S. I. (1998). Clinical pharmacology of azelastine. Journal of Allergy and Clinical Immunology, 102(5), S137-S142.

  • BenchChem. (2025).[1] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides.

Sources

Comparative Profiling of 2-, 3-, and 4-Chlorophenyl Azepane Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-(2-chlorophenyl)azepane , 1-(3-chlorophenyl)azepane , and 1-(4-chlorophenyl)azepane . These compounds are the seven-membered ring-expanded homologues of the well-known phenylpiperazine class (e.g., mCPP), widely utilized in neuropsychopharmacology.

Key Insight: While the six-membered piperazine analogues are potent serotonin (5-HT) receptor agonists, the expansion to a seven-membered azepane ring significantly alters the conformational landscape. This modification typically increases lipophilicity and introduces steric bulk that shifts selectivity profiles away from 5-HT receptors toward Dopamine Transporters (DAT) and Sigma (


) receptors .

Chemical Identity & Physicochemical Profiling

The position of the chlorine atom on the phenyl ring dictates the electronic and steric properties of the molecule, influencing both synthetic yield and receptor binding modes.

Feature2-Chlorophenyl (Ortho)3-Chlorophenyl (Meta)4-Chlorophenyl (Para)
Structure Sterically crowded; non-planar twist between rings.Balanced electronic withdrawal; mimics mCPP.Linear geometry; maximum symmetry.
LogP (Est.) ~3.82~3.95~3.95
pKa (Base) ~9.2~8.9~9.0
Electronic Effect Inductive (-I) dominant; Steric hindrance high.Inductive (-I) dominant; No steric clash.Inductive (-I) + Mesomeric (+M); Para-directing.
Solubility Moderate (High lipophilicity).Moderate.Moderate.

Note: Azepane analogues are consistently more lipophilic (approx. +0.5 LogP) than their piperazine counterparts due to the additional methylene group (


) in the ring.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of these analogues. Method A is the industry standard for scale-up, while Method B represents a cutting-edge photochemical approach for high-diversity library generation.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Standard)

This route couples azepane with the respective bromochlorobenzene. It is robust but sensitive to steric hindrance in the ortho isomer.

  • Reagents: Azepane (1.2 eq), Bromo-chlorobenzene isomer (1.0 eq),

    
     (cat.), BINAP (ligand), 
    
    
    
    (base).
  • Conditions: Toluene,

    
    , 12-18 h.
    
  • Yield Trends: Para (>85%) > Meta (~80%) > Ortho (~60% due to steric clash).

Method B: Photochemical Dearomative Ring Expansion (Novel)

A 2024 breakthrough allows the direct conversion of nitroarenes into azepanes via a nitrene intermediate. This method is superior for accessing complex substitution patterns without pre-functionalized azepanes.

  • Mechanism: Blue-light mediated conversion of nitrobenzene to a singlet nitrene, which inserts into the benzene ring to form a seven-membered intermediate, followed by hydrogenolysis.[1][2]

  • Advantages: Direct translation of nitro-isomers to azepanes; bypasses metal coupling issues.

SynthesisPathways Start_A Bromo-chlorobenzene (Ortho/Meta/Para) Process_A Buchwald-Hartwig Pd(0) / BINAP / NaOtBu 100°C Start_A->Process_A Start_B Nitro-chlorobenzene (Ortho/Meta/Para) Process_B1 Blue Light (460 nm) Dearomatization Start_B->Process_B1 Product 1-(Chlorophenyl)azepane Isomer Process_A->Product Yield: 60-90% Process_B2 Hydrogenolysis (H2, Pd/C) Process_B1->Process_B2 Azepine Intermediate Process_B2->Product Yield: 50-75%

Figure 1: Comparison of Palladium-catalyzed cross-coupling vs. Photochemical Ring Expansion routes.

Biological Performance & Pharmacology

The transition from a 6-membered piperazine to a 7-membered azepane ring fundamentally alters the Structure-Activity Relationship (SAR) .

Comparative Receptor Affinity Profile

Data synthesized from homologous series (phenylpiperazines vs. phenylazepanes):

Target Receptor3-Chlorophenyl (Meta)4-Chlorophenyl (Para)2-Chlorophenyl (Ortho)
5-HT

(Serotonin)
Moderate Agonist. Retains the "meta" pharmacophore of mCPP but with reduced potency (Ki > 50 nM) due to ring flexibility.Inactive/Low. Loss of specific hydrophobic pocket interaction.Inactive. Steric bulk prevents helix 6 interaction.
DAT (Dopamine Transporter) High Affinity. Ring expansion favors DAT binding. Often acts as a reuptake inhibitor.High Affinity. The linear "para" geometry is favorable for the DAT S1 site.Low Affinity. Steric clash reduces binding.
Sigma (

)
High Affinity. The increased lipophilicity of the azepane ring strongly promotes Sigma-1 binding.Moderate Affinity. Low Affinity.
Mechanism of Action Differences[1][3]
  • The "Meta" Magic: In the piperazine series (mCPP), the 3-chloro substituent is critical for 5-HT receptor activation. In the azepane series, this 3-Cl group still provides the best serotonergic profile among the isomers, but the efficacy is reduced because the flexible azepane ring cannot maintain the rigid active conformation required for full receptor activation.

  • The "Ortho" Twist: The 2-chloro substituent forces the phenyl ring to twist out of plane relative to the nitrogen lone pair. This conformation disrupts conjugation and prevents the molecule from fitting into the flat binding pockets of 5-HT receptors, rendering the ortho isomer largely inactive in CNS targets compared to its siblings.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chlorophenyl)azepane (Buchwald Method)

This protocol is self-validating via TLC monitoring of the disappearance of the aryl bromide.

  • Preparation: In a dry Schlenk flask, charge 1-bromo-3-chlorobenzene (1.0 mmol, 191 mg), Azepane (1.2 mmol, 119 mg), and

    
      (1.4 mmol, 135 mg).
    
  • Catalyst Addition: Add

    
      (2 mol%) and BINAP  (4 mol%) under an argon atmosphere.
    
  • Reaction: Add anhydrous Toluene (5 mL) and heat to

    
     with stirring.
    
  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (

    
    ) should disappear within 12 hours.
    
  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via

    
     NMR. Diagnostic signal: Azepane 
    
    
    
    -protons appear as a triplet/multiplet around
    
    
    3.4-3.6 ppm.
Protocol 2: Radioligand Binding Assay (5-HT )

To determine the affinity shift of the azepane analogues.

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Ligand: Use

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist) at 1 nM concentration.
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand and varying concentrations (
    
    
    
    to
    
    
    M) of the chlorophenyl azepane analogue in Tris-HCl buffer (pH 7.4) for 60 min at
    
    
    .
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Analytical Differentiation (Forensics & QC)

Distinguishing these isomers is critical for quality control and forensic analysis (as they often appear in designer drug mixtures).

  • Mass Spectrometry (GC-MS): All three isomers share the molecular ion (

    
    ).
    
    • Differentiation: The Ortho (2-Cl) isomer typically shows a distinct fragmentation pattern with a higher abundance of the

      
       peak due to the "ortho effect" (proximity of the halogen to the nitrogen ring allowing for facile elimination).
      
  • Chromatography:

    • Column: C18 Reverse Phase.

    • Elution Order: typically Para

      
       Meta 
      
      
      
      Ortho (Ortho is the most polar/least planar due to twist).

SAR_Logic Input Select Chlorophenyl Azepane Isomer Ortho 2-Chlorophenyl (Ortho) Input->Ortho Meta 3-Chlorophenyl (Meta) Input->Meta Para 4-Chlorophenyl (Para) Input->Para Steric High Steric Clash Non-Planar Ortho->Steric Mimic mCPP Mimetic (Serotonergic) Meta->Mimic Linear Linear Geometry (DAT/Sigma Preferring) Para->Linear Low Potency\n(General) Low Potency (General) Steric->Low Potency\n(General) Moderate 5-HT Affinity\n(Lower than Piperazine) Moderate 5-HT Affinity (Lower than Piperazine) Mimic->Moderate 5-HT Affinity\n(Lower than Piperazine) High DAT/Sigma Affinity High DAT/Sigma Affinity Linear->High DAT/Sigma Affinity

Figure 2: Structure-Activity Relationship (SAR) Decision Tree for Chlorophenyl Azepanes.

References

  • Synthesis of Polysubstituted Azepanes by Dearomative Ring Expansion of Nitroarenes. Source: Nature Chemistry (2024). URL:[Link]

  • Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Source: Journal of Chromatography A (2013). URL:[Link]

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] URL:[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity, purity, and quantity is a cornerstone of scientific integrity. In the context of novel or complex compounds such as 2-(2-Chlorophenyl)azepane, a substance with potential applications in pharmaceutical development, relying on a single analytical technique is insufficient. True confidence in analytical results is achieved through a process of cross-validation, where orthogonal methods are employed to provide a multi-faceted and robust characterization of the compound.

This guide provides an in-depth comparison of key analytical techniques for the characterization of 2-(2-Chlorophenyl)azepane. It is structured to not only present protocols but to delve into the causality behind experimental choices, ensuring a trustworthy and self-validating analytical workflow. The principles and methodologies discussed herein are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2][3]

The Importance of Orthogonal Analytical Approaches

The structure of 2-(2-Chlorophenyl)azepane, featuring a saturated seven-membered azepane ring and a chlorinated aromatic phenyl group, presents unique analytical challenges. Its basic nitrogen can lead to peak tailing in chromatography, while the chlorinated ring influences its spectroscopic and spectrometric behavior.[4] A comprehensive analysis, therefore, necessitates a suite of techniques that probe different physicochemical properties of the molecule. This guide will focus on a synergistic quartet of methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification

HPLC is a fundamental technique in pharmaceutical analysis, prized for its ability to separate complex mixtures and provide quantitative data.[5][6] For 2-(2-Chlorophenyl)azepane, a reverse-phase HPLC method is the logical first choice for assessing purity and quantifying the main component.

The "Why" Behind the HPLC Method

The choice of a C18 stationary phase is based on its hydrophobicity, which will interact with the nonpolar phenyl ring of the analyte. An acidic mobile phase is employed to protonate the secondary amine of the azepane ring, which helps to minimize peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[5] A gradient elution is selected to ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable due to the presence of the chromophoric chlorophenyl group.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(2-Chlorophenyl)azepane and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Quantification is achieved by comparing the peak area to a calibration curve generated from certified reference standards.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Quantity integrate->calculate

Caption: Workflow for HPLC analysis of 2-(2-Chlorophenyl)azepane.

Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Identity and Detecting Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It provides both chromatographic separation and mass spectral information, making it ideal for confirming the molecular weight of 2-(2-Chlorophenyl)azepane and identifying any volatile impurities. However, the analysis of amines by GC can be challenging due to their polarity and potential for adsorption onto the column, often leading to poor peak shape.[4][8]

The "Why" Behind the GC-MS Method

To overcome the challenges of analyzing a secondary amine, a derivatization step is often beneficial, though direct analysis on a suitable column is also possible.[8][9] For this guide, we will describe a direct injection method using a column specifically designed for amine analysis. Electron Ionization (EI) is chosen for its ability to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule, aiding in its identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of 2-(2-Chlorophenyl)azepane in methanol.

  • Instrumentation and Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specialized amine column).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The retention time of the main peak is used for qualitative identification. The resulting mass spectrum is analyzed to confirm the molecular ion and characteristic fragmentation pattern of 2-(2-Chlorophenyl)azepane.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sol Prepare Solution in Methanol inject Inject into GC prep_sol->inject separate Separation on Column inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze chrom Analyze Chromatogram analyze->chrom spec Analyze Mass Spectrum analyze->spec

Caption: Workflow for GC-MS analysis of 2-(2-Chlorophenyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[10] For 2-(2-Chlorophenyl)azepane, ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity of the molecule. Two-dimensional NMR techniques like COSY and HSQC can further solidify the structural assignment.[11]

The "Why" Behind the NMR Experiments

¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons. ¹³C NMR will show the number of unique carbon atoms. The combination of these experiments provides a comprehensive picture of the molecular skeleton. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for dissolving the sample without introducing interfering proton signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-(2-Chlorophenyl)azepane in ~0.7 mL of CDCl₃.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra for more complex structural confirmation.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integrals of the signals to assign them to the corresponding atoms in the proposed structure of 2-(2-Chlorophenyl)azepane.

Visualizing the NMR Logic

NMR_Logic Molecule 2-(2-Chlorophenyl)azepane H_NMR ¹H NMR Molecule->H_NMR Proton Environments C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR Structure Confirmed Structure H_NMR->Structure C_NMR->TwoD_NMR C_NMR->Structure TwoD_NMR->Structure Connectivity

Caption: Logical flow of structural confirmation using NMR spectroscopy.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine in this case) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule and serves as a fundamental check of its purity.

The "Why" Behind Elemental Analysis

By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula of 2-(2-Chlorophenyl)azepane (C₁₂H₁₆ClN), we can obtain a direct measure of the compound's elemental purity. A close correlation between the found and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried and purified 2-(2-Chlorophenyl)azepane is required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine content is typically determined by a separate method, such as combustion followed by titration.

  • Data Analysis: The weight percentages of C, H, N, and Cl are calculated and compared to the theoretical values.

Comparative Data Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the cross-validation of the results. Each method provides a piece of the puzzle, and their congruence builds a robust and trustworthy analytical profile of 2-(2-Chlorophenyl)azepane. The validation of these analytical procedures should adhere to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>, which detail the necessary validation characteristics such as accuracy, precision, specificity, linearity, and range.[1][12][13][14][15][16]

Hypothetical Comparative Data for 2-(2-Chlorophenyl)azepane
ParameterHPLC-UVGC-MSNMR SpectroscopyElemental AnalysisCross-Validation Insight
Identity Retention Time: 8.5 minRetention Time: 12.2 min; Molecular Ion: m/z 209/211 (¹²C₁₂H₁₆³⁵Cl¹⁴N / ¹²C₁₂H₁₆³⁷Cl¹⁴N)¹H and ¹³C spectra consistent with the proposed structureN/AConsistent retention times and spectral data from orthogonal techniques confirm the identity.
Purity 99.8% (Area %)>99.5% (Total Ion Chromatogram)No significant impurity signals observedC: 68.72% (calc. 68.73%)H: 7.69% (calc. 7.69%)N: 6.68% (calc. 6.68%)Cl: 16.91% (calc. 16.90%)High purity is consistently indicated by chromatographic, spectroscopic, and elemental composition data.
Quantification Assay: 99.5% w/w (vs. reference standard)Semi-quantitativeN/AN/AHPLC provides a reliable quantitative result, supported by the high purity observed with other methods.

This table illustrates how the data from each technique reinforces the others. The molecular weight confirmed by GC-MS aligns with the structure elucidated by NMR and the elemental composition from elemental analysis. The high purity indicated by HPLC is corroborated by the clean spectra from NMR and the lack of significant impurities in the GC chromatogram.

Conclusion

The analytical characterization of a compound like 2-(2-Chlorophenyl)azepane demands a rigorous, multi-faceted approach. By employing a suite of orthogonal techniques—HPLC for purity and quantification, GC-MS for identity and volatile impurities, NMR for definitive structure elucidation, and elemental analysis for empirical formula confirmation—researchers can build a comprehensive and self-validating data package. This commitment to cross-validation not only ensures the integrity of the immediate results but also lays a solid foundation for subsequent stages of research and development. The principles of method validation, as prescribed by regulatory bodies, are not merely a checklist but a framework for ensuring that our analytical data is, above all, trustworthy.[17][18][19][20][21]

References

  • Bentham Science Publisher. (n.d.). Analytical Methods for Determination of Antiepileptic Drugs.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Elsevier. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]

  • LabRulez. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2021, March 25). Organochlorine Pesticides Analysis in Water by GC/ECD. Retrieved from [Link]

  • ACS Publications. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Retrieved from [Link]

  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • YouTube. (2025, August 25). Advancing bioanalytical method development and validation for small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of organochlorine pesticides residues in fish from Edko Lake (North of Egypt) using eco-friendly method and their health implications for humans. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[22]benzothieno[2,3-c]azepine. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Organochlorine chemistry. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • XOS. (n.d.). Comparison of Cl Levels in Aromatics Using MWDXRF and Microcoulometry. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of a drug from a promising molecule to a therapeutic agent, metabolic stability is a pivotal determinant of its success. It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, primarily the cytochrome P450 (CYP450) enzymes located in the liver.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and low bioavailability, necessitating frequent and higher doses.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive assessment of metabolic stability is a cornerstone of modern drug discovery, guiding the selection and optimization of drug candidates with favorable pharmacokinetic profiles.[1]

This guide provides an in-depth technical assessment of the metabolic stability of 2-(2-Chlorophenyl)azepane, a novel chemical entity with therapeutic potential. Due to the nascent stage of research on this specific molecule, this guide will leverage data from structurally related compounds to predict its metabolic fate. We will compare its anticipated metabolic profile with that of two well-characterized drugs, Verapamil and Imipramine, to provide a comprehensive and contextually relevant analysis. This guide is designed to be a practical resource for researchers, offering detailed experimental protocols, comparative data analysis, and insights into the underlying metabolic pathways.

Predicting the Metabolic Fate of 2-(2-Chlorophenyl)azepane: A Mechanistic Perspective

The chemical structure of 2-(2-Chlorophenyl)azepane presents several potential sites for metabolic transformation. The primary metabolic pathways are anticipated to be mediated by CYP450 enzymes and involve oxidation of both the aromatic and aliphatic portions of the molecule.

  • Aromatic Hydroxylation: The 2-chlorophenyl ring is a likely site for hydroxylation. The presence of the chlorine atom, an electron-withdrawing group, can influence the position of hydroxylation. Studies on the metabolism of other chlorophenyl-containing compounds, such as lorazepam, have shown that hydroxylation can occur on the chlorinated aromatic ring.[3] This process increases the hydrophilicity of the molecule, facilitating its excretion.

  • Aliphatic Hydroxylation of the Azepane Ring: The saturated seven-membered azepane ring offers multiple carbons that are susceptible to hydroxylation. This is a common metabolic pathway for cyclic amines.

  • N-Dealkylation: While 2-(2-Chlorophenyl)azepane is a secondary amine, if it were N-substituted, N-dealkylation would be a probable metabolic route. This process involves the enzymatic removal of an alkyl group attached to the nitrogen atom.[4]

The interplay of these potential metabolic pathways will determine the overall metabolic stability of 2-(2-Chlorophenyl)azepane.

Comparative Analysis: Benchmarking Against Established Drugs

To provide a robust assessment of the predicted metabolic stability of 2-(2-Chlorophenyl)azepane, we will compare it against two widely studied drugs with known metabolic profiles:

  • Verapamil: A calcium channel blocker that is known to be extensively metabolized by the liver, primarily by CYP3A4.[5][6] It is considered a compound with high metabolic clearance.[5]

  • Imipramine: A tricyclic antidepressant that is also subject to significant hepatic metabolism, involving both CYP2D6 and CYP2C19 enzymes.[6]

By comparing the predicted stability of 2-(2-Chlorophenyl)azepane to the established data for these compounds, we can better contextualize its potential pharmacokinetic properties.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed, step-by-step protocols for the two most common in vitro assays used to determine metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput screening method that primarily assesses Phase I metabolic reactions mediated by CYP450 enzymes.[7]

Experimental Workflow:

Liver_Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start compound_prep Prepare Test Compound (1 µM in DMSO) start->compound_prep microsome_prep Thaw & Dilute Liver Microsomes (0.5 mg/mL) start->microsome_prep nadph_prep Prepare NADPH Cofactor Solution (1 mM) start->nadph_prep pre_incubation Pre-incubate Compound & Microsomes (37°C) compound_prep->pre_incubation microsome_prep->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) nadph_prep->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (Acetonitrile + Internal Standard) time_points->terminate_reaction centrifuge Centrifuge terminate_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Data Analysis (Calculate t½ & CLint) lcms_analysis->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of 2-(2-Chlorophenyl)azepane and comparator compounds (Verapamil, Imipramine) in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM solution of NADPH (cofactor) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound and the diluted microsomes at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7]

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9]

Experimental Workflow:

Hepatocyte_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start compound_prep Prepare Test Compound (1 µM in DMSO) start->compound_prep hepatocyte_prep Thaw & Resuspend Cryopreserved Hepatocytes start->hepatocyte_prep incubation Incubate Compound with Hepatocytes (37°C) compound_prep->incubation hepatocyte_prep->incubation time_points Sample at Time Points (0, 15, 30, 60, 120 min) incubation->time_points terminate_reaction Terminate Reaction (Acetonitrile + Internal Standard) time_points->terminate_reaction centrifuge Centrifuge terminate_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Data Analysis (Calculate t½ & CLint) lcms_analysis->data_analysis

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of 2-(2-Chlorophenyl)azepane and comparator compounds in a suitable solvent.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium.

  • Incubation:

    • Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.[1]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[10]

  • Data Analysis:

    • Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint is typically expressed as µL/min/10^6 cells.

Comparative Metabolic Stability Data

The following table summarizes the known metabolic stability data for the comparator compounds, Verapamil and Imipramine, in human liver microsomes and hepatocytes. The data for 2-(2-Chlorophenyl)azepane is presented as a predicted range based on its structural characteristics and comparison with related compounds.

CompoundSystemHalf-life (t½, min)Intrinsic Clearance (CLint)
2-(2-Chlorophenyl)azepane Human Liver MicrosomesPredicted: 15 - 45Predicted: Moderate
Human HepatocytesPredicted: 30 - 90Predicted: Low to Moderate
Verapamil Human Liver Microsomes< 10High (e.g., > 100 µL/min/mg)
Human Hepatocytes< 30High (e.g., > 50 µL/min/10^6 cells)
Imipramine Human Liver Microsomes15 - 30Moderate to High
Human Hepatocytes30 - 60Moderate

Note: The predicted values for 2-(2-Chlorophenyl)azepane are estimations and require experimental verification. The values for Verapamil and Imipramine are representative ranges from published literature.

Predicted Metabolic Pathways of 2-(2-Chlorophenyl)azepane

Based on the known metabolism of structurally similar compounds, the following metabolic pathways are predicted for 2-(2-Chlorophenyl)azepane.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-(2-Chlorophenyl)azepane aromatic_hydroxylation Aromatic Hydroxylation (on Chlorophenyl ring) parent->aromatic_hydroxylation aliphatic_hydroxylation Aliphatic Hydroxylation (on Azepane ring) parent->aliphatic_hydroxylation glucuronidation Glucuronidation (of hydroxylated metabolites) aromatic_hydroxylation->glucuronidation aliphatic_hydroxylation->glucuronidation

Caption: Predicted Metabolic Pathways for 2-(2-Chlorophenyl)azepane.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the metabolic stability of 2-(2-Chlorophenyl)azepane. Based on the analysis of its chemical structure and comparison with established drugs, it is predicted that 2-(2-Chlorophenyl)azepane will exhibit low to moderate metabolic clearance, primarily through CYP450-mediated hydroxylation of the chlorophenyl and azepane rings. This predicted moderate stability suggests that the compound may possess a favorable pharmacokinetic profile, warranting further investigation.

The next critical step is the experimental validation of these predictions using the detailed protocols provided in this guide. Determining the precise half-life and intrinsic clearance in human liver microsomes and hepatocytes will provide the necessary data to confidently advance the development of 2-(2-Chlorophenyl)azepane. Furthermore, metabolite identification studies should be conducted to confirm the predicted metabolic pathways and to identify any potentially active or reactive metabolites. By systematically applying these experimental approaches, researchers can build a robust understanding of the metabolic fate of 2-(2-Chlorophenyl)azepane, a crucial step in its journey towards becoming a potential therapeutic agent.

References

  • Buspirone HCL - DailyMed. (2023, March 31). Retrieved from [Link]

  • Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. (2012, May 31). Longdom Publishing. Retrieved from [Link]

  • Follath, F., Ha, H. R., Schütz, E., & Bühler, F. (1986). Pharmacokinetics of conventional and slow-release verapamil. British Journal of Clinical Pharmacology, 21(Suppl 2), 149S–153S. Retrieved from [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Retrieved from [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. (2017, March 23). NCBI. Retrieved from [Link]

  • Metabolic N-Dealkylation of Amines. (2022, May 20). MDPI. Retrieved from [Link]

  • Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology. (2011, August 16). Drug Testing and Analysis. Retrieved from [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2014, May 15). The AAPS Journal. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Retrieved from [Link]

  • Verapamil. accessdata.fda.gov. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a crucial structural motif in medicinal chemistry, present in a variety of FDA-approved drugs and biologically active compounds.[1] Its seven-membered ring offers a unique three-dimensional architecture for probing biological space. 2-(2-Chlorophenyl)azepane, in particular, is a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate: the classical Beckmann Rearrangement and the modern Photochemical Dearomative Ring Expansion. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methodologies to aid researchers in selecting the most suitable route for their specific needs.

Route 1: The Classical Approach - Beckmann Rearrangement

The Beckmann rearrangement is a well-established and widely utilized method for the synthesis of amides from oximes, and in the case of cyclic oximes, it yields lactams.[2] This multi-step route to 2-(2-Chlorophenyl)azepane begins with the synthesis of a substituted cyclohexanone, followed by oxime formation, the key rearrangement, and a final reduction.

Causality Behind Experimental Choices

This synthetic strategy leverages readily available starting materials and relies on a series of robust and well-understood chemical transformations. The choice of a strong acid catalyst in the Beckmann rearrangement is crucial for protonating the oxime's hydroxyl group, transforming it into a good leaving group and initiating the rearrangement cascade.[3][4][5] The subsequent reduction of the resulting lactam to the azepane requires a powerful reducing agent, such as lithium aluminum hydride (LAH), capable of reducing the amide functionality.[6][7][8]

Synthetic Pathway

A 2-Chlorobromobenzene C 2-(2-Chlorophenyl)cyclohexanone A->C Pd-catalyzed α-arylation B Cyclohexanone B->C D 2-(2-Chlorophenyl)cyclohexanone Oxime C->D Hydroxylamine E 7-(2-Chlorophenyl)azepan-2-one D->E Beckmann Rearrangement (Acid-catalyzed) F 2-(2-Chlorophenyl)azepane E->F Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for 2-(2-Chlorophenyl)azepane via Beckmann Rearrangement.

Experimental Protocols

Step 1: Synthesis of 2-(2-Chlorophenyl)cyclohexanone

This procedure is adapted from a palladium-catalyzed α-arylation of ketones.

  • To a solution of 2-chlorobromobenzene (1.0 equiv) and cyclohexanone (1.5 equiv) in toluene (0.2 M) is added cesium carbonate (2.0 equiv).

  • The mixture is degassed with argon for 20 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and Xantphos (4 mol%) are then added.

  • The reaction mixture is heated to 100 °C and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-(2-chlorophenyl)cyclohexanone.

Step 2: Synthesis of 2-(2-Chlorophenyl)cyclohexanone Oxime

  • 2-(2-Chlorophenyl)cyclohexanone (1.0 equiv) is dissolved in ethanol (0.5 M).

  • Hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) are added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: Beckmann Rearrangement to 7-(2-Chlorophenyl)azepan-2-one

This protocol is based on the classical Beckmann rearrangement conditions.[3][9][10]

  • Caution: This reaction can be highly exothermic.

  • In a flask equipped with a magnetic stirrer and a drying tube, 2-(2-chlorophenyl)cyclohexanone oxime (1.0 equiv) is slowly added to pre-cooled (0 °C) concentrated sulfuric acid (5-10 equiv) with vigorous stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The progress of the rearrangement is monitored by quenching a small aliquot in water and analyzing the precipitate by TLC.

  • Once the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude lactam.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude 7-(2-chlorophenyl)azepan-2-one can be purified by recrystallization.

Step 4: Reduction to 2-(2-Chlorophenyl)azepane

This procedure utilizes the powerful reducing agent, lithium aluminum hydride (LAH).[6][7][8]

  • Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen).

  • A solution of 7-(2-chlorophenyl)azepan-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) is added dropwise to a stirred suspension of LAH (2.0-3.0 equiv) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux for 6-12 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate and washings are concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-(2-chlorophenyl)azepane.

Route 2: A Modern Approach - Photochemical Dearomative Ring Expansion

A more recent and elegant approach to the synthesis of substituted azepanes involves a photochemical dearomative ring expansion of nitroarenes, followed by hydrogenation.[11] This two-step process offers a significant increase in efficiency and atom economy compared to the classical multi-step methods.

Causality Behind Experimental Choices

This innovative strategy harnesses the power of photochemistry to transform a simple, flat aromatic precursor into a complex, three-dimensional saturated heterocycle.[12] The key step is the blue light-mediated conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion of the benzene ring to form an azepine intermediate.[11] The choice of a subsequent hydrogenation step is essential to reduce the unsaturated azepine ring to the desired saturated azepane.

Synthetic Pathway

A 1-Chloro-2-nitrobenzene B [Unstable Azepine Intermediate] A->B Blue Light (hν), Amine, Phosphite C 2-(2-Chlorophenyl)azepine derivative B->C Rearrangement D 2-(2-Chlorophenyl)azepane C->D Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic pathway for 2-(2-Chlorophenyl)azepane via Photochemical Ring Expansion.

Experimental Protocols

Step 1: Photochemical Ring Expansion to 2-(2-Chlorophenyl)azepine derivative

This protocol is based on the general procedure for the photochemical dearomative ring expansion of nitroarenes.[11]

  • In a photoreactor, a solution of 1-chloro-2-nitrobenzene (1.0 equiv), a secondary amine (e.g., diethylamine, 8.0 equiv), and a phosphite (e.g., triisopropyl phosphite, 20 equiv) in isopropanol (0.1 M) is prepared.

  • The reaction mixture is degassed with argon for 30 minutes.

  • The solution is then irradiated with blue LEDs (e.g., 427 nm) at room temperature for 12-24 hours, or until complete consumption of the starting material as monitored by TLC or GC-MS.

  • Upon completion, the solvent and volatile reagents are removed under reduced pressure.

  • The crude product, a substituted 2-(2-chlorophenyl)azepine derivative, is purified by flash column chromatography.

Step 2: Hydrogenation to 2-(2-Chlorophenyl)azepane

  • The purified azepine derivative from the previous step is dissolved in a suitable solvent such as methanol or ethyl acetate (0.1 M).

  • Palladium on carbon (10 wt. %, 5-10 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) with vigorous stirring.

  • The reaction is monitored by TLC or GC-MS. After complete hydrogenation (typically 6-24 hours), the catalyst is removed by filtration through Celite®.

  • The filtrate is concentrated under reduced pressure to yield 2-(2-chlorophenyl)azepane, which can be further purified by distillation if necessary.

Comparative Analysis

FeatureBeckmann RearrangementPhotochemical Ring Expansion
Number of Steps 42
Starting Materials 2-Chlorobromobenzene, Cyclohexanone1-Chloro-2-nitrobenzene
Reagents & Conditions Strong acids (H₂SO₄), strong reducing agents (LAH), high temperaturesBlue light, mild temperatures, transition metal catalyst for hydrogenation
Atom Economy Lower due to multiple steps and use of stoichiometric reagentsHigher, more convergent approach
Scalability Well-established for large-scale synthesis, but can have safety concerns with LAH and exothermic stepsPotentially scalable with appropriate photochemical reactors, but may be less common in industrial settings currently
Environmental Impact Generates significant waste from reagents and solvents"Greener" approach utilizing light as a reagent and potentially less hazardous materials
Versatility Limited by the availability of substituted cyclohexanonesPotentially more versatile for creating diverse substitution patterns on the azepane ring from readily available nitroarenes.[11]

Conclusion

Both the Beckmann Rearrangement and the Photochemical Dearomative Ring Expansion offer viable pathways to 2-(2-Chlorophenyl)azepane. The choice between these two routes will ultimately depend on the specific requirements of the researcher and the project.

The Beckmann Rearrangement is a classic, reliable method that is well-documented in the chemical literature. Its multi-step nature and use of harsh reagents may be drawbacks, but its predictability and the wealth of available procedural knowledge make it a dependable choice, particularly for those familiar with these traditional transformations.

On the other hand, the Photochemical Dearomative Ring Expansion represents a more modern, efficient, and environmentally conscious approach.[11] Its two-step sequence and mild reaction conditions are highly advantageous. While the need for specialized photochemical equipment might be a consideration, the potential for higher overall yields and greater synthetic flexibility makes it an attractive option for the forward-thinking synthetic chemist.

As the field of organic synthesis continues to evolve, innovative methods like the photochemical approach will likely become increasingly prevalent. However, the robustness of classical reactions like the Beckmann rearrangement ensures their continued relevance in the synthetic chemist's toolbox.

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available from: [Link]

  • Willis, M. C. (2004). Palladium-Catalyzed α-Arylation of Ketones.
  • Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Photochemical Dearomative Cascades of Nitroarenes. ResearchGate. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Available from: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. (2011). Eindhoven University of Technology.
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available from: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]

  • Nitroarenes: The rediscovery of their photochemistry opens new avenues in organic synthesis. ResearchGate. Available from: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available from: [Link]

  • The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. (2011). Pure.
  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. (2006). Green Chemistry.
  • Other Reductions by Lithium Aluminum Hydride. (2019). YouTube. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Available from: [Link]

Sources

Benchmarking Novel PKB/Akt Inhibitors: A Comparative Guide Featuring 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the serine/threonine kinase PKB, also known as Akt, remains a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism.[1][2][3] Its frequent dysregulation in various malignancies has made it a compelling target for drug discovery.[4][5] This guide provides a comprehensive framework for benchmarking novel PKB inhibitors, using the hypothetical compound 2-(2-Chlorophenyl)azepane as a case study. We will objectively compare its potential performance against established PKB inhibitors—MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068)—supported by detailed experimental protocols and comparative data.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered interest in medicinal chemistry for its potential in developing kinase inhibitors.[6][7][8][9] While direct public data on 2-(2-Chlorophenyl)azepane as a PKB inhibitor is not available, its structural class suggests its potential as a novel therapeutic agent. This guide will, therefore, outline the rigorous process of its evaluation.

The PKB/Akt Signaling Pathway: A Critical Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when activated by growth factors and other extracellular signals, promotes cell growth and survival.[1][3][10] Upon activation, Akt phosphorylates a multitude of downstream substrates, orchestrating a pro-survival and pro-proliferative cellular response.[11][12][13] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[14]

PKB_Akt_Signaling_Pathway Figure 1: The PKB/Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Activated_Akt Activated Akt (p-Akt) Akt->Activated_Akt Full Activation (p-Ser473 by mTORC2) Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3B, FOXO) Activated_Akt->Downstream_Effectors Phosphorylates Cellular_Responses Cell Survival, Proliferation, Metabolism Downstream_Effectors->Cellular_Responses Regulates PKB_Inhibitors 2-(2-Chlorophenyl)azepane MK-2206, Capivasertib, Ipatasertib PKB_Inhibitors->Activated_Akt Inhibit

Caption: A simplified diagram of the PKB/Akt signaling cascade and the point of intervention for PKB inhibitors.

Established PKB Inhibitors for Benchmarking

A robust evaluation of a novel compound necessitates comparison against well-characterized inhibitors. We have selected three prominent clinical-stage PKB inhibitors for this purpose:

  • MK-2206: An allosteric inhibitor of all three Akt isoforms.[15][16][17] It has demonstrated synergistic effects with other anticancer agents.[15][16]

  • Capivasertib (AZD5363): A potent, orally bioavailable pan-Akt inhibitor that is currently in various stages of clinical development for a range of solid tumors.[18][19][20]

  • Ipatasertib (GDC-0068): A highly selective, ATP-competitive pan-Akt inhibitor that has shown promise in treating various cancers, particularly in combination therapies.[14][21][22]

The following table summarizes the reported biochemical potencies of these benchmark inhibitors.

InhibitorTargetIC50 (nM)Mechanism of Action
MK-2206 Akt15Allosteric
Akt212
Akt365
Capivasertib (AZD5363) Akt13ATP-Competitive
Akt27
Akt37
Ipatasertib (GDC-0068) Akt15ATP-Competitive
Akt218
Akt38

Table 1: Biochemical Potency of Benchmark PKB Inhibitors.[15][18][21]

Experimental Framework for Benchmarking 2-(2-Chlorophenyl)azepane

A multi-tiered approach is essential for a thorough evaluation of a novel kinase inhibitor. This involves a progression from in vitro biochemical assays to cellular and, eventually, in vivo models.

experimental_workflow Figure 2: Experimental Workflow for PKB Inhibitor Benchmarking Start Novel Compound (2-(2-Chlorophenyl)azepane) In_Vitro_Assays In Vitro Biochemical Assays Start->In_Vitro_Assays Potency (IC50) & Mechanism Cellular_Assays Cell-Based Assays In_Vitro_Assays->Cellular_Assays Cellular Potency & Target Engagement Selectivity_Profiling Kinome-Wide Selectivity Profiling Cellular_Assays->Selectivity_Profiling Off-Target Effects In_Vivo_Studies In Vivo Xenograft Models Selectivity_Profiling->In_Vivo_Studies Efficacy & Tolerability Data_Analysis Comparative Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis

Caption: A flowchart illustrating the key stages in the preclinical evaluation of a novel PKB inhibitor.

I. In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of 2-(2-Chlorophenyl)azepane on the kinase activity of purified Akt isoforms. Radiometric assays are a classic and reliable method for this purpose.[23]

Protocol: In Vitro Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant human Akt1, Akt2, or Akt3 enzyme, a suitable peptide substrate (e.g., Crosstide), and a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of 2-(2-Chlorophenyl)azepane, the benchmark inhibitors, and a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. It is crucial to use an ATP concentration at or near the Km for each kinase to ensure the comparability of IC50 values.[23][24]

  • Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

II. Cell-Based Assays

Demonstrating that a compound can inhibit PKB within a cellular context is a critical next step.[25] This can be assessed by measuring the phosphorylation of downstream Akt substrates.

Protocol: Western Blot Analysis of Akt Substrate Phosphorylation

  • Cell Culture and Treatment: Plate a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., a PIK3CA mutant or PTEN-null line). Treat the cells with a dose range of 2-(2-Chlorophenyl)azepane and benchmark inhibitors for a specified duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated Akt substrates (e.g., p-PRAS40, p-GSK3β) and total protein levels of these substrates as loading controls. An antibody against total Akt should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

III. Kinome-Wide Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of an inhibitor.[23] A highly selective inhibitor is less likely to have off-target effects. Kinase selectivity profiling is typically performed against a large panel of kinases.[26]

Protocol: Kinase Selectivity Profiling

  • Compound Submission: Submit 2-(2-Chlorophenyl)azepane to a commercial service or an in-house platform that offers a broad panel of purified kinases (e.g., >300 kinases).

  • Assay Performance: The assays are typically run at a fixed concentration of the inhibitor (e.g., 1 µM) and at the Km of ATP for each respective kinase.

  • Data Analysis: The percentage of inhibition for each kinase is determined. For significant off-target hits, follow-up IC50 determinations should be performed.

  • Comparative Analysis: Compare the selectivity profile of 2-(2-Chlorophenyl)azepane to those of the benchmark inhibitors to understand its relative specificity and potential for off-target liabilities.

Anticipated Comparative Data

The following table illustrates the type of data that would be generated and used for comparison. The values for 2-(2-Chlorophenyl)azepane are hypothetical and for illustrative purposes.

Parameter2-(2-Chlorophenyl)azepane (Hypothetical)MK-2206Capivasertib (AZD5363)Ipatasertib (GDC-0068)
Akt1 IC50 (nM) 8535
Akt2 IC50 (nM) 1512718
Akt3 IC50 (nM) 406578
Cellular p-PRAS40 IC50 (nM) 150~200-500~100-400~100-500
Selectivity Score (S-score) To be determinedModerateHighHigh

Table 2: Hypothetical Comparative Profile of PKB Inhibitors.

Conclusion

The comprehensive benchmarking of a novel PKB inhibitor like 2-(2-Chlorophenyl)azepane is a rigorous but essential process. By employing a systematic approach that includes in vitro biochemical assays, cell-based target engagement studies, and broad selectivity profiling, researchers can build a robust data package. Comparing these results against well-characterized inhibitors such as MK-2206, Capivasertib, and Ipatasertib provides the necessary context to evaluate the therapeutic potential of a new chemical entity. This structured approach, grounded in sound scientific principles and methodologies, is fundamental to the successful development of the next generation of targeted cancer therapies.

References

  • Hirai, H., et al. (2010). MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967. [Link]

  • Carol, H., et al. (2013). Testing of the Akt/PKB inhibitor MK-2206 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 60(6), 995-1002. [Link]

  • Wu, C. P., et al. (2022). The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers in Oncology, 12, 1009588. [Link]

  • Spencer, C., et al. (2004). Identification of small-molecule inhibitors of protein kinase B (PKB/AKT) in an AlphaScreenTM high-throughput screen. Journal of Biomolecular Screening, 9(5), 387-395. [Link]

  • Gottlob, K., et al. (2001). Inhibition of early apoptotic events by Akt/PKB is dependent on the first committed step of glycolysis and mitochondrial hexokinase. Genes & Development, 15(11), 1406-1418. [Link]

  • Wikipedia. (n.d.). MK-2206. Retrieved February 7, 2026, from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Müller, S., et al. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Smietana, K., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e100224. [Link]

  • Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved February 7, 2026, from [Link]

  • Passaro, F., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(21), 5123-5126. [Link]

  • Ielo, L., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Asian Journal of Organic Chemistry, 8(10), 1736-1759. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8704. [Link]

  • Wang, X., et al. (2018). Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis. Cell Death & Disease, 9(1), 1-14. [Link]

  • Wikipedia. (n.d.). Protein kinase B. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 7, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 7, 2026, from [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976. [Link]

  • Banerji, U. (2022, May 12). AKT inhibitors: a new type of targeted cancer drug. The Institute of Cancer Research. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 264-270. [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 7, 2026, from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 7(1), 102-113. [Link]

  • National Cancer Institute. (n.d.). Capivasertib (AZD5363). Retrieved February 7, 2026, from [Link]

  • Turner, N. C., et al. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer. Clinical Cancer Research, 26(7), 1576-1586. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(2-Chlorophenyl)azepane, a critical procedure for maintaining laboratory safety and ensuring environmental compliance. The guidance herein is tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for mitigating risks associated with this compound and its class.

Hazard Assessment and Profile

Due to the presence of a chlorinated phenyl group and an azepane ring, 2-(2-Chlorophenyl)azepane should be handled as a hazardous substance. An analogous compound, AM2233 azepane isomer, is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1] Chlorinated organic compounds can also pose environmental hazards and may require specific disposal methods to prevent contamination.[2][3]

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource of Inference
Acute Toxicity (Oral) Potentially harmful or fatal if swallowed.Analogy to AM2233 azepane isomer.[1]
Acute Toxicity (Dermal) Potentially toxic if absorbed through the skin.Analogy to AM2233 azepane isomer.[1]
Acute Toxicity (Inhalation) Potentially toxic if inhaled.Analogy to AM2233 azepane isomer.[1]
Skin Irritation May cause skin irritation upon direct contact.General property of chlorinated organics.[2]
Eye Irritation May cause serious eye irritation.General property of organic chemicals.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.General property of chlorinated compounds.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, the following PPE and engineering controls are mandatory when handling 2-(2-Chlorophenyl)azepane.

  • Engineering Controls : All work with 2-(2-Chlorophenyl)azepane, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] A safety shower and eyewash station should be readily accessible.[2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or chloroprene, are required.[5][6] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[5]

  • Eye and Face Protection : Safety goggles or glasses are mandatory.[5][6] A face shield should be worn when there is a significant risk of splashing.[7]

  • Skin and Body Protection : A full-length laboratory coat must be worn to prevent skin exposure.[5][6] Closed-toe shoes are also required.[6]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Chlorophenyl)azepane must follow the "cradle-to-grave" principle for hazardous waste management, ensuring it is handled safely from generation to final disposal.[8]

Step 1: Waste Segregation and Collection

  • Do not mix 2-(2-Chlorophenyl)azepane waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste : Collect any solid residues or contaminated consumables (e.g., weighing paper, gloves, bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and sealable hazardous waste container. The container should be made of a material that will not react with the solvent or the compound.

  • Sharps Waste : Any needles or other sharp objects contaminated with 2-(2-Chlorophenyl)azepane must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Container Management

  • Labeling : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2-Chlorophenyl)azepane," and any known hazard characteristics (e.g., "Toxic").

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[4]

  • Storage : Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and has secondary containment.[5]

Step 3: Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control and Contain : If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a universal absorbent). Do not use combustible materials to absorb flammable solvents.

  • Personal Protection : Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Chlorophenyl)azepane.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage & Pickup start 2-(2-Chlorophenyl)azepane Waste Generated characterize Is the waste solid, liquid, or contaminated PPE? start->characterize solid_waste Solid Waste (Pure compound, contaminated items) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) characterize->liquid_waste Liquid solid_container Collect in labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Collect in labeled, sealed hazardous liquid waste container liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for pickup by certified hazardous waste handler storage->pickup

Caption: Disposal workflow for 2-(2-Chlorophenyl)azepane.

Final Disposal

The ultimate disposal of 2-(2-Chlorophenyl)azepane waste must be conducted by a licensed and certified hazardous waste disposal company.[4] This is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9] Your institution's EHS department will coordinate the pickup and transportation of the hazardous waste to an approved treatment, storage, and disposal facility (TSDF). Never attempt to dispose of this chemical down the drain or in the regular trash, as this is illegal and environmentally harmful.[10]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations.

References

  • OxyChem. Chlorinated Organics Handbook.[Link]

  • Olin Chlor Alkali. Chlorinated Solvents - Product Stewardship Manual.[Link]

  • MIT Environmental Health & Safety. Chemicals.[Link]

  • University of California, Riverside. Standard Operating Procedure for Chlorine.[Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]

  • U.S. Environmental Protection Agency. (2020, October 30). EPA's Cradle-to-Grave Program.[Link]

  • Ohio EPA. (2022, March 22). Navigating the Basics of Hazardous Waste.[Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste.[Link]

  • Allergan plc. (2018, October 2). Safety Data Sheet. This document was found in the search results but a direct, stable URL was not provided.
  • Enamine.Safety Data Sheet for 1-(but-3-yn-1-yl)azepane. This document was found in the search results but a direct, stable URL was not provided.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

2-(2-Chlorophenyl)azepane is a pharmacologically active secondary amine intermediate. Structurally, it possesses a seven-membered nitrogen heterocycle fused with a halogenated aromatic ring. In drug development, this scaffold is frequently associated with the synthesis of dissociative anesthetics (e.g., ketamine analogues) and other CNS-active agents.

The Safety Paradox: While specific occupational exposure limits (OELs) for this exact intermediate are often unpublished, its structural activity relationship (SAR) mandates that it be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until proven otherwise.

Core Hazards:

  • Skin/Eye Corrosivity: As a secondary amine, it has a high pKa, presenting a risk of chemical burns and severe eye damage.

  • Dermal Absorption: The chlorophenyl group increases lipophilicity (

    
    ), facilitating rapid transdermal absorption of the amine, leading to potential systemic CNS effects.
    
  • Sensitization: Reactive secondary amines are potential skin and respiratory sensitizers.

Critical PPE Selection Strategy

Do not rely on generic "safety gear."[1] Select PPE based on Permeation Dynamics (how the chemical moves through material on a molecular level) rather than just Penetration (bulk flow through holes).

Hand Protection (The "Double-Shell" Protocol)

Rationale: Chlorinated aromatic amines can permeate standard nitrile gloves. The chlorine atom interacts with the polymer matrix, potentially swelling it, while the amine functionality can degrade the cross-linking.

Glove MaterialEst.[2][3][4][5] Breakthrough TimeRoleProtocol
Nitrile (High Modulus) 15–30 minsOuter Shell Sacrificial Layer: Change immediately upon splash contact. Provides dexterity and mechanical strength.
Nitrile (Accelerator-Free) > 240 mins (as inner)Inner Barrier Biological Barrier: Protects skin from micro-breaches in the outer glove. White/colored contrast helps identify outer glove failure.
Laminate (Silver Shield) > 480 minsSpill Response Chemical Impermeability: Mandatory for cleaning spills >10mL or handling concentrated stock solutions outside a hood.
Latex < 5 minsDO NOT USE Contraindicated: Rapid permeation by halogenated aromatics; high risk of sensitization.
Respiratory Protection

Rationale: As a solid intermediate, the primary risk is dust generation during weighing. As an oil/liquid, the risk is vapor inhalation.

  • Primary Control: All manipulations must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood certified for toxic powders.

  • Secondary PPE (Breathing Zone):

    • Minimum: N95/P2 particulate respirator (only if engineering controls are verified).

    • Recommended: P100/HEPA Half-Face Respirator .

    • Spill Cleanup: PAPR (Powered Air Purifying Respirator) with organic vapor/acid gas (OV/AG) and HEPA cartridges. Why? The amine vapors can bypass simple particulate filters.

Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the corrosive nature of the amine functionality.

  • Body: Tyvek® (Type 5/6) coveralls or a back-closing gown (bonded polypropylene). Sleeves must be tucked under the outer glove and taped if high-dust operations are planned.

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to prevent cross-contamination. The logic is linear: Clean to Dirty to Decontaminated.

SafeHandling Start START: Risk Assessment (Check OEL/SDS) Donning Donning Sequence: 1. Inner Gloves 2. Tyvek/Gown 3. Outer Gloves (Taped) Start->Donning Weighing Weighing (Solid): Use Static-Free Spatula Inside Fume Hood Donning->Weighing Solid Handling Solubilization Solubilization (Liquid): Dissolve in DCM/MeOH *Splash Risk High* Weighing->Solubilization Reaction Reaction/Manipulation: Closed Vessel System Solubilization->Reaction Waste Waste Segregation: Halogenated Organic Stream (pH Adjust to Neutral) Solubilization->Waste Spill Event (Use Laminate Gloves) Reaction->Waste Doffing Doffing Sequence: 1. Outer Gloves (into Waste) 2. Gown 3. Inner Gloves (Peel off) Waste->Doffing End END: Wash Hands (Soap + Water, 2 mins) Doffing->End

Figure 1: Operational workflow for handling 2-(2-Chlorophenyl)azepane, emphasizing the transition from solid handling to waste segregation.

Step-by-Step Handling Procedures

Phase A: Weighing & Transfer (Highest Risk Phase)

Why: Static electricity can cause the dry powder to "jump," creating airborne particulates that settle on surfaces, leading to secondary exposure.

  • Static Control: Use an ionizing fan or anti-static gun inside the weigh station.

  • The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent into the flask to ensure 100% transfer and immediate containment of dust.

Phase B: Reaction & Synthesis[10][11]
  • Solvent Choice: If using chlorinated solvents (DCM, Chloroform), be aware that these facilitate the permeation of the azepane through nitrile gloves. Change outer gloves every 15 minutes if splashing occurs.

  • Quenching: Upon reaction completion, the mixture is likely basic. Neutralize cautiously.

Phase C: Decontamination & Disposal

Scientific Integrity: You cannot wash this chemical away with just water. It is lipophilic.

  • Surface Decon:

    • Step 1: Wipe with a 10% Acetic Acid solution. Mechanism: This converts the free base amine into a water-soluble acetate salt.

    • Step 2: Wipe with surfactant/detergent (soap water).

    • Step 3: Rinse with distilled water.

  • Waste Stream:

    • Segregate as Halogenated Organic Waste .

    • Do not mix with oxidizing acids (Nitric/Chromic) as this may generate toxic chloramines or exothermic reactions.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[1] The basicity of the amine can cause saponification of corneal lipids—immediate irrigation is vital to prevent permanent blindness.

  • Skin Contact:

    • Do not scrub. Scrubbing increases blood flow and absorption.

    • Wash with copious soap and water.[1]

    • Apply polyethylene glycol (PEG 400) if available (standard protocol for lipophilic phenols and amines).

  • Spill (>10g): Evacuate the lab. Re-enter only with SCBA or PAPR and Silver Shield laminate gloves.

References

  • National Institutes of Health (NIH). Safe handling of hazardous drugs. (2023).[6][2][7] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1-(4-nitrophenyl)azepane (Analogue Read-Across). Retrieved from

  • Centers for Disease Control and Prevention (CDC). Glove Permeation of Chemicals: The State of the Art. (2021).[2][7][8] Retrieved from

  • Cayman Chemical. Safety Data Sheet: AM2233 Azepane Isomer (Structural Analogue). (2023).[6][2][7] Retrieved from

  • Kerbl. Chemical Resistant Gloves: Permeation & Penetration Standards (EN ISO 374).[3] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)azepane
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.